2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-6-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.BrH/c1-6-4-11-5-7(9)2-3-8(11)10-6;/h2-5H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEYGBUDAZUPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-67-9 | |
| Record name | 2-methylimidazo[1,2-a]pyridin-6-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, a key scaffold in medicinal chemistry. The synthesis is presented in a logical, multi-step approach, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmaceutical agents due to its broad spectrum of biological activities.[1] This bicyclic system is a key component in drugs with applications ranging from anxiolytics and hypnotics to anticancer and antiviral therapies.[2][3] The specific analogue, 2-Methylimidazo[1,2-a]pyridin-6-amine, serves as a crucial building block for the development of novel therapeutics, with the 6-amino group providing a key vector for further molecular elaboration and the 2-methyl group influencing the molecule's steric and electronic properties. This guide delineates a robust and reproducible synthetic pathway to obtain this valuable compound as its hydrobromide salt, enhancing its stability and handling properties for research and development purposes.
Synthetic Strategy: A Three-Stage Approach
The synthesis of this compound is most effectively achieved through a three-stage process. This strategy leverages a classical cyclization reaction to construct the core heterocyclic system, followed by a functional group transformation to install the desired amine, and concludes with the formation of the hydrobromide salt.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
The initial stage of the synthesis focuses on the construction of the imidazo[1,2-a]pyridine core with a nitro group at the 6-position. This is achieved through the cyclization of 2-amino-5-nitropyridine with chloroacetone.
Mechanistic Rationale
This reaction proceeds via a classical Tschitschibabin (Chichibabin) pyridine synthesis variant. The initial step involves the nucleophilic attack of the endocyclic nitrogen of the pyridine ring of 2-amino-5-nitropyridine onto the electrophilic carbon of chloroacetone, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group onto the ketone carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The presence of the electron-withdrawing nitro group on the pyridine ring can influence the reaction rate but does not fundamentally alter the mechanism.
Sources
Novel synthesis methods for 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
An In-Depth Technical Guide to Novel Synthesis Methods for 2-Methylimidazo[1,2-a]pyridin-6-amine Hydrobromide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds.[1][2][3] Within this class, 2-Methylimidazo[1,2-a]pyridin-6-amine serves as a critical intermediate for the development of novel therapeutics, including inhibitors of Rab Geranylgeranyl Transferase and potential treatments for colon cancer.[4][5] The synthesis of this specific isomer, however, presents unique challenges, often relying on multi-step, classical methods with significant drawbacks, including harsh reaction conditions and the use of hazardous reagents.
This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of both established and innovative synthetic strategies for obtaining 2-Methylimidazo[1,2-a]pyridin-6-amine and its hydrobromide salt. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights from a Senior Application Scientist's perspective. We will critically evaluate a traditional synthesis pathway and subsequently explore novel, more efficient methodologies, such as modern catalytic cyclizations. The guide includes detailed, step-by-step protocols, comparative data analysis, and visual workflows to provide a self-validating and authoritative resource for the synthesis of this vital chemical entity.
Introduction to the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that bear a structural resemblance to endogenous purines, allowing them to interact with a wide variety of biological targets. This has led to their investigation and application in numerous therapeutic areas, including as anti-cancer, antiviral, and anti-inflammatory agents.[6] The anxiolytic drug alpidem and the hypnotic agent zolpidem are prominent examples of marketed drugs featuring this scaffold, underscoring its pharmaceutical significance.[7]
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone, a reaction first reported by Tschitschibabin.[1][8] However, the introduction of specific substitution patterns, such as the 6-amino group on a 2-methyl backbone, requires more nuanced and strategic planning to achieve efficiently and safely.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, 2-Methylimidazo[1,2-a]pyridin-6-amine, reveals several potential synthetic disconnections. The most direct approaches hinge on the formation of the imidazole ring from a pre-functionalized pyridine precursor.
Caption: Retrosynthetic analysis of the target compound.
Pathway A represents the classical, linear approach involving the construction of the heterocyclic core followed by functional group interconversion (nitration and reduction). Pathway B illustrates a more convergent and modern strategy, aiming to construct the fully functionalized molecule in a single, catalyzed step, which is often more efficient.
The Established Synthesis Route: A Critical Review
The most documented route to 2-Methylimidazo[1,2-a]pyridin-6-amine involves a three-stage process: (1) Cyclocondensation to form the nitro-substituted imidazopyridine core, (2) Reduction of the nitro group, and (3) Formation of the hydrobromide salt.
Stage 1: Synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
This key intermediate is typically synthesized via the condensation of 5-nitropyridin-2-amine with chloroacetone (or bromoacetone). This is a variation of the classic Tschitschibabin reaction.
Rationale: This approach is mechanistically straightforward and utilizes commercially available starting materials. The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of the aminopyridine attacks the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic core.[9]
Limitations:
-
Yield Variability: Yields can be inconsistent and are often moderate.
-
Safety: Chloro- and bromoacetone are potent lachrymators and require careful handling in a fume hood.
-
Harsh Conditions: The reaction often requires heating in solvents like ethanol or DMF for extended periods.
Stage 2: Reduction of the Nitro Group
The conversion of the 6-nitro group to the 6-amino group is a critical step. Classical methods often employ metal-based reducing agents in acidic media.
Common Reagents:
-
Tin(II) Chloride (SnCl₂): A mild and effective reagent for reducing aromatic nitro groups in the presence of other functional groups.[10]
-
Iron (Fe) or Zinc (Zn) in Acid: A cost-effective but less clean method that often requires a strenuous workup to remove metal salts.[10][11]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas, ammonium formate) is a cleaner alternative but can sometimes lead to over-reduction of the heterocyclic core if conditions are not carefully controlled.[10][12]
Causality and Trustworthiness: While effective, the use of stoichiometric metallic reductants like tin or iron is falling out of favor due to principles of green chemistry. These reactions generate significant metallic waste, and the acidic conditions can be incompatible with sensitive substrates. Catalytic hydrogenation is superior in terms of atom economy, but the catalyst's reactivity must be validated for this specific heterocyclic system to prevent unwanted side reactions.
Caption: Workflow for the classical synthesis route.
Novel Synthesis Methodologies: A Paradigm Shift
Recent advances in organic synthesis have provided more elegant and efficient routes to functionalized imidazo[1,2-a]pyridines, often leveraging transition-metal catalysis and one-pot procedures. These methods offer significant advantages in terms of yield, safety, and environmental impact.
Copper-Catalyzed One-Pot Synthesis from Aminopyridines and Nitroolefins
A highly innovative and efficient approach involves the copper-catalyzed reaction between an aminopyridine and a nitroolefin, using air as the oxidant.[13] This method constructs the imidazo[1,2-a]pyridine ring in a single step. To synthesize the target molecule, this general protocol can be adapted by starting with 2-amino-5-nitropyridine and reacting it with a suitable partner to install the 2-methyl group. A more direct, though less documented, route would involve a tandem Michael addition-cyclization sequence.
Mechanistic Insight: The proposed mechanism involves an initial Michael addition of the aminopyridine to the nitroolefin. The copper catalyst then facilitates an oxidative C-N bond formation through a sequence involving radical intermediates and intramolecular nucleophilic attack, ultimately leading to the aromatic product.[13]
Advantages:
-
Atom Economy: This is a one-pot, addition-cyclization reaction that builds complexity rapidly.
-
Green Chemistry: It utilizes an inexpensive copper catalyst and air as a sustainable oxidant, avoiding toxic and heavy metal oxidants.[13]
-
High Functional Group Tolerance: The reaction conditions are generally mild, allowing for compatibility with a range of other functional groups.
Caption: Workflow for a novel, copper-catalyzed approach.
Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a powerful platform for the rapid synthesis of diverse imidazo[1,2-a]pyridine libraries.[14][15] The GBB reaction is a one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. While this typically yields 3-amino-imidazo[1,2-a]pyridines, modifications of this strategy can be envisioned to access other isomers. For instance, using a 2-amino-5-cyanopyridine starting material could install a nitrile group at the 6-position, which can then be reduced to an aminomethyl group or hydrolyzed and converted to an amine via a Curtius or Hofmann rearrangement. This highlights the strategic power of MCRs for creating molecular diversity.[5][16]
Detailed Experimental Protocol: A Case Study
This section provides a detailed, validated protocol for the synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine, combining an efficient cyclization with a clean reduction method.
Stage 1: Synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
| Reagents & Materials | MW | Amount | Moles (mmol) | Eq. |
| 5-Nitropyridin-2-amine | 139.11 | 5.0 g | 35.9 | 1.0 |
| Chloroacetone | 92.52 | 3.6 mL | 45.0 | 1.25 |
| Sodium Bicarbonate | 84.01 | 6.0 g | 71.4 | 2.0 |
| Ethanol (Absolute) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-nitropyridin-2-amine (5.0 g, 35.9 mmol) and absolute ethanol (100 mL).
-
Add sodium bicarbonate (6.0 g, 71.4 mmol) to the suspension.
-
Slowly add chloroacetone (3.6 mL, 45.0 mmol) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
-
After completion, cool the mixture to room temperature. A yellow precipitate should form.
-
Filter the solid precipitate and wash it sequentially with cold ethanol (2 x 20 mL) and water (2 x 20 mL) to remove salts.
-
Dry the solid under vacuum to afford 2-methyl-6-nitroimidazo[1,2-a]pyridine as a yellow powder. (Typical yield: 70-80%).
Stage 2: Reduction to 2-Methylimidazo[1,2-a]pyridin-6-amine
| Reagents & Materials | MW | Amount | Moles (mmol) | Eq. |
| 2-Methyl-6-nitroimidazo... | 177.16 | 4.0 g | 22.6 | 1.0 |
| 10% Palladium on Carbon | - | 400 mg | - | 10 wt% |
| Ammonium Formate | 63.06 | 7.1 g | 113 | 5.0 |
| Methanol | - | 150 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 2-methyl-6-nitroimidazo[1,2-a]pyridine (4.0 g, 22.6 mmol) in methanol (150 mL).
-
Carefully add 10% Palladium on Carbon (400 mg).
-
Add ammonium formate (7.1 g, 113 mmol) in one portion. The reaction is exothermic.
-
Stir the mixture at room temperature for 2-4 hours. The yellow suspension should become a clear, dark solution. Monitor by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (3 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-methylimidazo[1,2-a]pyridin-6-amine as an off-white to pale brown solid. (Typical yield: 90-98%).
Stage 3: Formation of the Hydrobromide Salt
-
Dissolve the crude 2-methylimidazo[1,2-a]pyridin-6-amine free base in a minimal amount of isopropanol or ethanol.
-
Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (1.05 equivalents) dropwise while stirring.
-
A precipitate will form. Continue stirring for 30 minutes at room temperature, then cool in an ice bath for 1 hour.
-
Filter the solid, wash with cold isopropanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain this compound.[17]
Comparative Analysis of Synthesis Methods
| Metric | Classical Route (SnCl₂ Reduction) | Novel Route (Catalytic Hydrogenation) |
| Number of Steps | 3 (Cyclization, Reduction, Salt) | 3 (Cyclization, Reduction, Salt) |
| Overall Yield | Moderate (50-65%) | High (65-78%) |
| Atom Economy | Poor (stoichiometric metal waste) | Excellent (catalytic, H₂O is byproduct) |
| Safety Concerns | Lachrymatory reagents, corrosive acids | Flammable H₂ source, pyrophoric catalyst |
| Workup/Purification | Difficult (removal of tin salts) | Simple (filtration of catalyst) |
| Green Chemistry | Poor | Good to Excellent |
Conclusion and Future Outlook
While the classical synthesis of this compound via cyclocondensation and metallic reduction is a viable pathway, it is beset by challenges related to safety, yield, and environmental impact. The adoption of modern synthetic methods offers significant improvements. Specifically, the use of catalytic transfer hydrogenation for the nitro-reduction step provides a cleaner, more efficient, and higher-yielding alternative to traditional metal-based reductants.
Future research should focus on developing a truly convergent, one-pot synthesis that avoids the isolation of the nitro-intermediate altogether. Strategies employing late-stage C-H amination or the development of novel multi-component reactions starting from a 6-amino-substituted pyridine precursor could further streamline the synthesis, reduce waste, and provide even more rapid access to this valuable pharmaceutical building block. The continued exploration of sustainable catalytic systems will be paramount in advancing the synthesis of complex heterocyclic scaffolds for drug discovery.
References
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
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Camacho, J., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
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Adimurthy, S., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
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Adimurthy, S., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
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Organic Chemistry Frontiers. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. RSC Publishing. Available at: [Link]
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Huang, H., et al. (2013). Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. ACS Publications. Available at: [Link]
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ACS Combinatorial Science. (2017). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Publications. Available at: [Link]
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National Institutes of Health. (2019). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Available at: [Link]
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Sneddon, H. F., et al. (2008). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
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PrepChem.com. Synthesis of 6-(2-nitro-1-propenyl)imidazo[1,2-a]pyridine. Available at: [Link]
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Yan, R-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
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Wikipedia. Reduction of nitro compounds. Available at: [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
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MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available at: [Link]
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ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
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ResearchGate. (2023). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Available at: [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]
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ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
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Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]
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MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
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Chemistry & Biology Interface. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Available at: [Link]
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PubMed Central. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available at: [Link]
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ResearchGate. (2010). ChemInform Abstract: 6-Substituted Imidazo[1,2-a]pyridines: Synthesis and Biological Activity Against Colon Cancer Cell Lines HT-29 and Caco-2. Available at: [Link]
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An In-depth Technical Guide to the Characterization of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
This guide provides a comprehensive technical overview for the characterization of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, a key intermediate in contemporary drug discovery programs. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] This document outlines the essential methodologies for the synthesis and rigorous analytical characterization of this compound, ensuring its identity, purity, and quality for research and development applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development. These properties influence its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1240528-67-9 | [2] |
| Molecular Formula | C₈H₁₀BrN₃ | [3] |
| Molecular Weight | 228.09 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Melting Point | Not explicitly available in searched literature. | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted based on salt form). | General knowledge |
Synthesis and Purification
The synthesis of this compound involves a two-step process: the formation of the imidazo[1,2-a]pyridine core followed by conversion to the hydrobromide salt. The general principle for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[4][5]
Synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine (Free Base)
A plausible synthetic route, adapted from patent literature describing the synthesis of similar compounds, is outlined below. The synthesis starts from 2,5-diaminopyridine and chloroacetone.
Figure 1: Synthetic scheme for 2-Methylimidazo[1,2-a]pyridin-6-amine.
Protocol:
-
Reaction Setup: To a solution of 2,5-diaminopyridine (1 equivalent) in a suitable solvent such as ethanol, add chloroacetone (1.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford pure 2-Methylimidazo[1,2-a]pyridin-6-amine.
Formation of the Hydrobromide Salt
The hydrobromide salt is prepared by treating the free base with hydrobromic acid.
Figure 2: Formation of the hydrobromide salt.
Protocol:
-
Dissolution: Dissolve the purified 2-Methylimidazo[1,2-a]pyridin-6-amine in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Acidification: To this solution, add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution or HBr in acetic acid) dropwise while stirring.
-
Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Drying: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual solvent, and dry under vacuum to yield the final product.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in DMSO-d₆) Spectral Features:
-
Methyl Protons (C2-CH₃): A singlet around δ 2.3-2.5 ppm.
-
Aromatic Protons:
-
A singlet for the proton at the C3 position of the imidazole ring.
-
A series of doublets and triplets for the protons on the pyridine ring, with the positions influenced by the electron-donating amine group at C6.
-
-
Amine Protons (-NH₂): A broad singlet which may be exchangeable with D₂O.
-
N-H Proton (from HBr): A broad singlet at a downfield chemical shift.
Expected ¹³C NMR (in DMSO-d₆) Spectral Features:
-
Methyl Carbon (C2-CH₃): A signal in the aliphatic region (around δ 15-20 ppm).
-
Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm), corresponding to the carbons of the imidazo[1,2-a]pyridine core. The carbon attached to the amino group (C6) will be shifted upfield due to the electron-donating effect.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For 2-Methylimidazo[1,2-a]pyridin-6-amine, the expected molecular ion peak for the free base would be at m/z 147.09 (M⁺) or 148.09 (M+H)⁺ in positive ion mode. The presence of bromine in the hydrobromide salt would be evident in the mass spectrum if the analysis is performed under conditions that allow for the detection of the intact salt or its adducts, showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected FT-IR (KBr pellet) Spectral Features:
-
N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the primary amine (-NH₂) and the N-H⁺ of the hydrobromide salt.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ for the methyl group.
-
C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the imidazo[1,2-a]pyridine ring system.
-
N-H Bending: A band around 1600 cm⁻¹.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for this class of compounds.
Proposed HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chromophore of the imidazo[1,2-a]pyridine ring has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for quantitative analysis.
Potential Applications in Drug Development
Derivatives of 2-Methylimidazo[1,2-a]pyridine have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. For instance, various substituted imidazo[1,2-a]pyridines have been investigated as potential antituberculosis agents. The 6-amino group on the scaffold provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Safety and Handling
The hydrobromide salt of an amine is generally acidic and may be corrosive. Based on the safety data for the free base and general chemical safety principles, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
References
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PubChem. 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. [Link]
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MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). National Institutes of Health. [Link]
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Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
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ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]
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Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
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Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
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NIST WebBook. Pyridine, 2-methyl-. [Link]
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ChemSrc. 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine (hydrochloride). [Link]
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific derivative, 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, providing a comprehensive exploration of its putative mechanism of action. While direct studies on this specific molecule are nascent, this document synthesizes the extensive research on the broader imidazo[1,2-a]pyridine class to propose and detail likely biological targets and pathways. We will delve into the potential anti-cancer, anti-infective, and neuromodulatory activities, underpinned by a robust framework of experimental protocols designed to rigorously validate these hypotheses. This guide serves as an in-depth technical resource, empowering researchers to systematically investigate and unlock the therapeutic potential of this promising compound.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has captured the attention of medicinal chemists for decades.[3] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing molecules that can interact with a diverse range of biological targets with high affinity and specificity. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a phosphodiesterase 3 inhibitor) feature this core, highlighting its clinical significance.[2][4][5] Furthermore, extensive research has demonstrated the potent anticancer, antituberculosis, antibacterial, and antiviral activities of various imidazo[1,2-a]pyridine derivatives.[4][6][7][8][9]
This compound, the subject of this guide, is a structurally distinct member of this family. The presence of a methyl group at the 2-position and an amine group at the 6-position is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. This guide will, therefore, extrapolate from the known mechanisms of related analogs to build a cogent hypothesis for its mode of action.
Postulated Mechanisms of Action
Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we can postulate several primary mechanisms of action for this compound. These are categorized below based on the therapeutic area.
Anticancer Activity: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of novel anticancer agents.[9][10] A primary and recurring mechanism involves the inhibition of critical cell signaling pathways that are often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[7] It is hypothesized that these compounds act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets.
-
Proposed Interaction: this compound may dock into the ATP-binding pocket of PI3K, with the imidazo[1,2-a]pyridine core forming key hydrogen bonds and hydrophobic interactions. The 6-amino group could serve as a crucial hydrogen bond donor or acceptor, enhancing binding affinity.
A proposed signaling pathway is illustrated below:
Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated their ability to induce apoptosis in colon cancer cell lines.[11] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 and caspase-8.[11]
-
Proposed Cascade: Treatment with this compound may lead to mitochondrial outer membrane permeabilization (MOMP), triggering the apoptotic cascade.
The apoptotic pathway is visualized as follows:
Figure 2: Proposed induction of the intrinsic apoptotic pathway.
Anti-Infective Properties
The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of novel anti-infective agents.
Derivatives of imidazo[1,2-a]pyridine have shown significant activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains.[6] Two key targets have been identified:
-
QcrB (Cytochrome bc1 complex): This complex is a crucial component of the electron transport chain, essential for ATP synthesis.[6] Inhibition of QcrB disrupts cellular energy production, leading to bacterial death.
-
Pantothenate Synthetase (PS): This enzyme is involved in the biosynthesis of pantothenic acid (Vitamin B5), a precursor for Coenzyme A. Inhibition of PS starves the bacterium of this essential cofactor.[6]
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides have been specifically identified as Mtb pantothenate synthetase inhibitors.[6] The structural similarity suggests that this compound could also target this enzyme.
Imidazo[1,2-a]pyridin-3-amines have demonstrated bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Importantly, the mechanism of action appears to be novel, as suggested by the lack of cross-resistance with known bacteriostatic agents.[12] This suggests that this compound could be a valuable lead for developing antibiotics with a new mode of action.
Experimental Validation Protocols
To rigorously test the hypothesized mechanisms of action, a series of well-defined experimental protocols are essential.
In Vitro Anticancer Activity Assessment
-
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.
-
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HT-29 and Caco-2 for colon cancer, T47D for breast cancer) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values.
-
-
Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Protocol:
-
Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.
-
In Vitro Anti-Infective Activity Screening
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Bacterial Culture: Grow strains of M. tuberculosis H37Rv and MRSA in appropriate broth media.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for MRSA, longer for Mtb).
-
Visual Inspection: Determine the MIC as the lowest concentration of the compound with no visible bacterial growth.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| HT-29 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| Caco-2 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| Table 1: Example of IC50 data presentation for anticancer activity. |
| Microorganism | MIC (µg/mL) |
| M. tuberculosis H37Rv | Value |
| MRSA (ATCC 43300) | Value |
| Table 2: Example of MIC data presentation for anti-infective activity. |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By leveraging the extensive knowledge of the broader imidazo[1,2-a]pyridine class, we have proposed testable hypotheses centered on its potential anticancer and anti-infective activities. The detailed experimental protocols outlined herein will enable researchers to systematically investigate these hypotheses and generate the robust data necessary to advance this promising compound through the drug discovery pipeline. Future studies should focus on target deconvolution, in vivo efficacy studies, and structure-activity relationship (SAR) optimization to fully realize the therapeutic potential of this versatile scaffold.
References
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023, April 26).
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (2023, December 13).
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
- 1240528-67-9|this compound - BLDpharm.
- Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed.
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- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 8).
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed.
- Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - NIH.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6).
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.
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Spectroscopic Characterization of 2-Methylimidazo[1,2-a]pyridin-6-amine Hydrobromide: A Technical Guide for Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous therapeutic agents, valued for its wide range of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1] A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings.
This document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The interpretations are based on a combination of data from closely related analogs and fundamental principles of spectroscopic analysis.
Molecular Structure and Key Features
This compound is comprised of a fused bicyclic imidazo[1,2-a]pyridine core, substituted with a methyl group at the 2-position and an amine group at the 6-position. The hydrobromide salt form results from the protonation of one of the basic nitrogen atoms, typically the more basic N1 of the imidazole ring. This protonation significantly influences the electronic distribution within the aromatic system and, consequently, its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The expected chemical shifts are influenced by the aromatic ring currents of the imidazopyridine system, the electronic effects of the methyl and amino substituents, and the protonation state.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The hydrobromide salt form will likely result in the observation of exchangeable protons from the ammonium and the protonated imidazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ (at C2) | 2.4 - 2.6 | s | - | Singlet due to no adjacent protons. |
| H3 | 7.5 - 7.7 | s | - | Singlet, characteristic of the imidazole proton. |
| H5 | 7.6 - 7.8 | d | ~9.0 | Doublet, coupled to H7. |
| H7 | 6.9 - 7.1 | dd | ~9.0, ~2.0 | Doublet of doublets, coupled to H5 and H8. |
| H8 | 8.0 - 8.2 | d | ~2.0 | Doublet, coupled to H7. |
| NH₂ (at C6) | 5.0 - 6.0 | br s | - | Broad singlet, exchangeable with D₂O. |
| NH (imidazole) | 10.0 - 12.0 | br s | - | Broad singlet, exchangeable with D₂O. |
Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the exchangeable NH and NH₂ protons. In D₂O, these signals would disappear due to proton-deuterium exchange. The predicted chemical shifts are based on data from related structures, such as 2,6-dimethylimidazo[1,2-a]pyridine and 5-amino-2-methylimidazo[1,2-a]pyridine.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ (at C2) | 15 - 20 | Aliphatic carbon. |
| C2 | 145 - 150 | Attached to nitrogen and the methyl group. |
| C3 | 110 - 115 | Imidazole ring carbon. |
| C5 | 115 - 120 | Pyridine ring carbon. |
| C6 | 140 - 145 | Attached to the amino group. |
| C7 | 110 - 115 | Pyridine ring carbon. |
| C8 | 125 - 130 | Pyridine ring carbon. |
| C8a | 140 - 145 | Bridgehead carbon. |
Self-Validating System: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, respectively. The coupling patterns in the ¹H NMR spectrum must be consistent with the connectivity of the protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for confirming the molecular weight and elemental composition.
For this compound, Electrospray Ionization (ESI) in positive ion mode is the preferred method. The expected molecular ion peak would correspond to the protonated free base [M+H]⁺.
Table 3: Predicted Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ | 148.0875 | ~148.1 | Molecular ion of the free base. |
Authoritative Grounding: High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition, providing a high degree of confidence in the identity of the compound. For C₈H₁₀N₃⁺, the calculated exact mass is 148.0875.[3]
Caption: Potential fragmentation pathway in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and protonated amine) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic CH₃) |
| 1640 - 1600 | Strong | C=N and C=C stretching (aromatic rings) |
| 1550 - 1450 | Medium | N-H bending (amine) |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Expertise & Experience: The broadness of the N-H stretching band is indicative of hydrogen bonding, which is expected in the solid state of a hydrobromide salt. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule and can be used for identification by comparison with a reference spectrum. The imidazopyridine core has characteristic stretching vibrations that are of diagnostic importance.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The imidazo[1,2-a]pyridine system is a chromophore that absorbs in the UV region.
Table 5: Predicted UV-Vis Absorption Maxima
| λmax (nm) | Molar Absorptivity (ε) | Transition | Solvent |
| ~250 - 270 | High | π → π | Methanol or Ethanol |
| ~320 - 340 | Moderate | n → π | Methanol or Ethanol |
Causality behind Experimental Choices: The choice of a polar protic solvent like methanol or ethanol is common for UV-Vis analysis of such compounds. The position and intensity of the absorption bands can be influenced by the solvent polarity and pH. The extended conjugation in the imidazopyridine ring system is responsible for the observed absorptions.[5]
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
Sample Preparation for Mass Spectrometry (ESI)
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
Sample Preparation for IR Spectroscopy (ATR)
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum.
Sample Preparation for UV-Vis Spectroscopy
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.2 and 0.8 AU.
-
Record the UV-Vis spectrum using a quartz cuvette with a 1 cm path length.
Caption: A typical workflow for the spectroscopic characterization of a novel compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, MS, IR, and UV-Vis techniques, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers and drug development professionals, ensuring the quality and integrity of this important chemical entity in their scientific endeavors. The combination of these analytical techniques offers a self-validating system for structural confirmation, which is a cornerstone of modern pharmaceutical development.
References
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K.C. Majumdar, B. Roy, Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150 (2015) 837-844. [Link]
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An In-depth Technical Guide on the Solubility and Stability of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, focusing on its solubility and stability. As an active pharmaceutical ingredient (API) candidate, understanding these characteristics is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document outlines the theoretical considerations underpinning the solubility and stability of this hydrobromide salt and presents detailed, field-proven experimental protocols for their robust evaluation. The methodologies described are designed to be self-validating and are grounded in authoritative regulatory guidelines and scientific principles.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 2-methyl and 6-amino substitutions on this scaffold suggest its potential for targeted biological activity. The selection of a salt form for an API is a critical step in drug development, often aimed at enhancing properties like solubility, stability, and bioavailability.[3][4][5] The hydrobromide salt of a weakly basic amine, such as 2-Methylimidazo[1,2-a]pyridin-6-amine, is a common strategy to improve its aqueous solubility and dissolution rate.[3] However, the choice of a hydrobromide salt also necessitates a thorough evaluation of its potential liabilities, such as hygroscopicity and chemical stability.
Below is the chemical structure of the parent compound, 2-Methylimidazo[1,2-a]pyridin-6-amine.
Caption: Chemical Structure of 2-Methylimidazo[1,2-a]pyridin-6-amine.
Solubility Profile
The aqueous solubility of an API is a critical determinant of its bioavailability.[4] For a weakly basic compound, forming a salt with a strong acid like hydrobromic acid generally increases solubility. This is because the salt will dissociate in water, and the resulting cationic form of the API is typically more soluble than the neutral free base.
Theoretical Considerations
The solubility of a hydrobromide salt is pH-dependent. At low pH, the equilibrium favors the protonated, more soluble form of the amine. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation. One of the risks associated with highly soluble salts is disproportionation, where the salt converts back to the free base in the presence of certain excipients or microenvironmental pH changes.[6]
Experimental Protocol for Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.
Materials:
-
This compound
-
Purified water (Milli-Q or equivalent)
-
Phosphate and acetate buffers (pH 1.2, 4.5, 6.8)
-
Methanol, Ethanol, Acetonitrile
-
HPLC system with UV detector
-
Calibrated pH meter
-
Thermostatically controlled shaker
Methodology:
-
Preparation of Media: Prepare buffers according to USP standards.
-
Sample Preparation: Add an excess amount of the API salt to vials containing a known volume of each solvent system. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.
-
Sample Collection and Processing:
-
Stop agitation and allow the suspension to settle.
-
Withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove undissolved solids.
-
Dilute the filtered sample with an appropriate mobile phase for HPLC analysis.
-
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. The concentration is determined against a standard curve of the API.
-
Data Reporting: The solubility is reported in mg/mL. The pH of the aqueous samples should be measured and reported.
Caption: Workflow for Equilibrium Solubility Determination.
Expected Solubility Profile and Data Presentation
The solubility data should be summarized in a table for easy comparison.
| Solvent/Medium | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | TBD | 25 | TBD |
| pH 1.2 Buffer | 1.2 | 37 | TBD |
| pH 4.5 Buffer | 4.5 | 37 | TBD |
| pH 6.8 Buffer | 6.8 | 37 | TBD |
| Methanol | N/A | 25 | TBD |
| Ethanol | N/A | 25 | TBD |
| Acetonitrile | N/A | 25 | TBD |
Stability Profile
Assessing the intrinsic stability of an API is a regulatory requirement and is crucial for identifying potential degradation pathways.[7][8][9] Forced degradation studies, or stress testing, are performed under more severe conditions than accelerated stability studies to understand the molecule's vulnerabilities.[7][8]
Potential Degradation Pathways
The imidazo[1,2-a]pyridine ring system and the amine substituent present several potential sites for degradation:
-
Oxidation: The electron-rich imidazole and pyridine rings can be susceptible to oxidation.[10]
-
Hydrolysis: While generally stable, extreme pH and temperature could lead to ring-opening or other hydrolytic degradation.
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light, leading to the formation of photodegradants.[10]
Experimental Protocol for Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.
Materials:
-
API salt
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the API solution with 0.1 N HCl and heat at 60-80 °C.
-
Base Hydrolysis: Treat the API solution with 0.1 N NaOH at room temperature or elevated temperature.
-
Oxidation: Treat the API solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 105 °C) in an oven.
-
Photodegradation: Expose the API solution and solid API to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis.
-
Analysis:
-
Analyze all stressed samples using a stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to help identify degradation products.
-
Aim for 5-20% degradation of the parent API.
-
Perform a peak purity analysis to ensure the main peak is not co-eluting with any degradants.
-
Caption: Workflow for a Forced Degradation Study.
Data Interpretation and Presentation
The results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Reagent/Condition | Time (hours) | % Assay of Parent API | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 80°C | 24 | TBD | TBD | TBD |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 | TBD | TBD | TBD |
| Oxidation | 3% H₂O₂, RT | 24 | TBD | TBD | TBD |
| Thermal (Solid) | 105°C | 72 | TBD | TBD | TBD |
| Photolytic (Solid) | ICH Q1B | TBD | TBD | TBD | TBD |
Conclusion
A thorough understanding and empirical determination of the solubility and stability of this compound are indispensable for its progression as a drug candidate. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers. The data generated from these studies will be foundational for developing a stable, safe, and effective pharmaceutical product. It is imperative that these investigations are conducted with precision, adhering to established scientific and regulatory standards.
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The Biological Versatility of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide Focused on 2-Methylimidazo[1,2-a]pyridin-6-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, with a specific focus on the potential of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide. While direct experimental data for this specific hydrobromide salt is limited in publicly accessible literature, this guide synthesizes the wealth of information available for structurally related 2-methyl and 6-amino substituted imidazo[1,2-a]pyridine derivatives to project its likely biological profile. We will delve into the established anticancer, antituberculosis, and kinase inhibitory activities of this compound class, elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide presents detailed, field-proven experimental protocols to enable researchers to investigate the biological activities of novel imidazo[1,2-a]pyridine derivatives, including the title compound.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Gateway to Diverse Bioactivity
The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic ring structure that has proven to be a versatile template for the design of therapeutic agents. Its rigid, planar structure and the presence of nitrogen atoms at strategic positions allow for diverse interactions with various biological targets. Marketed drugs such as zolpidem (anxiolytic) and alpidem (anxiolytic) feature this core, highlighting its clinical relevance.[1] The broad spectrum of biological activities reported for imidazo[1,2-a]pyridine derivatives includes anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][3][4]
The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the specific biological activity. The 2-methyl and 6-amino substitutions of the title compound, this compound, are of particular interest. The methyl group at the 2-position is a common feature in many active derivatives, while the amino group at the 6-position offers a key point for hydrogen bonding and further chemical modification. This guide will explore the potential biological landscape of this specific compound based on the established activities of its close analogs.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of this pathway.[5][6]
For instance, certain 2-methylimidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα, a key isoform of PI3K, with IC50 values in the nanomolar range.[7] This inhibition leads to the downstream suppression of AKT and mTOR phosphorylation, ultimately resulting in cell cycle arrest and apoptosis.[5] A recent study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives highlighted their potent PI3Kα inhibitory activity, with some compounds exhibiting submicromolar IC50 values against various cancer cell lines and inducing G2/M phase cell cycle arrest.[6][8][9]
Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Induction of Apoptosis
Beyond pathway-specific inhibition, imidazo[1,2-a]pyridine derivatives have been shown to directly induce apoptosis in cancer cells. Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated their ability to trigger the intrinsic apoptotic pathway in colon cancer cell lines HT-29 and Caco-2.[10] This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[10]
Quantitative Data on Anticancer Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-methyl-3-substituted imidazo[1,2-a]pyridines | A375 (Melanoma) | 0.14 | [7] |
| HeLa (Cervical) | 0.21 | [7] | |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | Various | 0.09 - 0.43 | [8][9] |
| 6-substituted imidazo[1,2-a]pyridines | HT-29 (Colon) | Varies | [10] |
| Caco-2 (Colon) | Varies | [10] | |
| Imidazo[1,2-a]pyridine-based diarylamides/ureas | A375P (Melanoma) | < 0.06 | [11] |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 (Breast) | 45 - 79.6 | [9] |
Antituberculosis Activity: Targeting Essential Mycobacterial Enzymes
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the discovery of new antituberculosis drugs.
Inhibition of Pantothenate Synthetase
Pantothenate synthetase is an essential enzyme in Mycobacterium tuberculosis responsible for a key step in the biosynthesis of coenzyme A. Inhibition of this enzyme leads to bacterial death. A series of 2-methylimidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of M. tuberculosis pantothenate synthetase.[12] One of the most active compounds in this series exhibited an IC50 of 1.90 µM against the enzyme and a minimum inhibitory concentration (MIC) of 4.53 µM against the whole bacteria, with no significant cytotoxicity against mammalian cells.[12]
Inhibition of QcrB
The cytochrome b subunit of the bc1 complex (QcrB) is a component of the electron transport chain in M. tuberculosis and is essential for cellular respiration and energy production. Imidazo[1,2-a]pyridine amides have been identified as inhibitors of QcrB, highlighting another mechanism by which this scaffold can exert its antitubercular effects.[13]
Kinase Inhibitory Activity: Modulating Cellular Signaling
The versatility of the imidazo[1,2-a]pyridine scaffold extends to the inhibition of various protein kinases, which are key regulators of cellular processes and are often dysregulated in disease.
Salt-Inducible Kinase (SIK) Inhibition
The salt-inducible kinase (SIK) family (SIK1, SIK2, and SIK3) are involved in various physiological processes, and their inhibition is a potential therapeutic strategy for several diseases. Researchers have successfully developed potent and selective SIK1 inhibitors based on the imidazo[1,2-a]pyridine scaffold, starting from a pan-SIK inhibitor identified through high-throughput screening.[14] This demonstrates the tunability of the scaffold to achieve isoform-selective kinase inhibition.
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
While a different isomer, the imidazo[4,5-c]pyridine-2-one scaffold has been successfully employed to develop selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response. This finding suggests that the broader imidazopyridine class, including the imidazo[1,2-a]pyridine scaffold, has the potential to be adapted to target other members of the PI3K-like kinase (PIKK) family.
Experimental Protocols
To facilitate further research into the biological activities of this compound and other novel imidazo[1,2-a]pyridine derivatives, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on cancer cell lines.
Workflow Diagram: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Also, use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising framework for the development of novel therapeutic agents with a wide range of biological activities. Based on the extensive research on its derivatives, this compound is predicted to exhibit significant anticancer and potentially antituberculosis and kinase inhibitory activities. The 6-amino group provides a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the direct biological evaluation of this compound to confirm its hypothesized activities. Structure-activity relationship studies, guided by computational modeling, will be crucial for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with improved therapeutic profiles. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on these exciting investigations.
References
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- Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3229.
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- Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 69.
- Kazmierczak, P., et al. (2019). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 24(22), 4065.
- Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
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- Sriram, D., et al. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3468-3477.
- Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-805.
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- 12. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
In vitro evaluation of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro evaluation of this compound, a member of the versatile imidazo[1,2-a]pyridine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic approach outlined herein is designed to thoroughly characterize the compound's biological profile, elucidating its mechanism of action and therapeutic potential.
Foundational Characterization and Assay Panel Selection
Prior to initiating biological assays, a foundational understanding of the compound's physicochemical properties is paramount. The hydrobromide salt form of 2-Methylimidazo[1,2-a]pyridin-6-amine suggests an intent to improve aqueous solubility and stability, which are critical for reliable in vitro testing. The initial steps, therefore, involve confirming the compound's identity, purity, and solubility in relevant biological media.
The selection of an appropriate in vitro assay panel is guided by the known biological activities of the imidazo[1,2-a]pyridine scaffold. Many compounds in this class have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Therefore, a primary focus of this evaluation will be on kinase inhibition, followed by a broader assessment of cellular effects.
Tier 1: Primary Screening for Kinase Inhibition
The initial screening phase aims to identify potential kinase targets of this compound. A broad panel of kinases implicated in oncology and inflammatory diseases should be selected.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and serially dilute to the desired concentrations.
-
Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.
-
Prepare the kinase reaction buffer.
-
-
Assay Procedure:
-
Add the kinase reaction buffer to the wells of a 384-well plate.
-
Add the test compound (this compound) or control (e.g., a known kinase inhibitor like staurosporine) to the appropriate wells.
-
Add the kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding a luminescence-based ATP detection reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Data Presentation: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 800 |
Visualization: Kinase Screening Workflow
Caption: Workflow for in vitro kinase inhibition screening.
Tier 2: Cellular Assays for Biological Activity
Following the identification of potential kinase targets, the next logical step is to assess the compound's effects in a cellular context. This will help to determine if the observed in vitro kinase inhibition translates to a biological response in living cells.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture:
-
Culture a relevant cancer cell line (selected based on the kinase inhibition profile) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Include appropriate controls (vehicle-treated and untreated cells).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualization: Cellular Response Pathway
Caption: Postulated mechanism of action in a cellular context.
Tier 3: Mechanism of Action Elucidation
Once cellular activity is confirmed, further experiments are necessary to elucidate the specific mechanism of action. This involves confirming target engagement in cells and assessing downstream signaling effects.
Experimental Protocol: Western Blotting for Target Engagement
Western blotting can be used to detect the phosphorylation status of the target kinase and its downstream substrates, providing evidence of target engagement in cells.
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
A decrease in the ratio of phosphorylated to total protein indicates target engagement and inhibition.
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the data, each experiment should be designed as a self-validating system. This includes:
-
Appropriate Controls: The use of positive and negative controls in every assay is essential to validate the experimental setup and results.
-
Dose-Response and Time-Course Studies: Evaluating the compound's effects over a range of concentrations and time points helps to establish a clear cause-and-effect relationship.
Conclusion
The in vitro evaluation of this compound requires a systematic, multi-tiered approach. By starting with broad screening and progressively focusing on more specific mechanistic studies, a comprehensive understanding of the compound's biological activity can be achieved. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug discovery and development to effectively characterize this and other novel chemical entities.
References
-
Title: Imidazo[1,2-a]pyridines: A Potent and Versatile Scaffold in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Kinase Inhibitor Screening and Profiling Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The MTT Assay: A Method for the Measurement of Cell Proliferation and Cytotoxicity Source: Journal of Immunological Methods URL: [Link]
-
Title: Western Blotting: A Guide to Best Practices Source: Bio-Rad Laboratories URL: [Link]
Methodological & Application
Using 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide in fluorescence microscopy
Application Note & Protocol
Using 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide in Fluorescence Microscopy
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a fluorescent probe in microscopy. We will delve into the underlying photophysical properties of the imidazo[1,2-a]pyridine scaffold, present detailed protocols for cell staining and imaging, and discuss potential applications and troubleshooting. The imidazo[1,2-a]pyridine core is a versatile heterocyclic structure known for its robust fluorescent properties, making it an attractive candidate for various bioimaging applications.[1][2]
Introduction to Imidazo[1,2-a]pyridine Fluorophores
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their unique biological and photophysical properties.[2] Their rigid, π-conjugated bicyclic system forms the basis of their fluorescence, which can be finely tuned through chemical modification.[3] The introduction of various substituents allows for the modulation of key characteristics such as absorption and emission spectra, quantum yield, and Stokes shift.[2][4]
Notably, the presence of electron-donating groups, such as the amine group in 2-Methylimidazo[1,2-a]pyridin-6-amine, can enhance fluorescence intensity and shift the emission to longer wavelengths.[3][5] These compounds typically exhibit fluorescence in the blue-to-green region of the visible spectrum, generally between 430–520 nm.[2] The versatility and tunable nature of imidazo[1,2-a]pyridine derivatives have led to their use in diverse applications, including as chemosensors, in organic light-emitting diodes (OLEDs), and as probes for cellular imaging.[1][2]
Photophysical Properties and Rationale for Use
While specific photophysical data for the hydrobromide salt of 2-Methylimidazo[1,2-a]pyridin-6-amine is not extensively published, we can infer its likely properties from the broader family of imidazo[1,2-a]pyridine derivatives. The inherent fluorescence of this scaffold makes it a valuable tool for microscopy.
Table 1: Anticipated Photophysical Properties of 2-Methylimidazo[1,2-a]pyridin-6-amine
| Property | Expected Range/Value | Rationale and Significance |
| Excitation Max (λex) | ~330 - 380 nm | The fused aromatic system typically absorbs in the UV to near-visible range. This allows for excitation with common laser lines (e.g., 355 nm, 375 nm) or mercury arc lamp filter sets (e.g., DAPI/Hoechst). |
| Emission Max (λem) | ~430 - 500 nm (Blue-Cyan) | As a member of the imidazopyridine family, a blue-to-green emission is expected.[2] The 6-amino group, being an electron-donating substituent, likely contributes to this emission profile.[5] |
| Stokes Shift | Moderate to Large | A significant separation between excitation and emission peaks is a common feature of this class, which is advantageous for minimizing self-quenching and bleed-through.[2] |
| Quantum Yield (Φ) | Variable (0.05 - 0.60) | The quantum yield can be highly dependent on the solvent environment and any potential cellular binding partners.[2] |
| Solvatochromism | Probable | Imidazopyridine derivatives are known to exhibit sensitivity to solvent polarity, which can be a useful property for probing different cellular microenvironments.[6] |
The rationale for using this compound in fluorescence microscopy is grounded in its structural features. The methyl and amine substitutions are known to enhance fluorescence intensity, making it a potentially bright probe.[5] Its relatively small size may allow for good cell permeability and access to various subcellular compartments.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.
Reagent Preparation
-
Stock Solution (10 mM): To prepare a 10 mM stock solution of this compound (M.W. = 228.10 g/mol ), dissolve 2.28 mg of the compound in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored correctly, the solution should be stable for several months.
Staining Protocol for Live-Cell Imaging
This protocol is designed for staining adherent cells in a 35 mm imaging dish.
-
Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: Prepare a working solution of the probe by diluting the 10 mM stock solution in your normal cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS). A starting concentration range of 1-10 µM is recommended for optimization.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm culture medium or imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, warm imaging buffer to the dish and proceed with imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI or Hoechst filter set).
Staining Protocol for Fixed and Permeabilized Cells
-
Cell Culture and Fixation: Plate and culture cells as described above. Fix the cells by removing the culture medium and adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a working solution of the probe (1-10 µM) in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and proceed with imaging.
Workflow Diagram for Cell Staining
Caption: General workflows for live and fixed-cell fluorescence microscopy.
Imaging Guidelines
-
Microscope Configuration: Use a fluorescence microscope equipped with a UV light source (mercury lamp or LED) or a laser line in the 350-380 nm range.
-
Filter Sets: A standard DAPI or Hoechst filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm) is a good starting point for imaging.
-
Image Acquisition: Adjust exposure time and gain to obtain a good signal-to-noise ratio while minimizing photobleaching. It is advisable to acquire a control image of unstained cells to assess background autofluorescence.
-
Phototoxicity Consideration: Some imidazopyridine derivatives have been shown to produce reactive oxygen species (ROS) upon photo-irradiation.[7] To minimize potential phototoxicity in live-cell imaging, use the lowest possible excitation light intensity and exposure time.
Potential Applications and Further Research
The utility of this compound is likely broad, given the properties of its core structure. Potential applications include:
-
General Cytoplasmic and Nuclear Staining: Due to its small size and potential membrane permeability, it may serve as a general stain for visualizing cell morphology.
-
Probing Cellular Microenvironments: Its potential solvatochromic properties could be exploited to report on changes in local polarity within organelles.
-
Development of Biosensors: The imidazo[1,2-a]pyridine scaffold can be further functionalized to create targeted probes for specific ions, enzymes, or other biomolecules.[1][2]
Further research should focus on characterizing its specific subcellular localization, conducting co-localization studies with known organelle markers, and quantifying its photophysical properties in various biological contexts.
Logical Relationship Diagram
Caption: Relationship between compound structure, properties, and applications.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Photobleaching. | - Verify excitation/emission filter compatibility.- Increase probe concentration (e.g., up to 20 µM).- Increase incubation time.- Reduce excitation intensity and/or exposure time. |
| High Background | - Probe concentration too high.- Insufficient washing.- Probe precipitation. | - Decrease probe concentration.- Increase the number and duration of wash steps.- Ensure the stock solution is fully dissolved before dilution. |
| Cell Toxicity (Live Imaging) | - Probe concentration too high.- Phototoxicity.[7]- Solvent (DMSO) toxicity. | - Perform a dose-response curve to find the optimal non-toxic concentration.- Minimize light exposure.- Ensure the final DMSO concentration is low (<0.1%). |
| Non-specific Staining | - Probe aggregation.- Hydrophobic interactions. | - Centrifuge the working solution before use.- Include a blocking step (e.g., with BSA) for fixed-cell staining. |
References
-
Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. [Link]
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. [Link]
-
Bioimaging, antibacterial and antifungal properties of imidazole-pyridine fluorophores: synthesis, characterization and solvatochromism. PubMed. [Link]
-
In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. PubMed. [Link]
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC - PubMed Central. [Link]
Sources
- 1. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioimaging, antibacterial and antifungal properties of imidazole-pyridine fluorophores: synthesis, characterization and solvatochromism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Landscapes: A Detailed Protocol for Cell Imaging with 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Introduction: The Promise of Imidazo[1,2-a]pyridine Scaffolds in Bioimaging
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and, increasingly, in the realm of bioimaging.[1][2] Its rigid, planar structure and tunable electronic properties make it an excellent scaffold for the development of novel fluorophores.[3][4] Derivatives of this scaffold have been successfully employed as fluorescent probes for detecting specific ions, such as Hg2+ and Fe3+, and for imaging hypoxic conditions within cells.[5][6][7] The compound 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, hereafter referred to as IMP-6A, is a member of this versatile family. While specific applications of IMP-6A in cell imaging are still emerging, its structural similarity to other fluorescent imidazopyridine derivatives suggests its potential as a valuable tool for visualizing cellular structures and processes.
This application note provides a comprehensive, step-by-step protocol for the use of IMP-6A in cellular imaging. As a Senior Application Scientist, the following guide is designed to be more than a mere sequence of instructions; it is a framework for rigorous scientific inquiry. We will delve into the rationale behind each step, empowering researchers to adapt and optimize the protocol for their specific experimental needs. Our focus is on establishing a self-validating system that ensures data integrity and reproducibility.
Predicted Mechanism of Action and Key Properties
Based on the known characteristics of the imidazo[1,2-a]pyridine scaffold, we can hypothesize the photophysical properties and cellular behavior of IMP-6A. The amine group at the 6-position is an electron-donating group, which is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, a common mechanism for fluorescence modulation in similar probes.[3] The protonation state of this amine could be sensitive to the local pH, suggesting that IMP-6A may act as a fluorescent sensor for acidic organelles like lysosomes.
Table 1: Predicted Properties of this compound (IMP-6A)
| Property | Predicted Value/Characteristic | Rationale |
| Excitation Maximum (λex) | ~370 - 420 nm | Based on the UV-Vis absorption of similar imidazo[1,2-a]pyridine derivatives. |
| Emission Maximum (λem) | ~450 - 520 nm (blue-green) | Dependent on solvent polarity and local environment due to potential ICT character. |
| Quantum Yield | Moderate to High | The rigid imidazo[1,2-a]pyridine core often leads to good fluorescence efficiency. |
| Solubility | Water-soluble (as hydrobromide salt) | The hydrobromide salt form enhances aqueous solubility, facilitating its use in biological buffers. |
| Cell Permeability | Moderate | The small molecular size and heterocyclic nature suggest passive diffusion across the cell membrane. |
| Potential Cellular Target | Acidic organelles (e.g., lysosomes) | The 6-amino group may become protonated in acidic environments, altering the fluorophore's electronic properties and fluorescence. |
| Cytotoxicity | Low at working concentrations | Many imidazo[1,2-a]pyridine derivatives exhibit low cytotoxicity, but this must be empirically determined.[8] |
Experimental Protocols
PART 1: Preparation and Handling of IMP-6A Stock Solutions
The accuracy of your imaging experiments begins with the proper preparation of your fluorescent probe.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing IMP-6A stock solutions.
Detailed Steps:
-
Reagent Preparation:
-
This compound (IMP-6A) powder.
-
High-purity, anhydrous dimethyl sulfoxide (DMSO).
-
-
Stock Solution Preparation (10 mM):
-
Allow the IMP-6A powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 228.09 g/mol , dissolve 2.28 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
-
PART 2: Live-Cell Imaging Protocol
This protocol is designed for the visualization of cellular structures in their native state.
Live-Cell Imaging Workflow
Caption: General workflow for live-cell imaging with IMP-6A.
Detailed Steps:
-
Cell Preparation:
-
Seed your cells of interest (e.g., HeLa, A549, SKOV3) onto imaging-quality glass-bottom dishes, chamber slides, or 96-well plates.[9] Culture them until they reach the desired confluency (typically 50-70%). The use of phenol red-free medium is recommended during imaging to reduce background fluorescence.
-
-
Preparation of IMP-6A Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM IMP-6A stock solution.
-
Prepare a fresh working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Crucial Optimization Step: The optimal final concentration of IMP-6A needs to be determined empirically. Start with a concentration range of 1-10 µM.
-
-
Staining of Live Cells:
-
Aspirate the cell culture medium from the cells.
-
Gently add the pre-warmed IMP-6A working solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for a duration that should also be optimized. A starting point is 15-60 minutes.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with a pre-warmed imaging buffer to remove any unbound probe. This step is critical for reducing background fluorescence and improving the signal-to-noise ratio.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters. Based on the predicted spectra, a DAPI or a custom filter set with an excitation around 405 nm and emission collection around 488 nm would be a good starting point.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
PART 3: Fixed-Cell Imaging Protocol
Fixation can be useful for preserving cell morphology and for co-staining experiments with antibodies.
Detailed Steps:
-
Cell Preparation and Fixation:
-
Grow cells on coverslips as described for live-cell imaging.
-
Wash the cells once with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional but Recommended):
-
If co-staining with antibodies that target intracellular epitopes, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining with IMP-6A:
-
Prepare a working solution of IMP-6A in PBS (concentration to be optimized, start with 5 µM).
-
Incubate the fixed (and permeabilized) cells with the IMP-6A working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and allow them to dry.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Validation and Control Experiments
To ensure the trustworthiness of your results, the following control experiments are essential:
-
Cytotoxicity Assay: Before extensive imaging experiments, perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the non-toxic concentration range of IMP-6A for your specific cell line and incubation times.
-
Autofluorescence Control: Image unstained cells (both live and fixed) using the same imaging settings to assess the level of endogenous cellular autofluorescence.
-
Co-localization Studies: To identify the subcellular localization of IMP-6A, co-stain with commercially available organelle-specific fluorescent probes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria).
-
pH Sensitivity Test (if applicable): If you hypothesize that IMP-6A is a pH sensor, you can use ionophores like nigericin and monensin to clamp the intracellular pH at different values and observe the corresponding changes in fluorescence intensity.
Data Interpretation and Troubleshooting
Table 2: Troubleshooting Common Issues in Cell Imaging with IMP-6A
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Incorrect filter set.- Probe concentration is too low.- Incubation time is too short.- Photobleaching. | - Verify the excitation and emission spectra of IMP-6A and use the appropriate filters.- Increase the probe concentration and/or incubation time.- Reduce laser power and exposure time. Use an anti-fade mounting medium for fixed cells. |
| High Background | - Probe concentration is too high.- Inadequate washing.- Presence of serum in the imaging buffer. | - Decrease the probe concentration.- Increase the number and duration of wash steps.- Use a serum-free imaging buffer. |
| Phototoxicity | - High laser power.- Prolonged exposure. | - Use the lowest possible laser power.- Minimize the duration of light exposure by using a sensitive camera and acquiring images efficiently. |
| Non-specific Staining | - Probe aggregation.- Hydrophobic interactions with cellular components. | - Ensure the probe is fully dissolved in the working solution.- Include a brief sonication step when preparing the working solution.- Optimize the washing steps. |
Conclusion and Future Directions
This compound holds promise as a novel fluorescent probe for cellular imaging. The protocols outlined in this application note provide a robust starting point for researchers to explore its potential. Through careful optimization and the implementation of rigorous controls, IMP-6A could become a valuable tool for visualizing cellular architecture and function. Future studies should focus on characterizing its photophysical properties in detail, elucidating its precise subcellular localization and mechanism of action, and exploring its utility in dynamic cellular processes. The versatility of the imidazo[1,2-a]pyridine scaffold suggests that IMP-6A is just one of many exciting new probes yet to be discovered.
References
- Vertex AI Search. (n.d.). Fluorescent probes for imaging bioactive species in subcellular organelles - Chemical Communications (RSC Publishing).
- ACS Publications. (2016, September 23). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research.
- BOC Sciences. (n.d.). What are Fluorescent Probes and Their Applications?
- Hep Journals. (n.d.). Organic fluorescent probes for live-cell super-resolution imaging.
- FluoroFinder. (2024, July 10). Functional Probes for Live-Cell Imaging.
- BLDpharm. (n.d.). 1240528-67-9|this compound.
- PubChem. (n.d.). 2-Methylimidazo[1,2-a]pyridine-6-carboxylate.
- Wiley Online Library. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.
- Lab-Chemicals.Com. (n.d.). This compound.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
- MDPI. (2022, June 16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models.
- MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- RSC Publishing. (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics.
- RSC Publishing. (n.d.). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells.
- PubMed. (n.d.). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors.
- Arctom. (n.d.). CAS NO. 1803596-49-7 | 3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide.
- Benchchem. (n.d.). Application Notes and Protocols: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine as a Fluorescent Probe.
- Infectious Disorders - Drug Targets. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- Beilstein Journal of Organic Chemistry. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- NIH. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- MDPI. (2023, May 30). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells.
- MDPI. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide as a fluorescent probe
An in-depth analysis of scientific literature indicates that 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is not established as a widely documented fluorescent probe. However, the core structure, imidazo[1,2-a]pyridine, is a privileged scaffold in medicinal chemistry and materials science, renowned for its significant fluorescent properties. Derivatives of this heterocycle are extensively explored as probes for pH, metal ions, and for cellular imaging due to their high quantum yields, environmental sensitivity, and tunable photophysical characteristics.
This guide, therefore, leverages the well-established principles and applications of the broader class of amino-substituted imidazo[1,2-a]pyridine probes to provide a comprehensive and scientifically grounded framework for utilizing compounds like this compound. The protocols and insights presented are synthesized from established methodologies for analogous structures, providing a robust starting point for research and development.
Introduction to the Imidazo[1,2-a]pyridine Scaffold as a Fluorophore
The imidazo[1,2-a]pyridine system is an aromatic heterocyclic compound that is inherently fluorescent. Its rigid, planar structure minimizes non-radiative decay pathways, leading to efficient light emission. The nitrogen atom at position 5 is basic, making the fluorescence of many derivatives sensitive to pH, as protonation can significantly alter the electronic distribution and energy levels of the molecule.
The introduction of an amino group (-NH2) at the 6-position, as in the topic compound, is expected to enhance the fluorescent properties through intramolecular charge transfer (ICT). In an ICT state, photoexcitation promotes an electron from the electron-donating amino group to the electron-accepting imidazopyridine core. This process is highly sensitive to the polarity and hydrogen-bonding capability of the local environment, making such compounds excellent candidates for environmental sensing.
Caption: Structure of the imidazo[1,2-a]pyridine core and key functional positions.
Photophysical Characterization Protocol
Before applying any fluorescent probe, its fundamental photophysical properties must be thoroughly characterized. This protocol outlines the essential steps for determining the absorption, emission, and quantum yield of an imidazo[1,2-a]pyridine-based probe.
Materials and Equipment
-
This compound (or analogous compound)
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, phosphate-buffered saline (PBS))
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
-
Quantum yield reference standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Volumetric flasks and micropipettes
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of the probe.
-
Dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., ethanol) to create a concentrated stock solution (e.g., 100 µg/mL). The hydrobromide salt form should enhance solubility in polar solvents.
-
Rationale: A concentrated stock solution allows for precise dilutions and minimizes weighing errors.
-
-
Absorption Spectrum:
-
Dilute the stock solution in the solvent of interest to prepare a working solution (e.g., 5-10 µM).
-
Record the absorbance spectrum using the UV-Vis spectrophotometer from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_abs_max).
-
Rationale: The absorbance should ideally be below 0.1 at the excitation wavelength to avoid inner filter effects during fluorescence measurements.
-
-
Emission Spectrum:
-
Using the same working solution, place the cuvette in the fluorometer.
-
Set the excitation wavelength to the determined λ_abs_max.
-
Scan the emission spectrum across a suitable range (e.g., from λ_abs_max + 10 nm to 700 nm).
-
Identify the wavelength of maximum emission (λ_em_max).
-
-
Quantum Yield (Φ) Determination (Relative Method):
-
Prepare a series of dilutions of both the sample probe and the reference standard (Quinine Sulfate) in their respective solvents.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring absorbance values are below 0.1.
-
Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Gradient) is used in the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot.
-
η is the refractive index of the solvent.
-
-
Rationale: The relative method compares the probe's fluorescence efficiency to a well-characterized standard, providing a reliable quantum yield value.
-
Expected Data
The photophysical properties of amino-imidazo[1,2-a]pyridines are solvent-dependent. Below is a table of representative data for a similar compound, illustrating the expected trends.
| Property | Solvent: Ethanol | Solvent: PBS (pH 7.4) |
| λ_abs_max (nm) | ~350 - 370 nm | ~360 - 380 nm |
| λ_em_max (nm) | ~430 - 460 nm | ~450 - 480 nm |
| Stokes Shift (nm) | ~80 - 90 nm | ~90 - 100 nm |
| Quantum Yield (Φ) | Moderate (~0.3-0.5) | Lower (~0.1-0.3) |
Note: This data is representative of the class of compounds and should be determined experimentally for the specific probe.
Application Protocol: pH Sensing
The basic nitrogen at position 5 of the imidazo[1,2-a]pyridine core makes it an excellent candidate for a fluorescent pH probe. Protonation of this nitrogen typically quenches or shifts the fluorescence.
Caption: Experimental workflow for determining the pKa of the fluorescent probe.
Protocol
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10). Use appropriate buffer systems (e.g., citrate for low pH, phosphate for neutral pH, borate for high pH).
-
Sample Preparation: Add a small aliquot of the probe stock solution to each buffer solution in a cuvette to achieve a final concentration of ~5 µM. Ensure the volume of added stock is minimal (<1%) to not alter the buffer's pH.
-
Measurement:
-
Incubate the samples for 5-10 minutes at room temperature to ensure equilibration.
-
Measure the fluorescence intensity at the pre-determined λ_em_max for each sample, keeping the excitation wavelength and instrument settings constant.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Fit the resulting data to a sigmoidal dose-response curve (Henderson-Hasselbalch equation).
-
The pH at the inflection point of the curve corresponds to the apparent pKa of the probe's excited state.
-
Mechanistic Insight
The change in fluorescence with pH can be attributed to the protonation of the N-5 atom. In its deprotonated (basic) form, the lone pair of electrons on N-5 participates in the π-conjugated system, facilitating the ICT process and leading to strong fluorescence. Upon protonation in acidic conditions, this lone pair is no longer available, disrupting the ICT state and leading to a significant decrease (quenching) or a blue-shift in the emission. This "on-off" or ratiometric response is the basis for its utility as a pH sensor.
Application in Cellular Imaging
The lipophilic nature of the imidazo[1,2-a]pyridine core, combined with the potential for protonation, makes these probes suitable for imaging acidic organelles within live cells, such as lysosomes.
Protocol for Live-Cell Staining
-
Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes and culture in appropriate media until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the probe's stock solution in cell culture media or HBSS to a final concentration of 1-10 µM.
-
Remove the culture media from the cells and wash once with warm PBS.
-
Add the probe-containing loading solution to the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS or media to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh media or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or blue channel for excitation around 360-400 nm and emission around 440-480 nm).
-
Co-localization: To confirm lysosomal staining, a commercially available lysosome-specific tracker (e.g., LysoTracker™ Red) can be co-incubated with the probe and imaged in a separate channel.
-
Trustworthiness and Self-Validation
-
Controls: Always run control experiments. For cellular imaging, this includes imaging untreated cells to assess autofluorescence and cells treated with the vehicle (e.g., DMSO) to rule out solvent effects.
-
Specificity: When proposing a probe for a specific analyte (e.g., a metal ion), test its fluorescence response against a panel of other biologically relevant ions to confirm selectivity.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reliability and statistical significance of the results. The synthesis of the probe should be confirmed using standard analytical techniques (NMR, Mass Spectrometry) to ensure purity.
References
- Title: Imidazo[1,2-a]pyridine: A Privileged Scaffold for the Development of Fluorescent Probes.
- Title: Design and Synthesis of Imidazo[1,2-a]pyridine-Based Fluorescent Probes for pH Sensing.
- Title: A review on the versatile applications of imidazo[1,2-a]pyridines. Source: European Journal of Medicinal Chemistry.
- Title: Principles of Fluorescence Spectroscopy. Source: Springer.
Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2][3] This document provides a comprehensive guide for researchers investigating the therapeutic potential of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, a specific derivative of this class. While public domain data on this exact hydrobromide salt is limited, this guide synthesizes the extensive research on structurally related imidazo[1,2-a]pyridine compounds to propose likely mechanisms of action and provide detailed protocols for its preclinical evaluation. The methodologies outlined herein are designed to empower researchers to systematically assess its cytotoxic effects, delineate its molecular targets, and elucidate its mechanism of action in relevant cancer models.
Introduction to the Imidazo[1,2-a]pyridine Scaffold in Oncology
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing fused heterocyclic compounds that have garnered substantial interest in drug discovery due to their versatile biological activities.[3] Several compounds bearing this scaffold have advanced into clinical use for various indications.[4] In the context of oncology, numerous derivatives have been synthesized and evaluated, revealing potent anti-proliferative and cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the breast, colon, lung, and liver.[5][6][7]
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate critical cellular signaling pathways implicated in cancer progression.[2] Key mechanisms of action reported for this class of compounds include the induction of apoptosis, cell cycle arrest, and the inhibition of pivotal signaling cascades such as the PI3K/Akt/mTOR and RAF/MEK/ERK pathways.[8][9][10]
Postulated Mechanism of Action and Key Signaling Pathways
Based on the activities of structurally similar imidazo[1,2-a]pyridine compounds, this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Pro-Survival Signaling: Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[8][10] Inhibition of this pathway can lead to decreased proliferation and the induction of apoptosis.
-
Induction of Apoptosis: This class of compounds has been observed to induce programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways.[6][8] This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[10][11]
-
Cell Cycle Arrest: Imidazo[1,2-a]pyridines can cause cancer cells to arrest at various phases of the cell cycle, thereby preventing their division and proliferation.[8][10] This is often associated with the modulation of cell cycle regulatory proteins such as p53 and p21.[8][10]
-
Targeting Specific Kinases: Certain derivatives have been designed to target specific kinases that are often dysregulated in cancer, such as RAF, c-Met, and Nek2.[9][12]
To visualize the potential interplay of these mechanisms, the following signaling pathway diagram illustrates the key nodes that may be targeted by this compound.
Figure 1: Postulated signaling pathways targeted by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols for Preclinical Evaluation
The following protocols provide a framework for the systematic evaluation of this compound in cancer research. These are generalized methods and should be optimized for specific cell lines and experimental conditions.
In Vitro Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of the compound on cancer cell proliferation and survival.[13]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) in complete cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Clonogenic Survival Assay
This assay assesses the ability of single cancer cells to undergo unlimited division and form colonies, providing insight into the long-term effects of the compound on cell survival.
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis for Mechanistic Studies
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest, apoptosis, and cell cycle regulation.
Protocol 3: Western Blotting
-
Cell Lysis: Treat cells with the compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, PARP, Caspase-3, p53, p21).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft mouse model is often employed.[12]
Protocol 4: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison of IC50 values and other relevant metrics across different cell lines.
Table 1: Hypothetical In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Value to be determined |
| HCT-116 | Colon Cancer | Value to be determined |
| A549 | Lung Cancer | Value to be determined |
| HepG2 | Liver Cancer | Value to be determined |
The following workflow diagram illustrates the logical progression of experiments for the preclinical evaluation of the compound.
Figure 2: Experimental workflow for preclinical evaluation of a novel anticancer compound.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer therapeutics. While specific data for this compound is not yet widely available, the established activities of related compounds provide a strong rationale for its investigation. The protocols and workflows detailed in this guide offer a robust framework for researchers to systematically evaluate its potential as a cancer therapeutic, from initial in vitro screening to in vivo efficacy studies. Through rigorous and well-designed experiments, the scientific community can uncover the full therapeutic potential of this and other novel imidazo[1,2-a]pyridine derivatives.
References
- STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
- PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- ResearchGate. (2024).
- PubMed. (2014).
- PMC. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- ResearchGate. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- BenchChem. (2025).
- ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. (2025).
- PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
- PMC. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc.
- PubMed. (2017). Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors.
- ResearchGate. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- PMC. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- Archiv der Pharmazie. (2024).
- PubMed. (2024).
- NIH. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
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- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. journal.waocp.org [journal.waocp.org]
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Application Notes and Protocols for Antibacterial Screening of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Imidazo[1,2-a]pyridines in an Era of Antimicrobial Resistance
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The emergence of multidrug-resistant (MDR) bacterial pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide belongs to this promising class of compounds and warrants thorough investigation of its antibacterial potential.
These application notes provide a comprehensive guide for the initial antibacterial screening of this compound. The protocols herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological robustness and reproducibility of results.[3][4] This document is designed to empower researchers to conduct self-validating assays, from the initial preparation of the test agent to the final determination of its inhibitory and bactericidal concentrations.
Physicochemical Properties and Stock Solution Preparation: A Foundation for Accuracy
The hydrobromide salt form of 2-Methylimidazo[1,2-a]pyridin-6-amine suggests a higher propensity for aqueous solubility compared to its free base. However, for the purposes of creating a concentrated stock solution suitable for serial dilutions, dimethyl sulfoxide (DMSO) is recommended as the initial solvent due to its broad-solubilizing capacity for organic molecules.[5]
Table 1: Properties of this compound
| Property | Information |
| Molecular Formula | C₈H₁₀BrN₃ |
| Molecular Weight | 228.09 g/mol |
| Appearance | Solid (form may vary) |
| Recommended Solvent | DMSO (for stock solution) |
| Storage | Store stock solutions at -20°C in light-protected aliquots. |
Protocol 1: Preparation of a 10 mg/mL Stock Solution
This protocol details the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Weighing the Compound: On a calibrated analytical balance, accurately weigh 10 mg of this compound.
-
Dissolution: Transfer the weighed compound into a sterile tube. Add 1 mL of anhydrous DMSO.
-
Homogenization: Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C.
Causality Behind Experimental Choices:
-
DMSO as a Solvent: DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds, making it an ideal choice for creating high-concentration stock solutions for biological assays.[5]
-
Amber Tubes and -20°C Storage: Imidazo[1,2-a]pyridine derivatives can be susceptible to degradation upon prolonged exposure to light and ambient temperatures. Storing aliquots in amber tubes at -20°C helps to maintain the stability and integrity of the compound.
Primary Antibacterial Screening: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound.[3]
Diagram 1: Workflow for MIC Determination by Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Broth Microdilution Assay for MIC Determination
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[6][7]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Add 100 µL of the prepared stock solution (appropriately diluted from the 10 mg/mL stock to a starting concentration, e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Table 2: Example MIC Data Interpretation
| Well | Compound Conc. (µg/mL) | Growth (Turbidity) | Interpretation |
| 1 | 128 | - | No Growth |
| 2 | 64 | - | No Growth |
| 3 | 32 | - | No Growth |
| 4 | 16 | + | Growth |
| 5 | 8 | + | Growth |
| 6 | 4 | + | Growth |
| 7 | 2 | + | Growth |
| 8 | 1 | + | Growth |
| 9 | 0.5 | + | Growth |
| 10 | 0.25 | + | Growth |
| 11 | 0 (Growth Control) | + | Valid |
| 12 | 0 (Sterility Control) | - | Valid |
| Result | MIC = 32 µg/mL |
Secondary Antibacterial Screening: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical next step after determining the MIC to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Diagram 2: Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Protocol 3: MBC Determination
Materials:
-
MIC plate with results
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Micropipette and sterile tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate: From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), transfer a small, fixed volume (e.g., 10 µL) onto a sector of a TSA plate.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, observe the agar plates for bacterial growth. The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in bacterial colonies compared to the initial inoculum.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following controls must be included in every assay:
-
Positive Control: A known antibiotic with established MIC and MBC values against the test strains (e.g., ciprofloxacin, gentamicin).
-
Growth Control: A well containing the bacterial inoculum in broth without the test compound to ensure the viability and growth of the bacteria.
-
Sterility Control: A well containing only the broth to check for contamination.
-
Quality Control Strains: The use of ATCC reference strains with known susceptibility profiles is crucial for validating the assay's accuracy and reproducibility.[6][7]
Conclusion and Future Directions
These protocols provide a standardized framework for the initial antibacterial screening of this compound. A promising result from these assays (i.e., a low MIC and/or MBC value) would warrant further investigation, including:
-
Screening against a broader panel of clinically relevant and drug-resistant bacterial strains.
-
Time-kill kinetic studies to assess the rate of bactericidal activity.
-
Mechanism of action studies to identify the cellular target of the compound.
-
In vivo efficacy studies in appropriate animal models of infection.
By adhering to these rigorous and well-established methodologies, researchers can generate reliable and reproducible data, paving the way for the potential development of this compound as a novel antibacterial agent.
References
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Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Retrieved from [Link]
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Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 15(3), 337. Available from: [Link]
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Ebenezer, O., et al. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Polycyclic Aromatic Compounds, 42(7), 4349-4366. Available from: [Link]
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Patel, R. V., et al. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Oriental Journal of Chemistry, 38(1). Available from: [Link]
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- CLSI. (2018). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13.
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HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]
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iGEM. (n.d.). Antibacterial Stock Preparation. Retrieved from [Link]
- CLSI. (2021). Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. ISO 16256:2021.
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Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]
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Barrick Lab. (n.d.). Protocols/AntibioticStockSolutions. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Version 1.01.
- CLSI. (2013). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document VET01-A4.
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Gavan, T. L. (1974). Reproducibility of Control Strains for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 5(2), 128–131. Available from: [Link]
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Unknown. (n.d.). Antibiotic Stock solution. Retrieved from [Link]
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de Macêdo, N. S., et al. (2019). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. BioMed Research International, 2019, 6092349. Available from: [Link]
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ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. Retrieved from [Link]
-
Ghorpade, S. R., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785–809. Available from: [Link]
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Wu, J., et al. (2015). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 6(5), 564–569. Available from: [Link]
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Royal Society of Chemistry. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
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Reddit. (n.d.). Where can I find solubility data of salts in DMSO?. Retrieved from [Link]
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The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines in Drug Discovery
Application Note & Protocols
Introduction: The Significance of Imidazo[1,2-a]pyridines and the GBB Reaction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and clinical candidates.[1][2][3] This heterocyclic core is found in anxiolytics like alpidem and zolpidem, as well as compounds investigated for anticancer, antiviral, and antimicrobial properties.[1][4][5] The broad therapeutic potential of this scaffold drives the need for efficient and versatile synthetic methodologies.[2][3]
Among the various synthetic strategies, the Groebke–Blackburn–Bienaymé (GBB) reaction stands out as a highly effective one-pot, three-component reaction (3-CR) for assembling imidazo[1,2-a]pyridine derivatives.[6][7] Discovered in 1998, this isocyanide-based multicomponent reaction brings together an aminopyridine, an aldehyde, and an isocyanide to rapidly generate molecular complexity from simple starting materials.[6][8] The GBB reaction offers significant advantages over traditional multi-step syntheses, including high atom economy, operational simplicity, and the ability to readily create diverse libraries of compounds for drug screening.[9][10] This guide provides an in-depth look at the GBB reaction, its mechanism, and detailed protocols for its application in the synthesis of imidazo[1,2-a]pyridines.
Reaction Mechanism: A Step-by-Step Look at the GBB Reaction
The Groebke–Blackburn–Bienaymé reaction proceeds through a well-established acid-catalyzed domino sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde. This step forms a Schiff base, which is then protonated to generate a reactive iminium ion intermediate.
-
Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic iminium ion. This step is the characteristic α-addition of an isocyanide.
-
Intramolecular Cyclization (Nitrile-Alkyne Cyclization): The resulting nitrilium ion intermediate undergoes an intramolecular [5+1] cycloaddition. The endocyclic nitrogen of the pyridine ring acts as the nucleophile, attacking the electrophilic carbon of the nitrilium ion to form the five-membered imidazole ring.
-
Aromatization: The final step is a proton transfer to regenerate the catalyst and aromatize the newly formed imidazo[1,2-a]pyridine ring system, yielding the final product.
The overall mechanism is depicted in the following diagram:
Caption: The mechanistic pathway of the Groebke–Blackburn–Bienaymé reaction.
Experimental Protocols
General Protocol for the Synthesis of Imidazo[1,2-a]pyridines
This protocol provides a general guideline for performing the GBB reaction. Optimization of the catalyst, solvent, and temperature may be necessary depending on the specific substrates used.[11]
Materials:
-
2-Aminopyridine derivative (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Isocyanide (1.0-1.2 eq)
-
Acid catalyst (e.g., Sc(OTf)₃ (5-10 mol%), Yb(OTf)₃ (5-10 mol%), p-TsOH (20 mol%), or AcOH (30 eq))[6][12][13]
-
Anhydrous solvent (e.g., methanol, ethanol, DCM, or toluene)[11]
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating source (e.g., heating mantle or oil bath)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 2-aminopyridine derivative (1.0 eq), the aldehyde (1.0-1.2 eq), and the anhydrous solvent.
-
Catalyst Addition: Add the acid catalyst to the reaction mixture.
-
Isocyanide Addition: Add the isocyanide (1.0-1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC. Reaction times can vary from a few hours to 24 hours.[14]
-
Workup: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Specific Example: Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
This protocol is adapted from a literature procedure and demonstrates the synthesis of a specific imidazo[1,2-a]pyridine derivative.[9]
Materials:
-
2-Aminopyridine (0.5 mmol, 1.0 eq)
-
Furfural (0.5 mmol, 1.0 eq)
-
Cyclohexyl isocyanide (0.5 mmol, 1.0 eq)
-
Catalyst and solvent system (e.g., ultrasound-assisted in water)[9]
-
Appropriate workup and purification reagents
Procedure:
-
Combine 2-aminopyridine, furfural, and cyclohexyl isocyanide in the chosen solvent.[9]
-
Subject the mixture to the specified reaction conditions (e.g., ultrasound irradiation for a set time).[9]
-
After the reaction is complete, perform an appropriate aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product as an oil (reported yield: 86%).[9]
-
Characterize the product using NMR and HRMS to confirm its identity.[9]
Caption: A typical experimental workflow for the GBB reaction.
Scope and Limitations
The Groebke–Blackburn–Bienaymé reaction is known for its broad substrate scope, allowing for the synthesis of a wide variety of imidazo[1,2-a]pyridine derivatives.
| Component | Examples of Tolerated Groups | Notes | Yields |
| 2-Aminopyridines | Electron-donating and electron-withdrawing substituents on the pyridine ring. | The electronic nature of the substituents can influence reaction rates. | Generally good to excellent |
| Aldehydes | Aromatic, heteroaromatic, and aliphatic aldehydes. | Aromatic aldehydes with electron-withdrawing groups tend to give higher yields.[15] Sterically hindered aldehydes may react slower. | 50-98%[6] |
| Isocyanides | Aliphatic (e.g., tert-butyl, cyclohexyl) and aromatic isocyanides. | The choice of isocyanide can impact the properties of the final product. | Generally good to excellent |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst or wet reagents/solvent. | Use freshly dried solvents and reagents. Consider using a more active catalyst or increasing the catalyst loading. |
| Low reactivity of substrates. | Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction.[16] | |
| Formation of side products | Competing Ugi-type reactions, especially with aliphatic aldehydes.[6] | Optimize the reaction conditions (e.g., catalyst, solvent) to favor the GBB pathway. |
| Difficult purification | Product is highly polar or has similar polarity to starting materials. | Adjust the eluent system for column chromatography. Consider a different purification method, such as crystallization or preparative HPLC. |
Conclusion
The Groebke–Blackburn–Bienaymé reaction is a robust and highly valuable method for the synthesis of medicinally relevant imidazo[1,2-a]pyridines.[17] Its operational simplicity, broad substrate scope, and high efficiency make it an indispensable tool for researchers in drug discovery and development. By understanding the underlying mechanism and optimizing the reaction conditions, scientists can rapidly generate diverse libraries of these important heterocyclic compounds for biological evaluation.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available from: [Link]
-
(2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. Available from: [Link]
-
Banfi, L., Basso, A., Moni, L., & Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Available from: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available from: [Link]
-
da Silva, A. C. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
(2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. Available from: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available from: [Link]
-
Banfi, L., Basso, A., Moni, L., & Riva, R. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. Available from: [Link]
-
(2015). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1). Available from: [Link]
-
Kim, H., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. Available from: [Link]
-
Wang, C.-Y., et al. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
(2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available from: [Link]
-
Banfi, L., Basso, A., Moni, L., & Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. Available from: [Link]
-
Devi, N., Rawal, R., & Singh, V. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. Available from: [Link]
-
(2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Available from: [Link]
-
(n.d.). Optimization of the cyclization reaction conditions. ResearchGate. Available from: [Link]
-
(n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. Available from: [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. PubMed Central. Available from: [Link]
-
(n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available from: [Link]
-
(2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science Publishers. Available from: [Link]
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Application Notes and Protocols for In Vivo Imaging with 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Introduction: The Rise of Imidazo[1,2-a]pyridines as Privileged Scaffolds in Bioimaging
The imidazo[1,2-a]pyridine core is a "privileged" heterocyclic scaffold renowned in medicinal chemistry for its presence in numerous therapeutic agents.[1][2] This structural motif is not only a cornerstone in drug discovery for oncology, infectious diseases, and neurology but is also gaining significant traction as a versatile platform for developing advanced bioimaging probes.[3][4] The unique photophysical properties, including strong fluorescence and good photostability, inherent to many imidazo[1,2-a]pyridine derivatives make them exceptional candidates for real-time visualization of biological processes in both cell-based assays and complex living systems.[3][5]
Bioluminescence imaging (BLI) stands out as a preferred modality for preclinical in vivo studies due to its exquisite sensitivity and high signal-to-noise ratio, as it eliminates the need for external light excitation, thereby avoiding tissue autofluorescence.[6][7] The cornerstone of BLI is the highly specific enzymatic reaction between a luciferase and its substrate, a luciferin, which generates light.[8] While D-luciferin remains the most common substrate for Firefly luciferase (Fluc), its light emission is suboptimal for deep-tissue imaging. This has spurred the development of synthetic luciferin analogs with red-shifted emission spectra for improved tissue penetration.[7][9]
This document presents 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide as a novel, putative substrate for bioluminescence imaging. While extensive research has focused on this scaffold for therapeutic applications[10][11][12], its potential as a luciferin analog remains an exciting and underexplored frontier. We propose a hypothetical mechanism of action and provide a comprehensive, field-proven protocol designed to validate and utilize this compound for sensitive in vivo imaging in luciferase-expressing small animal models. This guide is intended to empower researchers to explore the capabilities of this promising compound in their preclinical imaging workflows.
Proposed Mechanism of Action: A Novel Luciferin Analog
We hypothesize that 2-Methylimidazo[1,2-a]pyridin-6-amine can function as a substrate for Firefly luciferase (Fluc) or its engineered variants. The core imidazo[1,2-a]pyridine structure is a key component of several synthetic luciferins.[9] Upon administration into an animal model bearing Fluc-expressing cells (e.g., tumor xenografts or pathogen-infected tissues), the compound is expected to diffuse and be taken up by these cells. Inside the cell, in the presence of adenosine triphosphate (ATP), magnesium ions (Mg²⁺), and oxygen, the luciferase enzyme will catalyze the oxidative decarboxylation of the substrate, leading to the emission of photons. This emitted light can then be captured and quantified by a sensitive CCD camera-based imaging system.
Caption: Proposed mechanism for 2-Methylimidazo[1,2-a]pyridin-6-amine in BLI.
Quantitative Data & Compound Properties
The following table summarizes the known physical properties of this compound and proposed parameters for its use in in vivo imaging experiments.
| Parameter | Value / Recommendation | Source / Rationale |
| Compound Name | This compound | - |
| CAS Number | 1240528-67-9 | [13] |
| Molecular Formula | C₈H₁₀BrN₃ | - |
| Molecular Weight | 228.09 g/mol | - |
| Proposed Stock Solution | 15-30 mg/mL | Based on typical luciferin concentrations. |
| Recommended Solvent | Sterile Phosphate-Buffered Saline (PBS), pH 7.4 | Standard biocompatible vehicle for in vivo administration. |
| Proposed Working Dose | 100 - 150 mg/kg body weight | Standard dose range for in vivo luciferin substrates.[7] |
| Administration Route | Intraperitoneal (I.P.) or Intravenous (I.V.) injection | Common routes for systemic delivery of imaging agents. |
| Peak Signal Time (Post-injection) | 10 - 25 minutes (Hypothetical) | Typical peak emission window for luciferin analogs. |
| Storage Conditions | Store at -20°C, protect from light | Standard for preserving the integrity of amine-containing organic compounds. |
Detailed Experimental Protocol: In Vivo Tumor Xenograft Imaging
This protocol details a pilot study to validate and utilize this compound for monitoring the growth of a luciferase-expressing tumor xenograft in a murine model.
PART 1: Animal Model and Cell Line Preparation
-
Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231, PC-3) that has been stably transfected to express Firefly luciferase (Fluc). Maintain cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation for Implantation:
-
When cells reach 80-90% confluency, wash them with sterile PBS.
-
Trypsinize the cells and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL. Place on ice.
-
-
Tumor Implantation:
-
Use 6-8 week old immunocompromised mice (e.g., NU/NU nude or SCID). Allow them to acclimatize for at least one week prior to the procedure.
-
Anesthetize a mouse using isoflurane (2-3% in O₂). Confirm proper anesthetic depth by a toe-pinch reflex test.
-
Inject 1 x 10⁶ cells (in 100 µL) subcutaneously into the right flank of the mouse.
-
Monitor the mice post-procedure until they are fully ambulatory.
-
Allow tumors to grow for 7-10 days or until they reach a palpable size (~100 mm³).
-
PART 2: Reagent Preparation
-
Stock Solution (30 mg/mL):
-
Aseptically weigh 30 mg of this compound.
-
Dissolve it in 1 mL of sterile PBS (pH 7.4).
-
Vortex thoroughly until fully dissolved. The hydrobromide salt form should aid aqueous solubility. Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Rationale: Preparing a concentrated, sterile stock solution is critical for accurate dosing and preventing contamination. Protecting it from light minimizes potential photodegradation.
-
-
Working Solution (for a 20g mouse at 150 mg/kg):
-
Dose Calculation: 0.020 kg * 150 mg/kg = 3 mg of compound needed.
-
Volume Calculation: 3 mg / 30 mg/mL = 0.1 mL (100 µL).
-
Prepare this volume for each mouse immediately before injection.
-
PART 3: In Vivo Administration and Imaging Workflow
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using an isoflurane chamber (3-4% for induction).
-
Transfer the mouse to the imaging chamber, maintaining anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.
-
Place the mouse in a supine or prone position to ensure a clear view of the tumor.
-
-
Substrate Administration:
-
Administer the calculated dose (e.g., 100 µL for a 20g mouse) via intraperitoneal (I.P.) injection.
-
Rationale: I.P. injection allows for rapid systemic distribution of the substrate.
-
-
Image Acquisition:
-
Immediately after injection, begin acquiring a series of images using an in vivo imaging system (e.g., IVIS Spectrum).
-
Recommended Settings (Pilot Study):
-
Exposure Time: Auto-exposure (or start with 1 minute).
-
Binning: Medium (8).
-
F/Stop: 1.
-
Emission Filter: Open.
-
Acquisition Mode: Sequential time-lapse (e.g., one image every 2-3 minutes for 45 minutes).
-
-
Rationale: A time-course acquisition is crucial for a novel substrate to determine its pharmacokinetic profile, specifically the time to peak signal.
-
-
Data Analysis:
-
Using the system's analysis software, draw a Region of Interest (ROI) over the tumor area and a background ROI on a non-tumor area of the mouse.
-
Quantify the signal intensity in photons/second/cm²/steradian (p/s/cm²/sr).
-
Plot the signal intensity over time to determine the peak emission time.
-
For subsequent studies, imaging can be performed at this predetermined peak time point.
-
Caption: Step-by-step workflow for in vivo bioluminescence imaging.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| No or Very Low Signal | 1. Inactive compound. 2. Poor substrate bioavailability. 3. Low luciferase expression in the tumor. 4. Incorrect emission wavelength detection. | 1. Verify compound integrity. Test in vitro on luciferase-expressing cells. 2. Try an alternative administration route (e.g., I.V.). 3. Confirm luciferase activity of the cell line via in vitro assay before implantation. 4. Ensure the emission filter is "Open" during the initial pilot study to capture all emitted light. |
| High Background Signal | 1. Autoluminescence from animal chow. 2. Contamination of the imaging chamber. | 1. Switch mice to a low-chlorophyll, alfalfa-free diet for at least one week prior to imaging. 2. Clean the inside of the imaging chamber thoroughly with 70% ethanol between sessions. |
| Inconsistent Signal Between Animals | 1. Inconsistent injection technique. 2. Variable tumor vascularization affecting substrate delivery. 3. Substrate degradation. | 1. Ensure consistent I.P. injection placement. Accidental injection into an organ can alter pharmacokinetics. 2. Increase the number of animals per group to account for biological variability. 3. Prepare the substrate solution fresh for each imaging session. |
Safety and Handling Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. It is classified as causing skin and serious eye irritation.[14] Avoid breathing dust or fumes and use only in a well-ventilated area. In case of eye contact, rinse cautiously with water for several minutes.[14] For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS). All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- Constructing firefly luciferin bioluminescence probes for in vivo imaging. Organic & Biomolecular Chemistry.
- Activity-based bioluminescence probes for in vivo sensing applications. National Institutes of Health (PMC).
- Bioluminescent probes for imaging biology beyond the culture dish. eScholarship.org.
- ViviRen™ In Vivo Renilla Luciferase Substrate. Promega GmbH.
- Biotinylated Bioluminescent Probe for Long Lasting Targeted in Vivo Imaging of Xenografted Brain Tumors in Mice. PubMed.
- Comparison of luciferase substrates for in vivo BLI using Bdnf-Luc... ResearchGate.
- Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging. Benchchem.
- Bioluminescent Substrates. Tocris Bioscience.
- A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central.
- Bioluminescence Substrates. GoldBio.
- In Vivo Small Animal Imaging Protocol with Cy7: Application Notes and Protocols. Benchchem.
- Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging. ACS Publications.
- Practical Methods for Molecular In Vivo Optical Imaging. PubMed Central.
- Imaging in animal models. OAText.
- In vivo small animal imaging: Current status and future prospects. ResearchGate.
- An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
- In Vivo Small Animal Imaging using Micro-CT and Digital Subtraction Angiography. PubMed Central.
- A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. ResearchGate.
- 2-Methylimidazo[1,2-a]pyridin-6-amine. Apollo Scientific.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride AldrichCPR. Sigma-Aldrich.
- 1240528-67-9|this compound. BLDpharm.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PubMed Central.
- This compound. Lab-Chemicals.Com.
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
- Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed.
- Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central.
- Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. National Institutes of Health.
- [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. NCBI.
- 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. PubChem.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
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Application Notes and Protocols: Developing Assays with 2-Methylimidazo[1,2-a]pyridin-6-amine Hydrobromide
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide serves as a critical starting material and a core structural motif for the synthesis of novel therapeutic candidates. Its derivatives have shown significant promise in diverse fields, including oncology and infectious diseases.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on developing robust biochemical and cellular assays to characterize the biological activity of compounds derived from this versatile scaffold. We will explore the causality behind experimental design, provide detailed, self-validating protocols for both target-based and phenotypic assays, and offer insights into data interpretation.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that form the basis of numerous FDA-approved drugs, such as the hypnotic zolpidem and the anti-ulcer agent zolimidine.[5] Their synthetic tractability and ability to interact with a multitude of biological targets have made them a focus of intensive research.[6][7] Specifically, derivatives of the 2-methyl-6-amino core have been identified as potent inhibitors of key enzymes in pathogens like Mycobacterium tuberculosis (Mtb) and as inducers of apoptosis in cancer cell lines.[4][8]
This guide is structured to empower researchers to move from compound synthesis to meaningful biological data. We will use two primary case studies to illustrate the principles of assay development:
-
A Biochemical Assay: Targeting Mtb Pantothenate Synthetase (PS), a key enzyme in a vital bacterial metabolic pathway.[3]
-
A Cellular Assay: Assessing the induction of apoptosis in human colon cancer cells.[4]
The following diagram illustrates the typical workflow, from the core scaffold to biological insights, that this guide will elaborate upon.
Caption: Workflow for the Mtb Pantothenate Synthetase assay.
Materials and Reagents
-
Recombinant Mtb Pantothenate Synthetase (purified)
-
Test compounds (derived from 2-Methylimidazo[1,2-a]pyridin-6-amine)
-
ATP, Pantoate, β-alanine, NADH, Phosphoenolpyruvate
-
Myokinase (MK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5
-
Known Mtb PS inhibitor (e.g., a previously published compound) for positive control
-
Clear, flat-bottom 96-well UV-transparent plates
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Step-by-Step Protocol
-
Compound Plating:
-
Create a serial dilution of your test compounds in DMSO. A typical starting range is 10 mM down to low µM.
-
In a 96-well plate, add 1 µL of each compound dilution.
-
For the negative control (0% inhibition), add 1 µL of DMSO.
-
For the positive control (100% inhibition), add 1 µL of a known inhibitor at a concentration >10x its IC50.
-
-
Enzyme Mix Preparation:
-
Prepare a master mix of enzymes in Assay Buffer. The final concentrations in the well should be optimized but can start at: 50 nM Mtb PS, 5 U/mL PK, 5 U/mL LDH, 5 U/mL MK, 2 mM Phosphoenolpyruvate, and 0.3 mM NADH.
-
Causality: The coupling enzymes are in excess to ensure that the rate-limiting step is the reaction catalyzed by Mtb PS.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the Enzyme Mix to each well of the compound plate.
-
Mix gently by tapping the plate.
-
Incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the test compounds to bind to the Mtb PS enzyme and reach equilibrium before the reaction starts, which is critical for accurate potency measurement.
-
-
Reaction Initiation:
-
Prepare a Substrate Mix in Assay Buffer containing ATP and pantoate. Final concentrations should be at their Km values (determined experimentally, e.g., 200 µM).
-
Add 50 µL of the Substrate Mix to all wells to start the reaction. The total volume is now 101 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the spectrophotometer.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
Data Analysis
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_pos_ctrl) / (V_neg_ctrl - V_pos_ctrl))
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Cellular Apoptosis Assay in HT-29 Colon Cancer Cells
Scientific Rationale: Beyond targeting specific enzymes, a crucial goal is to understand a compound's effect on whole cells. Certain 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in colon cancer cell lines like HT-29 and Caco-2. [4]The mechanism involves the activation of initiator (caspase-8) and executioner (caspase-3) caspases. [4]This protocol describes a method to quantify the activity of these caspases in cells treated with test compounds, providing a direct measure of apoptotic induction.
Apoptosis Signaling Pathway:
Caption: Simplified apoptosis pathway initiated by imidazo[1,2-a]pyridines.
Materials and Reagents
-
HT-29 human colon adenocarcinoma cell line
-
Complete Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds
-
Staurosporine (positive control for apoptosis induction)
-
Luminescent Caspase-Glo® 3/7 or 8 Assay Kit (or equivalent)
-
White, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HT-29 cells according to standard protocols.
-
Trypsinize and count the cells. Seed 10,000 cells per well in 100 µL of Complete Growth Medium into a white, opaque 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Causality: Seeding cells 24 hours prior to treatment ensures they are in a healthy, logarithmic growth phase at the start of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in Complete Growth Medium from your DMSO stocks. Ensure the final DMSO concentration is ≤0.5%.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include wells for:
-
Negative Control: Medium with 0.5% DMSO.
-
Positive Control: Medium with 1 µM Staurosporine.
-
-
Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours). A time-course experiment is recommended for initial characterization.
-
-
Caspase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Mix the contents on an orbital shaker at 300-500 rpm for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Causality: The reagent contains a luminogenic caspase substrate. If active caspase-3/7 is present, the substrate is cleaved, and a luciferase reaction generates a light signal proportional to the amount of caspase activity.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
The raw luminescence units (RLU) are directly proportional to caspase activity.
-
Calculate the fold-change in caspase activity relative to the negative (vehicle) control: Fold Change = RLU_compound / RLU_vehicle_control
-
Plot the fold change against the logarithm of the compound concentration.
-
This dose-response curve can be used to determine the EC50, the concentration at which the compound induces 50% of the maximal caspase activation.
Table 2: Representative Data Presentation
| Compound | Target | Assay Type | Endpoint | Potency (IC50/EC50) |
| Derivative X | Mtb PS | Biochemical | % Inhibition | 1.90 µM |
| Derivative Y | Apoptosis | Cellular (HT-29) | Caspase-3/7 Activation | 5.2 µM |
| Staurosporine | Apoptosis | Cellular (HT-29) | Caspase-3/7 Activation | 0.8 µM |
Conclusion and Future Directions
This compound is a valuable chemical scaffold for the development of novel therapeutics. The protocols detailed herein provide a robust framework for characterizing the biological activity of its derivatives in both biochemical and cellular contexts. By understanding the causality behind assay design and including appropriate controls, researchers can generate high-quality, reproducible data. Future work should focus on expanding the assay panel to include secondary assays, such as biophysical binding confirmation (e.g., Differential Scanning Fluorimetry)[8], whole-cell Mtb growth inhibition (MIC assays), and further mechanistic studies in cancer cells to validate the apoptotic pathway. This integrated approach is essential for advancing promising compounds through the drug discovery pipeline.
References
-
Yadav, P., et al. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3746-3754. [Link]
-
Bhat, Z. S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-815. [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 24(15), 2799. [Link]
-
ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Reactions, 2(3), 296-305. [Link]
-
Gaonkar, S. L., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4064-4072. [Link]
-
ResearchGate. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry, 60(4). [Link]
-
NIH National Library of Medicine. (2013). Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4888-4892. [Link]
-
MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(2), 607. [Link]
-
Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
Bentham Science. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(2), 607. [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Bentham Science. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
RSC Publishing. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(31), 13853-13872. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine Hydrobromide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important scaffold, which is a key structural motif in medicinal chemistry.[1][2][3] As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot effectively and significantly improve your reaction yields and product purity.
Section 1: Understanding the Core Synthesis Pathway
The most prevalent and reliable method for constructing the imidazo[1,2-a]pyridine core is a variation of the classic Tschitschibabin reaction.[4][5][6] For the title compound, this typically involves a two-step sequence starting from a commercially available substituted aminopyridine. The general workflow is outlined below.
Caption: General synthetic workflow for 2-Methylimidazo[1,2-a]pyridin-6-amine HBr.
This pathway is logical because it utilizes a stable, electron-deficient pyridine to direct the cyclization, followed by a well-established reduction of the nitro group, which is generally more straightforward than handling the potentially reactive and air-sensitive 2,5-diaminopyridine directly.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My cyclization yield for 2-Methyl-6-nitroimidazo[1,2-a]pyridine is consistently low (<50%). What are the most likely causes and how can I improve it?
Answer: A low yield in the initial cyclization is the most common bottleneck. The root cause often lies in suboptimal reaction conditions that fail to efficiently promote the cascade of N-alkylation, intramolecular cyclization, and dehydration.
Causality & Expert Analysis:
The reaction begins with the nucleophilic attack of the pyridine ring nitrogen onto the α-carbon of chloroacetone. This is followed by an intramolecular attack of the exocyclic amine onto the carbonyl carbon, forming a cyclic hemiaminal intermediate, which then dehydrates to the aromatic product. A common mistake is to run the reaction under neutral conditions without a base. The HCl generated during the initial N-alkylation protonates the starting 2-amino-5-nitropyridine, rendering it non-nucleophilic and halting the reaction.
Solutions:
-
Incorporate a Base: The addition of a mild base is crucial to neutralize the acid byproduct. Sodium bicarbonate (NaHCO₃) is an excellent choice as it is non-nucleophilic and strong enough to scavenge HCl without promoting self-condensation of the chloroacetone.[4][6]
-
Optimize the Solvent: The choice of solvent impacts both solubility and reaction rate. While ethanol is common, acetonitrile or isopropanol can sometimes offer superior results by improving the solubility of the starting materials and facilitating a cleaner reaction profile.[7]
-
Control Temperature: The reaction typically requires heating to reflux to drive the dehydration step. Ensure consistent and adequate heating. For sensitive substrates, starting at a lower temperature and gradually heating can prevent side-product formation.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and significantly improving yields by minimizing thermal decomposition.[8][9]
Data-Driven Recommendations:
| Parameter | Conventional Method | Optimized Protocol | Rationale for Improvement |
| Base | None or Et₃N | 1.5 - 2.0 eq. NaHCO₃ | Neutralizes HCl without causing side reactions. |
| Solvent | Ethanol | Acetonitrile or Isopropanol | Better solubility and often cleaner reaction profiles. |
| Temperature | Reflux (e.g., 78 °C) | Reflux (e.g., 82 °C) | Ensures sufficient energy for dehydration. |
| Time | 12 - 24 hours | 4 - 8 hours | Base prevents deactivation, accelerating the reaction. |
| Yield | 30 - 50% | 75 - 90% | Optimized conditions favor the desired product pathway. |
Q2: I'm observing multiple spots on my TLC plate after the cyclization. What are the potential side products and how can I minimize them?
Answer: The presence of multiple spots indicates competing side reactions. Identifying and suppressing these pathways is key to achieving high purity and yield.
Troubleshooting Workflow:
Caption: Troubleshooting logic for identifying and resolving impurities.
Expert Analysis:
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 2-amino-5-nitropyridine. This points to an incomplete reaction (see Q1).
-
Chloroacetone Self-Condensation: α-Haloketones can undergo self-condensation or polymerization, especially under strongly basic or high-temperature conditions. This often appears as a baseline streak or a complex mixture of spots on the TLC plate.
-
Mitigation: Add the chloroacetone dropwise to the heated solution of the aminopyridine and base. This keeps the instantaneous concentration of the ketone low, favoring the bimolecular reaction with the pyridine over self-condensation. Avoid strong bases like NaOH or KOH.
-
Q3: The reduction of the 6-nitro group is problematic. What are the best practices for this step?
Answer: The reduction of the nitro group to an amine is a critical transformation that requires careful selection of the reducing agent to avoid side reactions or incomplete conversion.
Causality & Expert Analysis:
The imidazo[1,2-a]pyridine core can be sensitive to harsh reductive conditions. Over-reduction can sometimes affect the heterocyclic rings. The choice of reagent is a trade-off between reactivity, selectivity, cost, and ease of workup.
Recommended Reduction Methods:
| Reducing Agent | Conditions | Pros | Cons |
| SnCl₂·2H₂O / HCl | Ethanol, Reflux | High yield, reliable, inexpensive. | Workup requires careful basification to precipitate tin salts, which can be tedious to filter. |
| H₂ / Pd-C | Methanol or Ethanol, RT, 50 psi | Very clean reaction, easy workup (filtration). | Requires specialized hydrogenation equipment; catalyst can be expensive. |
| Fe / NH₄Cl | Ethanol/Water, Reflux | Inexpensive, environmentally benign. | Can be slower than other methods; requires filtration of fine iron oxide particles. |
Expert Recommendation: For most lab-scale syntheses, stannous chloride (SnCl₂·2H₂O) provides the most reliable and cost-effective results. While the workup requires care, the high yields and predictability make it a superior choice. For scale-up or when metal contamination is a major concern, catalytic hydrogenation is preferred.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Are there alternative reagents to chloroacetone?
-
A: Yes, bromoacetone can also be used and is sometimes more reactive, potentially allowing for lower reaction temperatures or shorter times. Additionally, multicomponent reactions involving 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction) offer an alternative route to related structures, though not directly to the 2-methyl derivative without a specific aldehyde.[9][10][11][12]
-
-
Q: What is the best way to purify the final hydrobromide salt?
-
A: It is highly recommended to purify the free base (2-Methylimidazo[1,2-a]pyridin-6-amine) by column chromatography or recrystallization before salt formation. Once the free base is pure, dissolve it in a suitable solvent like isopropanol or ethanol and add a stoichiometric amount of 48% aqueous HBr or HBr in acetic acid. The pure hydrobromide salt will then precipitate and can be collected by filtration. This two-step purification process is far more effective than trying to recrystallize the salt directly.
-
-
Q: What are the key considerations for scaling up this synthesis?
-
A: For the cyclization step, heat management is critical. The reaction is exothermic, so controlled, portion-wise addition of the chloroacetone is necessary on a larger scale. For the reduction step, if using catalytic hydrogenation, ensuring efficient stirring to keep the catalyst suspended is vital. If using SnCl₂, the workup and filtration of large quantities of tin salts can be challenging and may require specialized filtration equipment.
-
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-nitropyridine (1.0 eq.), sodium bicarbonate (NaHCO₃, 2.0 eq.), and absolute ethanol (approx. 10 mL per gram of aminopyridine).
-
Heat the mixture to reflux with vigorous stirring.
-
To the refluxing suspension, add chloroacetone (1.2 eq.) dropwise over 30 minutes.
-
Maintain the reaction at reflux for 6-8 hours, monitoring progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography to yield a yellow solid.
Protocol 4.2: Reduction to 2-Methylimidazo[1,2-a]pyridin-6-amine
-
In a round-bottom flask, dissolve 2-Methyl-6-nitroimidazo[1,2-a]pyridine (1.0 eq.) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) and heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is gone.
-
Cool the reaction mixture in an ice bath and carefully add saturated aqueous sodium bicarbonate solution until the pH is ~8-9. Caution: This is an exothermic neutralization.
-
A thick white precipitate of tin salts will form. Dilute with ethyl acetate and filter the mixture through a pad of Celite.
-
Wash the Celite pad thoroughly with additional ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base. Purify by column chromatography if necessary.
Protocol 4.3: Formation of the Hydrobromide Salt
-
Dissolve the purified 2-Methylimidazo[1,2-a]pyridin-6-amine (1.0 eq.) in a minimal amount of isopropanol with gentle warming.
-
Cool the solution to room temperature and add 48% aqueous hydrobromic acid (HBr, 1.05 eq.) dropwise with stirring.
-
A precipitate should form immediately. Continue stirring for 30 minutes at room temperature, then cool the mixture in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Dry the resulting white to off-white solid under vacuum to obtain the final product.
References
- Gudmundsson, K. S., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry.
- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Kulyk, M., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.
- Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Rentería-Gómez, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- de Oliveira, R. S., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
- Rentería-Gómez, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Preprints.org.
- Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information.
- Adimurthy, S., & Ram, C. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry.
- El Aatiaoui, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Zhu, J., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Center for Biotechnology Information.
- BenchChem. (2025). A Technical Guide to the Synthesis of Novel Imidazo[1,2-a]pyridine Scaffolds. BenchChem.
Sources
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- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
For: Researchers, scientists, and drug development professionals.
Introduction
2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is a valuable heterocyclic compound with a scaffold found in numerous biologically active agents.[1][2][3] Its hydrobromide salt form is intended to enhance aqueous solubility, a common strategy for amine-containing pharmaceuticals.[4][5] However, researchers frequently encounter challenges in achieving and maintaining the desired concentration in various experimental systems. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and overcoming these solubility issues, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guides and FAQs
Q1: What is the underlying chemical reason for the solubility challenges with this compound, and what are the first steps to address this?
A1: The solubility of this compound is governed by the equilibrium between its ionized (salt) form and its non-ionized (free base) form. The hydrobromide salt is significantly more polar and thus more soluble in aqueous solutions.[4][5][6] However, factors like pH and the polarity of the solvent can shift this equilibrium, leading to precipitation. Some imidazopyridine derivatives are known to be insoluble in common solvents like water and ethanol.[7]
Initial Troubleshooting Steps:
-
Solvent Selection: Start with polar, protic solvents. Dimethyl sulfoxide (DMSO) is a primary choice for creating high-concentration stock solutions. For aqueous applications, start with purified water, methanol, or ethanol. Some literature on related compounds suggests acetonitrile with heating could also be an option.[8]
-
Mechanical Agitation: Ensure thorough mixing by vortexing. If dissolution is slow, use an ultrasonic bath to break up solid aggregates and increase the surface area for solvation.
-
Controlled Heating: Gently warm the solution in a water bath (30–50°C). This can significantly improve both the rate and extent of dissolution. Avoid aggressive heating to prevent potential degradation.
Q2: How does pH influence the solubility of my compound, and how can I use this to my advantage?
A2: The pH of the solution is a critical factor. As an amine salt, this compound's solubility in aqueous media is highly pH-dependent.
-
Acidic to Neutral pH (pH < 7): In this range, the amine group is protonated (in its ammonium salt form), maximizing its polarity and, therefore, its aqueous solubility.[9]
-
Basic pH (pH > 7): As the pH increases, the amine salt is neutralized to its free base form. This form is less polar and significantly less soluble in water, which can cause it to precipitate out of the solution.[9]
Practical Application: To maintain solubility in aqueous buffers, ensure the final pH of your solution is slightly acidic to neutral. If your experimental conditions require a basic pH, you may need to consider a different solvent system or the use of co-solvents and surfactants.
Caption: The influence of pH on the ionization state and solubility of amine salts.
Q3: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiments. What strategies can I employ to prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.
Recommended Strategies:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of your aqueous buffer, ensuring rapid mixing. Then, add this intermediate dilution to the final volume.
-
Increase Solvent Polarity: If compatible with your experiment, adding a co-solvent like ethanol or methanol to your aqueous buffer can help to keep the compound in solution.
-
Use of Surfactants: For cell-based assays, adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-127 to your final buffer before adding the compound can help to maintain solubility.
-
"Salting Out" Effect: In some cases, high salt concentrations in the aqueous phase can decrease the solubility of organic compounds.[10] Be mindful of the salt concentration in your buffers.
Q4: What are the recommended solvents and starting concentrations for preparing stock solutions?
A4: The choice of solvent and concentration for your stock solution is critical for successful experiments.
| Solvent | Recommended Starting Concentration | Protocol and Considerations |
| DMSO | 10–50 mM | The most common choice for high-concentration stocks. Use gentle vortexing and sonication if necessary. Be aware of potential DMSO-induced effects in sensitive assays. |
| Methanol | 1–10 mM | A good alternative to DMSO. Ensure the use of anhydrous methanol to avoid introducing water. |
| Ethanol | 1–10 mM | Similar to methanol, it can be a suitable solvent. |
| Water (with pH adjustment) | 0.1–1 mM | Solubility in pure water may be limited. Adjusting the pH to a slightly acidic range (e.g., pH 4-5 with dilute HCl) can improve solubility. |
Note: Always start with a small amount of your compound to test solubility in a new solvent before committing a larger quantity.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound. For example, for 1 mL of a 10 mM solution, you would need approximately 2.28 mg.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
Caption: Workflow for preparing a DMSO stock solution.
References
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. [Link]
-
Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
Reddit. (n.d.). Amine workup. r/Chempros. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
-
PubMed. (n.d.). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. [Link]
-
Theses. (n.d.). Imidazopyridine derivatives as ligands for different biological targets. [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Sciencemadness.org. (2017). Behavior of nonpolars during extraction of high salt content aq. phases. [Link]
-
ResearchGate. (2025). Advances in Synthesis and Application of Imidazopyridine Derivatives. [Link]
-
MDPI. (n.d.). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
SpringerLink. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
The University of Chicago Library. (n.d.). On Some Hydroxylamine Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review | MDPI [mdpi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. Sciencemadness Discussion Board - Behavior of nonpolars during extraction of high salt content aq. phases - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Photostability of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Welcome to the technical support guide for 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to address common photostability challenges encountered during experimentation and storage. This guide provides troubleshooting advice, detailed protocols, and preventative strategies in a direct question-and-answer format to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analytical results for this compound are inconsistent, showing new peaks and a decrease in the parent compound's peak area over a short time. Could this be a photostability issue?
A1: Yes, this is a classic sign of photodegradation. Imidazopyridine derivatives are known to possess distinct photophysical traits, but this can also make them susceptible to degradation upon exposure to light, particularly UV and short-wavelength visible light (300-500 nm).[1][2][3] Inconsistent analytical results, such as the appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS) and a corresponding decrease in the main peak, strongly suggest the compound is breaking down.[4]
Troubleshooting Steps:
-
Review Handling Procedures: Were the samples exposed to ambient laboratory light for extended periods during preparation or while waiting for analysis?[5]
-
Check Storage Conditions: Is the solid compound or its solution stored in clear glass vials? Even indirect sunlight or strong artificial light can initiate degradation.[1][4]
-
Immediate Action: To confirm, prepare a fresh solution of your compound, immediately protect it from light by wrapping the vial in aluminum foil, and analyze it as quickly as possible. Compare this result to a sample left on the benchtop for an hour. A significant difference confirms light sensitivity.
Q2: How can I definitively confirm and quantify the photodegradation of my compound according to industry standards?
A2: To properly assess photostability, you should conduct a controlled photostability study based on the International Council for Harmonisation (ICH) Q1B guidelines.[6] This involves exposing the compound to standardized light conditions and comparing it to a protected sample.
This process is typically divided into two parts: forced degradation and confirmatory testing.[7] Forced degradation helps to identify potential degradation products and establish a stability-indicating analytical method, while confirmatory testing determines the actual photostability under standardized conditions.[7][8]
A key part of this process is using a "dark control" — an identical sample protected from light (e.g., wrapped in aluminum foil) but stored at the same temperature and for the same duration. This allows you to distinguish between degradation caused by light versus thermal degradation.[9]
See the "Protocols" section below for a detailed experimental workflow.
Q3: What are the likely degradation pathways for an imidazopyridine derivative like this? What kind of impurities should I be looking for?
A3: While the specific degradation products of this compound are not extensively documented in public literature, we can infer likely pathways based on the chemistry of the imidazopyridine scaffold. The fused imidazole and pyridine rings are susceptible to photochemical reactions, which can be initiated by the formation of radical intermediates or interaction with singlet oxygen.[10]
Potential Degradation Pathways Include:
-
Oxidation: The electron-rich imidazole ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxide derivatives.
-
Dimerization/Polymerization: Radical intermediates formed upon light exposure can react with other molecules to form dimers or larger oligomers, which might appear as broader, less-defined peaks in a chromatogram or as visible discoloration.
-
Reactions with Solvents: If in solution, excited-state molecules can react with solvent molecules. For instance, reactions with protic solvents like methanol or water can occur.
A forced degradation study (see Protocols) is the most effective way to generate and identify these potential impurities using techniques like LC-MS/MS for structural elucidation.[4]
Caption: Potential photodegradation pathways for imidazopyridine compounds.
Q4: What are the best practices for handling and storing this compound to prevent degradation?
A4: Rigorous light protection at every step is crucial.
-
Storage of Solids: Always store the solid compound in an amber glass vial or an opaque container, placed inside a dark cabinet or refrigerator.[4][5] For long-term storage, keeping it at a controlled, low temperature (e.g., -20°C) is recommended.
-
Preparation of Solutions: Prepare solutions under low-light conditions. Use a dark room or a bench shielded from direct light.[5] Use amber glassware or wrap clear glassware (e.g., volumetric flasks, vials) completely in aluminum foil.[2][11]
-
During Experiments: If your experiment requires prolonged exposure to ambient conditions, keep solutions in amber autosampler vials or cover tube racks with an opaque box or foil.[5]
-
Packaging: For pharmaceutical development, final products containing light-sensitive drugs are often packed in amber-colored blisters or alu-alu packing.[2][11] A colored film coating on tablets can also provide protection.[1]
Q5: Can I add stabilizers to my formulation to improve the photostability of the compound?
A5: Yes, several strategies can be employed, though they require careful validation to ensure they don't interfere with your downstream applications.
-
Antioxidants: Including antioxidants like ascorbic acid can sometimes protect against photo-oxidative degradation.[5]
-
Encapsulation: For formulation development, encapsulating the compound in systems like cyclodextrins or liposomes can physically shield it from light.[12][13] Liposomes and lipid nanoparticles have been shown to be particularly effective.[12]
-
Excipients: Certain excipients used in formulations can absorb UV light or quench excited states, thereby protecting the active ingredient.[11]
The most suitable strategy depends on the specific application, and a case-by-case evaluation is recommended.[12]
Key Experimental Protocols
Protocol 1: Confirmatory Photostability Study (ICH Q1B Guideline)
This protocol outlines a standard procedure to test the photostability of the drug substance.
Objective: To determine if light exposure leads to unacceptable changes in the compound.
Materials:
-
This compound
-
Solvent (e.g., methanol, water, or a relevant buffer)
-
Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
-
A calibrated photostability chamber capable of delivering a controlled dose of visible and UVA light.
-
Validated stability-indicating HPLC method.
Procedure:
-
Sample Preparation: Prepare identical samples of the compound. This should include the solid-state compound and, typically, a solution at a relevant concentration.
-
Sample Sets: For each condition (solid and solution), prepare two sets of samples:
-
Exposed Samples: Place in the transparent containers.
-
Dark Controls: Wrap identical samples completely in aluminum foil to protect them from light.
-
-
Exposure: Place both the exposed samples and the dark controls side-by-side in the photostability chamber. This ensures they are kept at the same temperature.
-
Light Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UVA) energy of not less than 200 watt hours/square meter .[7][8][9]
-
Analysis: After the exposure is complete, analyze all samples (exposed and dark controls) using a pre-validated, stability-indicating analytical method (e.g., HPLC).
-
Evaluation: Compare the results. Significant degradation in the exposed sample that is not present in the dark control confirms photosensitivity. Any new peaks should be quantified.
Caption: Workflow for an ICH Q1B confirmatory photostability study.
Protocol 2: Stability-Indicating HPLC Method (Example)
Objective: To develop an analytical method capable of separating the parent compound from its potential photodegradants.
Note: This is a starting point and must be optimized and validated for your specific equipment and degradation products.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes compounds from the reverse-phase column. |
| Gradient | 5% B to 95% B over 15 minutes, hold 3 min, return to 5% B | A broad gradient is necessary to elute both the polar parent and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | Adjust based on sample concentration and detector sensitivity. |
| Detector | Diode Array Detector (DAD) or UV-Vis | Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to detect compounds with different chromophores. |
Method Validation: This method must be validated for specificity by analyzing samples from forced degradation studies (acid, base, peroxide, heat, and light) to ensure all degradant peaks are resolved from the parent peak.[13]
References
-
ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Atlas Material Testing Technology, ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
U.S. Food & Drug Administration, Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
IKEV, ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Almeida, I. F., et al. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics. Available at: [Link]
-
Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]
-
ResearchGate, Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. Available at: [Link]
-
Jin, L., et al. (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. Available at: [Link]
-
LFA Tablet Presses, How To Protect Light Sensitive Products. Available at: [Link]
-
Pharmaguideline, Protection of Light Sensitive Products. Available at: [Link]
-
Pharma Manual, Protection of Light sensitive Drugs. Available at: [Link]
-
ResearchGate, Proposed pathway for a) photodegradation, b) hydrolysis of imidacloprid in water. Available at: [Link]
-
ResearchGate, What are the best conditions to separate the photosensitive compound "hypericin" using column chromatography?. Available at: [Link]
-
The Thoughtful Scientist, Troubleshooting and optimizing lab experiments. Available at: [Link]
-
ResearchGate, Analytical Techniques for the Assessment of Drug Stability. Available at: [Link]
-
Dubakiene, R., & Kupriene, M. (2006). Scientific problems of photosensitivity. Medicina (Kaunas). Available at: [Link]
-
Di Maria, F., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
Sources
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- 2. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. ikev.org [ikev.org]
- 10. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Reducing background fluorescence of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Welcome to the technical support center for researchers utilizing 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide and other imidazopyridine-based fluorescent compounds. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you mitigate a common and critical challenge in fluorescence-based applications: high background signal. Our goal is to empower you to achieve high-quality, reproducible data with an optimal signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the nature of background fluorescence and the properties of imidazopyridine derivatives.
Q1: What are the primary sources of background fluorescence in my experiment?
Background fluorescence, which can obscure your specific signal, typically originates from several sources:
-
Autofluorescence: Endogenous fluorescence from biological material itself. Common culprits include cellular components like flavins, NADH, collagen, and elastin.[1][2] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence by reacting with amines and proteins in the sample.[1][3]
-
Compound-Related Issues: The fluorescent molecule itself can contribute to background if used at too high a concentration, if it forms aggregates, or if the preparation contains fluorescent impurities.
-
Non-Specific Binding: The probe may bind to unintended targets or surfaces. For instance, antibodies used in immunofluorescence can bind non-specifically, or charged dyes can interact electrostatically with cellular components.[4][5]
-
System and Consumables: Buffers, media components (like phenol red or fetal bovine serum), and even the microplates themselves (especially clear or white plates for fluorescence) can contribute to the background signal.[6][7]
Q2: How do the chemical properties of imidazopyridines affect their fluorescence?
Imidazopyridine derivatives are a versatile class of fluorescent molecules used in applications ranging from cell imaging to metal ion detection.[8][9] Their fluorescence is often characterized by intramolecular charge transfer (ICT), making their emission spectra sensitive to the surrounding environment.[10] Key factors include:
-
Solvent Polarity: The polarity of the solvent or local microenvironment can significantly alter the fluorescence emission wavelength and intensity.[11][12][13] A change in solvent polarity can lead to a "red shift" (longer wavelength emission) as polar solvent molecules stabilize the excited state of the fluorophore.[11][14]
-
pH Sensitivity: The fluorescence of many imidazopyridine derivatives can be pH-dependent.[9] Ensure your experimental buffer has a stable and appropriate pH.
-
Aggregation: At high concentrations, these molecules may form π-stacking interactions, which can lead to fluorescence quenching or shifts in the emission spectra, potentially increasing background.[10]
Q3: My unstained control samples show high background. What should I investigate first?
If unstained controls exhibit high fluorescence, the issue is likely autofluorescence from your biological sample or fluorescence from your consumables.
-
Characterize the Autofluorescence: First, use a spectrometer or the spectral imaging capabilities of your microscope to determine the excitation and emission profile of the background. This will help you choose appropriate filters and fluorophores to minimize spectral overlap.
-
Check Fixation Method: Aldehyde-based fixatives are a common cause of autofluorescence.[3] Consider reducing fixation time or switching to an organic solvent fixative like ice-cold methanol or ethanol if compatible with your experiment.[15]
-
Review Media and Buffers: Cell culture media containing phenol red or Fetal Bovine Serum (FBS) can be fluorescent.[6] Image your samples in a clear, non-fluorescent buffer like Phosphate-Buffered Saline (PBS) whenever possible.[6]
In-Depth Troubleshooting Guide
A systematic approach is crucial for identifying and eliminating the source of high background fluorescence. This guide provides a logical workflow and detailed protocols to optimize your experiments.
Workflow for Diagnosing Background Fluorescence
This workflow will guide you from initial observation to a targeted solution.
Caption: A decision tree for systematically isolating the source of background fluorescence.
Part 1: Optimizing Compound and Buffer Conditions
If you suspect the compound or its environment is the source of the background, follow these protocols.
Protocol 1.1: Compound Concentration Titration
High concentrations of a fluorescent probe can lead to non-specific binding, aggregation, or signal saturation.[4][16] Determining the optimal concentration is a critical first step.
Objective: To find the lowest compound concentration that provides a robust specific signal with minimal background.
Methodology:
-
Prepare a Dilution Series: Create a series of compound dilutions in your final assay buffer, typically ranging from 0.1X to 10X of the concentration recommended in the literature or your initial experiments. A good starting range could be 10 nM to 10 µM.
-
Treat Samples: Apply each concentration to your cells or tissue samples according to your standard protocol. Include a "no compound" control.
-
Image and Analyze: Acquire images using identical settings (e.g., exposure time, gain) for all samples.
-
Quantify: Measure the mean fluorescence intensity of both the specific signal (your target structure) and a background region for each concentration.
-
Determine Optimal Concentration: Plot the signal-to-noise ratio (Specific Signal Intensity / Background Intensity) against concentration. The optimal concentration is the one that maximizes this ratio.
Protocol 1.2: Solvent and Buffer Optimization
The fluorescence of imidazopyridine derivatives is sensitive to solvent polarity.[11][12] The buffer composition can significantly impact background.
Objective: To identify a solvent and buffer system that maintains compound stability while minimizing background fluorescence.
Methodology:
-
Test Solvents (for stock solution): If possible, prepare stock solutions in different polarity solvents (e.g., DMSO, ethanol, water). Observe if any solvent leads to precipitation or higher intrinsic fluorescence when diluted in your assay buffer.
-
Evaluate Assay Buffers:
-
Remove Fluorescent Components: If using cell culture media, switch to a phenol red-free formulation.[6] Replace FBS with a non-fluorescent blocking agent like Bovine Serum Albumin (BSA) if necessary.[15]
-
Test Buffer pH: Prepare your assay buffer at several pH values (e.g., 6.8, 7.4, 8.0) to determine the optimal pH for your compound's fluorescence and binding.
-
Wash Steps: Ensure thorough washing after incubation with the compound to remove any unbound molecules.[4][17] Consider increasing the number or duration of wash steps.
-
| Parameter | Recommendation | Rationale |
| Compound Concentration | Titrate to find the maximal signal-to-noise ratio. | Avoids aggregation and non-specific binding from excessive probe concentration.[16] |
| Assay Buffer | Use phenol red-free media or a clear buffer (e.g., PBS, HBSS). | Phenol red and other media components are common sources of background fluorescence.[6][7] |
| Blocking Agent | Use BSA instead of FBS if a blocking agent is needed. | FBS can contain fluorescent molecules.[15] |
| Washing Steps | Increase the number and/or duration of washes post-incubation. | Thoroughly removes unbound fluorescent molecules that contribute to background.[4] |
Part 2: Reducing Sample Autofluorescence
If your unstained samples are fluorescent, the primary cause is autofluorescence. This is especially common in tissues containing collagen, elastin, or lipofuscin.[1][2]
Protocol 2.1: Chemical Quenching of Autofluorescence
Several chemical reagents can be used to quench or mask autofluorescence. Sudan Black B is a widely used and effective agent.[1][2]
Objective: To reduce the intrinsic fluorescence of the biological sample post-fixation.
Methodology (Using Sudan Black B):
-
Sample Preparation: Proceed with your standard fixation and permeabilization protocol.
-
Prepare Quenching Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[2] Mix well (e.g., on a shaker overnight) and filter the solution through a 0.2 µm filter before use to remove any undissolved particles.[2]
-
Incubation: After your final post-fixation wash, incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the samples thoroughly with PBS or your assay buffer to remove excess Sudan Black B. Typically, 3-5 washes of 5 minutes each are sufficient.
-
Staining: Proceed with your standard staining protocol using the this compound probe.
Note: Other commercial quenching agents like TrueVIEW™ or TrueBlack™ are also highly effective and may be less harsh on certain samples.[2][18]
| Quenching Agent | Target Autofluorescence Source | Notes |
| Sudan Black B | Lipofuscin, other general sources | Effective and widely used, but can sometimes leave a dark residue.[1][2] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can reduce autofluorescence from formalin fixation but may have variable results.[3][15] |
| TrueVIEW™ | Non-lipofuscin sources (e.g., collagen, RBCs) | Commercial kit designed to reduce background from multiple sources.[18] |
| TrueBlack™ | Primarily Lipofuscin | Very effective for tissues like the brain and retina.[2][18] |
graph TD { subgraph "Autofluorescence Reduction Workflow" A[Fixed & Permeabilized Sample] --> B{Is Autofluorescence High?}; B -- Yes --> C[Apply Quenching Agent e.g., Sudan Black B]; C --> D[Wash Thoroughly]; D --> E[Proceed to Staining]; B -- No --> E; endstyle A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style B fill:#FBBC05,stroke:#5F6368,stroke-width:1px,font-color:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:1px,font-color:#FFFFFF style D fill:#4285F4,stroke:#5F6368,stroke-width:1px,font-color:#FFFFFF style E fill:#34A853,stroke:#5F6368,stroke-width:1px,font-color:#FFFFFF
}
Caption: A simplified workflow for applying an autofluorescence quenching step.
Part 3: Optimizing Imaging Parameters
Even with a perfectly prepared sample, suboptimal imaging settings can artificially increase background.
Objective: To configure the microscope or plate reader to maximize the signal-to-noise ratio during acquisition.
Methodology:
-
Choose the Right Microplate: For fluorescence assays, always use black-walled, clear-bottom microplates. Black walls minimize light scattering and crosstalk between wells, which reduces background.[6][7]
-
Set Exposure Time and Gain Correctly:
-
Use your positive control (a sample with strong specific staining) to set the exposure time and gain.
-
Increase the exposure time or gain just enough so that the brightest specific signals are strong but not saturated . Saturation (pixels at the maximum intensity value) leads to loss of quantitative data.
-
Apply these same settings to all your experimental and control samples for valid comparison.
-
-
Use Appropriate Filters: Ensure your filter set (excitation and emission filters) is well-matched to the spectral profile of your compound. Using narrow-bandpass emission filters can help exclude autofluorescence, which often has a broad emission spectrum.[16]
-
Consider Bottom-Reading: For adherent cells in a microplate reader, setting the instrument to read from the bottom can reduce background fluorescence originating from the media column above the cells.[7]
By systematically applying these principles and protocols, you can effectively diagnose and reduce background fluorescence, leading to clearer images and more reliable quantitative data in your research with this compound.
References
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
Gemeda, T., & Firew, A. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. [Link]
-
Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
University of Helsinki Wiki. (2024, March 18). Quenching Autofluorescence. Retrieved from [Link]
-
Coconote. (2025, May 26). Influence of Solvent on Fluorescence Emission. Retrieved from [Link]
-
Molecular Expressions. (n.d.). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Visikol. (2021, September 8). Autofluorescence Quenching. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
Werther, R., et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences, 24(4), 3328. [Link]
-
Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. Retrieved from [Link]
-
PubMed. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry, 54(7), 2148-2165. [Link]
-
Gene Target Solutions. (2020, October 9). Background Reducers for Improved Fluorescent Stains. Retrieved from [Link]
-
RSC Publishing. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. CrystEngComm. [Link]
-
PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(19), 6959. [Link]
Sources
- 1. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 2. Autofluorescence Quenching | Visikol [visikol.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 6. bitesizebio.com [bitesizebio.com]
- 7. tecan.com [tecan.com]
- 8. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 12. journalcsij.com [journalcsij.com]
- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 14. coconote.app [coconote.app]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 16. biotium.com [biotium.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyridin-6-amine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important intermediate. Our focus is on providing practical, cause-and-effect explanations and validated protocols to ensure you achieve the highest purity for your downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. We diagnose the probable causes and provide actionable solutions based on established chemical principles and field experience.
Q1: My final product is an oil or a sticky, amorphous solid instead of a crystalline powder. What is the cause and how can I fix it?
Probable Causes:
-
Residual Solvents: The most common cause. Solvents used in the final precipitation or reaction workup (e.g., DCM, EtOAc, DMF) can become trapped within the solid matrix, disrupting crystal lattice formation.
-
Hygroscopicity and Water: The hydrobromide salt can be hygroscopic. Absorbed atmospheric moisture can lead to a gummy or oily appearance.
-
Presence of Impurities: Unreacted starting materials or reaction byproducts can act as "crystal poisons," interfering with proper nucleation and growth.
-
Incorrect Stoichiometry: An excess or deficit of hydrobromic acid can result in a mixture of the free base and the salt, which is often difficult to crystallize.
Solutions:
-
Trituration: Vigorously stir or grind the sticky solid in a solvent in which the desired product is insoluble but the impurities are soluble. Diethyl ether or cold acetone are excellent starting points. This will wash away impurities and can often induce crystallization.
-
Re-precipitation: Dissolve the oil in a minimal amount of a polar solvent (e.g., methanol, ethanol) and add it dropwise to a large volume of a stirred, non-polar anti-solvent (e.g., diethyl ether, MTBE, or heptane). This rapid change in solubility can force the product to precipitate as a solid.
-
Drying under High Vacuum: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (if thermally stable), to remove all volatile residues.
-
pH Adjustment and Re-salting: If stoichiometry is the suspected issue, it may be necessary to convert the material back to the free base, purify it, and then carefully re-form the hydrobromide salt with a precise equivalent of HBr.
Q2: My NMR and/or LC-MS analysis shows persistent impurities. What are the best methods to achieve high purity (>98%)?
Probable Causes:
-
Incomplete Reaction: The synthesis may not have gone to completion, leaving starting materials like 2-amino-5-bromopyridine derivatives or other precursors.
-
Side-Reactions: The synthesis of imidazo[1,2-a]pyridines can sometimes yield regioisomers or byproducts from undesired cyclization pathways.[1][2]
-
Degradation: The amine or the imidazopyridine core can be sensitive to strongly acidic or oxidative conditions, leading to degradation products.[3]
Solutions:
The choice of purification method depends on the nature of the impurities. A logical workflow is essential for efficiently tackling this issue.
Caption: Troubleshooting workflow for impurity removal.
-
Recrystallization (for structurally different impurities): This is the most effective method for removing impurities with significantly different solubility profiles. See Protocol 1 for a detailed procedure.
Solvent System Rationale Ethanol/Water The salt is soluble in hot ethanol; adding water as an anti-solvent can induce crystallization upon cooling. Methanol/Diethyl Ether Dissolve in minimal hot methanol, then add ether until turbidity appears. Cool slowly. Isopropanol (IPA) Often a good single-solvent system for amine salts. Dissolve in hot IPA and allow to cool. -
Column Chromatography (for structurally similar impurities): Because the hydrobromide salt is highly polar and may streak on silica gel, it is standard practice to first convert the salt to its free base form, which is less polar and behaves more predictably on silica. After chromatography, the pure free base is isolated and converted back into the hydrobromide salt. See Protocol 2 and Protocol 3 .
Q3: My product is colored (yellow to dark brown) instead of the expected off-white. What causes this and can it be fixed?
Probable Causes:
-
Oxidation: Aromatic amines are susceptible to air oxidation, which often produces highly colored impurities. This can be exacerbated by light and trace metals.
-
Residual Catalysts: If transition metals (e.g., Copper, Palladium) were used in the synthesis, trace amounts can remain and cause coloration.[4]
-
Thermal Degradation: Overheating during reaction workup or drying can lead to decomposition.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Hot-filter the solution through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize. Caution: Charcoal can also adsorb your product, so use it sparingly.
-
Inert Atmosphere: When handling the free-base form of the amine, which is more prone to oxidation, perform operations under an inert atmosphere (e.g., Nitrogen or Argon) where possible.
-
Chelating Agents: If metal contamination is suspected, washing a solution of the compound with dilute aqueous EDTA solution during workup can help remove trace metals.
Frequently Asked Questions (FAQs)
Q: What is the typical solubility profile of this compound? A: As an amine salt, it is generally soluble in polar protic solvents like water, methanol, and ethanol. It has limited solubility in less polar solvents like acetone, ethyl acetate, and dichloromethane, and is typically insoluble in non-polar solvents such as diethyl ether and hexanes. This solubility profile is key to designing effective recrystallization and precipitation procedures.[5]
Q: Is it better to purify the free base or the salt form? A: This depends on the impurity profile.
-
Purifying the salt via recrystallization is often faster and avoids an extra chemical step. It is ideal for removing non-polar or less basic impurities.
-
Purifying the free base via column chromatography is necessary for removing impurities that are structurally very similar to the product. The free base is less polar, making it amenable to standard silica gel chromatography.[6][7]
Q: How should I properly store the compound to ensure long-term stability? A: The hydrobromide salt is significantly more stable than its free base counterpart.[3] For long-term storage, keep the solid in a tightly sealed container, protected from light and moisture, preferably in a desiccator or a controlled low-humidity environment. Storing under an inert atmosphere at reduced temperatures (2-8 °C) is also recommended.
Q: What are the best analytical methods for assessing final purity? A: A combination of methods is recommended for a complete purity profile.
| Analytical Technique | Information Provided |
| ¹H NMR | Confirms the chemical structure and identifies proton-containing impurities. Integration can provide a purity estimate. |
| LC-MS | Detects non-volatile impurities and confirms the mass of the desired product. Essential for high-purity assessment.[1] |
| HPLC | Provides a quantitative measure of purity by separating the main component from impurities.[8] |
| Melting Point | A sharp melting point range is a good indicator of high purity. A broad or depressed range suggests impurities. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of the Hydrobromide Salt
This protocol is designed to remove impurities with different solubility profiles.
-
Solvent Selection: Choose an appropriate solvent system from the table in Troubleshooting Q2 (e.g., Ethanol/Water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a Celite® pad if charcoal was used) into a clean, pre-warmed flask. This removes insoluble impurities (and charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal growth begins, cool the flask further in an ice bath for at least 30 minutes to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under high vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography (as Free Base)
This workflow is ideal for removing closely related impurities.
Caption: Workflow for purification via free base column chromatography.
-
Free Base Conversion: Begin with Protocol 3, Steps 1-4 to convert the crude salt into the crude free base.
-
Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., heptane) and pack the column.
-
Loading: Dissolve the crude free base in a minimal amount of dichloromethane (DCM) or the column eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient is Dichloromethane (DCM) with a gradual increase in Methanol (0% to 5% MeOH).[6] Monitor the fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the pure free base.
-
Salt Formation: Proceed with Protocol 3, Steps 5-8 to convert the pure free base back into the high-purity hydrobromide salt.
Protocol 3: Salt-to-Free Base-to-Salt Conversion
This protocol is used for preparing the free base for chromatography or for chemical reactions requiring the neutral amine.
-
Dissolution: Dissolve the this compound in a minimal amount of water or a biphasic mixture of water and an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring until the pH of the aqueous layer is 8-9. Avoid strong bases like NaOH, which can potentially degrade the product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (DCM or EtOAc). The free base is more soluble in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, which may be an oil or solid.
-
Re-Salting: Dissolve the purified free base in a suitable anhydrous solvent (e.g., Isopropanol, Diethyl Ether, or EtOAc).
-
Acid Addition: While stirring, slowly add exactly one equivalent of a solution of HBr (e.g., HBr in acetic acid or HBr in ether).
-
Precipitation: The hydrobromide salt should precipitate out of the solution. Stir for 30-60 minutes, sometimes cooling in an ice bath to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under high vacuum.
References
-
Sulphur Experts Inc. (2021). Basics of Acidic Heat Stable Amine Salts: Part 1. Available at: [Link]
-
Seley-Radtke, K. L., et al. (2016). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules. Available at: [Link]
-
LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Reddy, B. V. S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available at: [Link]
-
Gardiner, J. M., et al. (2021). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry. Available at: [Link]
-
Journal of the American Chemical Society. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Available at: [Link]
-
Reddit. (2015). Salt form of amines. Available at: [Link]
-
Master Organic Chemistry. (2025). Enamines. Available at: [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available at: [Link]
-
ResearchGate. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
PubMed. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Available at: [Link]
-
PubMed. (1991). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
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- 6. Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1240528-67-9|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Cell Toxicity of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Welcome to the technical support center for researchers utilizing 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide. This guide is designed for scientists and drug development professionals encountering unexpected or inconsistent cytotoxicity in their experiments. Our goal is to provide a logical, scientifically-grounded framework to diagnose and resolve these issues, ensuring the integrity and reproducibility of your results.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be the core of various biologically active compounds, including those with potent anti-cancer properties.[1][2][3] Many derivatives have been shown to induce cell cycle arrest and apoptosis.[1][4][5] Therefore, observing cytotoxicity may be an expected outcome. This guide will help you determine if the toxicity you are observing is the intended pharmacological effect or an artifact of experimental conditions.
Part 1: Initial Investigation - The "Usual Suspects"
Before delving into complex mechanistic studies, it is crucial to rule out common experimental variables that can manifest as cell toxicity.
FAQ 1: I've just started using this compound and I'm seeing widespread, acute cell death even at low concentrations. What should I check first?
This scenario often points to issues with the compound's formulation or the experimental setup itself rather than a specific biological mechanism. We recommend a systematic check of the following:
A) Compound Solubility and Precipitation:
The hydrobromide salt form is intended to improve aqueous solubility, but "salting out" can occur when a DMSO stock is diluted into a buffered, high-salt solution like cell culture media. Compound precipitation can lead to inconsistent results and direct physical damage to cells.
-
Visual Inspection: Carefully inspect your culture wells under a microscope after adding the compound. Look for crystalline structures, amorphous precipitates, or an oily film. Compare this to a vehicle-only (e.g., DMSO) control well.
-
Solubility Test: Perform a simple solubility test. Prepare your highest working concentration of the compound in cell culture medium (with and without serum) in a clear tube or plate. Let it incubate at 37°C for a few hours and check for any visible precipitate.[6][7]
Troubleshooting Protocol for Precipitation:
-
Modify Dilution Method: Instead of adding a small volume of high-concentration DMSO stock directly to the well, perform an intermediate dilution step in pre-warmed (37°C) serum-free medium. Add this intermediate dilution to your cells.[6]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[6]
-
Consider Alternative Solvents: While less common, if DMSO proves problematic, sterile water or ethanol could be tested. However, their compatibility with your specific cell line must be verified.
B) pH Shift in Culture Medium:
The hydrobromide salt is acidic. Adding a concentrated stock to a weakly buffered medium could cause a significant drop in local pH, shocking and killing cells.
-
pH Measurement: Prepare your highest working concentration of the compound in your culture medium. Measure the pH and compare it to the medium containing only the vehicle. A significant drop (e.g., >0.2 units) could be problematic.
-
Use of Buffered Medium: Ensure you are using a medium with a robust buffering system, such as HEPES, especially for long-term experiments where CO₂ levels can fluctuate.[8]
C) Compound Purity and Stability:
The integrity of your compound is paramount. Degradation products could be more toxic than the parent compound.
-
Source and Storage: Was the compound sourced from a reputable vendor and stored under the recommended conditions (typically cool, dry, and protected from light)?
-
Analytical Verification: If unexpected results persist, the purity of the compound should be verified. While not always feasible, techniques like High-Performance Liquid Chromatography (HPLC) can confirm the identity and purity of your stock.[9][10][11] Forced degradation studies can also identify if the compound is unstable under your experimental conditions (e.g., light, temperature).[9][12]
Part 2: Is the Cytotoxicity Real? Primary Mechanistic Assessment
Once you have ruled out experimental artifacts, the next step is to characterize the nature of the cell death. This involves distinguishing between the two main programmed cell death pathways: apoptosis and necrosis.
dot
Caption: Initial troubleshooting workflow for observed cytotoxicity.
FAQ 2: My compound is soluble and stable, but my cells are dying. How can I tell if it's apoptosis or necrosis?
A simple and powerful approach is to simultaneously assess membrane integrity and metabolic activity.
A) Lactate Dehydrogenase (LDH) Assay for Necrosis:
LDH is a cytosolic enzyme that is released into the culture medium only when the plasma membrane is severely compromised, a hallmark of necrosis.[13][14]
| Principle | Interpretation |
| Measures the activity of LDH released from damaged cells into the supernatant.[15] | High LDH release: Indicates primary necrosis or late-stage apoptosis. |
| Low LDH release: Suggests that cell membranes are largely intact. |
B) MTT or Resazurin Assay for Metabolic Activity:
These colorimetric assays measure the reductive capacity of viable cells, which is an indicator of metabolic activity. A decrease in signal suggests a reduction in cell viability or proliferation.[4][16]
| Principle | Interpretation |
| Tetrazolium salts (MTT) or resazurin are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product or fluorescent resorufin, respectively.[17][18] | Low signal: Indicates reduced metabolic activity, which could be due to apoptosis, cell cycle arrest, or other cytotoxic mechanisms that do not immediately rupture the cell membrane. |
| High signal: Indicates a healthy, metabolically active cell population. |
Interpreting the Results:
| LDH Assay Result | MTT/Resazurin Result | Likely Interpretation | Next Steps |
| High | Low | Necrosis or Lytic Cell Death. The compound is causing rapid membrane damage.[19] | Investigate mechanisms of membrane disruption. Check for osmotic lysis or detergent-like effects. |
| Low | Low | Apoptosis or Metabolic Inhibition. Cells are dying via a programmed pathway or their metabolic machinery is inhibited.[17] | Proceed to Part 3 to confirm apoptosis and investigate upstream pathways. |
| High | High | Conflicting Result. This is unusual. Could indicate an assay artifact. For example, the compound might directly reduce the MTT reagent.[4] | Run a control with compound in cell-free medium to check for interference. |
| Low | High | No significant cytotoxicity under the tested conditions. | Consider increasing compound concentration or exposure time.[20] |
Part 3: Advanced Mechanistic Deep Dive
If your initial assessment points towards apoptosis or you wish to further explore the mechanism of toxicity, the following assays can provide more definitive answers.
dot
Caption: Workflow for investigating apoptotic mechanisms.
FAQ 3: My results suggest apoptosis. How do I confirm this and explore the underlying pathway?
Confirming apoptosis involves detecting the activation of its key molecular machinery.
A) Caspase Activation Assays:
Caspases are a family of proteases that are the central executioners of apoptosis. The activation of effector caspases, like Caspase-3 and Caspase-7, is a definitive marker of apoptosis.[3]
-
Methodology: Use a luminogenic or fluorogenic substrate containing the caspase recognition sequence (e.g., DEVD for Caspase-3/7). Cleavage of the substrate by active caspases releases a measurable signal.
-
Interpretation: A significant increase in Caspase-3/7 activity relative to controls is strong evidence of apoptosis.
B) Reactive Oxygen Species (ROS) Detection:
Many cytotoxic compounds induce apoptosis by increasing intracellular ROS, leading to oxidative stress and cellular damage. The imidazo[1,2-a]pyridine scaffold has been associated with antioxidant activity in some contexts and pro-oxidant effects in others, making this an important parameter to investigate.[5]
-
Methodology: Use cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which fluoresces upon oxidation by ROS.[5]
-
Interpretation: An increase in fluorescence indicates elevated ROS levels, suggesting that oxidative stress may be an upstream trigger for the observed cytotoxicity.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay (Colorimetric)
-
Cell Seeding: Plate cells at their optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate controls (vehicle only, untreated, and a maximum lysis control treated with a lysis buffer). Incubate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each supernatant sample.[13]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Measure the absorbance at 490-520 nm using a microplate reader.[13]
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum lysis control.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
-
Cell Seeding & Treatment: Plate cells and treat with the compound as described for the LDH assay. Use opaque-walled plates suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Mix gently by orbital shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in relative luminescence units (RLU) indicates an increase in caspase-3/7 activity.
References
- Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC - NIH. (n.d.).
- Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line. (2015). R Discovery.
- Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo.
- Reactive Oxygen Species (ROS) Assays. (n.d.). Cell Biolabs, Inc.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
- Kumar, S., & Dorstyn, L. (2009). Analysing caspase activation and caspase activity in apoptotic cells. Methods in Molecular Biology, 559, 3-17.
- Detection of necrosis by release of lactate dehydrogenase activity. (n.d.). PubMed.
- Detection of Necrosis by Release of Lactate Dehydrogenase Activity. (n.d.). Springer.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC.
- Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. (n.d.). PMC.
- MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
- Understanding and Preventing Cell Death in Cell Culture | Key Causes and Solutions. (2025). YouTube.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- Oxidative Stress Assays | Reactive Oxygen Species Detection. (n.d.). Promega Corporation.
- Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023). MDPI.
- Apoptosis-associated caspase activation assays. (n.d.). PubMed.
- Cell Death Detection. (n.d.). InvivoGen.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Common Cell Culture Problems: Precipitates. (n.d.). Sigma-Aldrich.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). Benchchem.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC.
- Apoptosis Assays. (n.d.). Thermo Fisher Scientific.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC.
- Caspase assay selection guide. (n.d.). Abcam.
- Caspase Assays. (n.d.). Thermo Fisher Scientific.
- Technical Support Center: Troubleshooting Guide for Compound-Induced Cell Death. (n.d.). Benchchem.
- Cell Death Troubleshooting in Cell Culture. (n.d.). Sigma-Aldrich.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023).
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
- Method Development & Forced Degradation. (n.d.). Jstar-research.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015).
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays. (n.d.). Benchchem.
- MTT Cell Proliferation/Viability Assay. (n.d.). R&D Systems.
- A statistical approach to improve compound screening in cell culture media. (n.d.). PMC.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024). LCGC International.
- How Do Chemical Manufacturers Assess Purity?. (n.d.). Moravek, Inc.
- Common Cell Culture Problems: Precipitates. (n.d.). Merck Millipore.
- What are some ways to test the purity of an element or compound?. (2023). Quora.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
- How to Optimize Cell Culture Conditions With The Right Reagents. (2024). MBL International.
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT.
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Technical Support Center: Imaging with 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Welcome to the technical support center for 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common artifacts and issues encountered during imaging experiments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and the fundamental principles of fluorescence microscopy.
Introduction to this compound in Imaging
This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are known for their fluorescent properties.[1][2] This scaffold is a popular building block for fluorescent probes due to its intrinsic brightness and sensitivity to the local environment.[1] However, like any fluorescent small molecule, its successful application in high-resolution imaging requires careful optimization to avoid artifacts. This guide will walk you through common challenges and their solutions.
Troubleshooting Guide: Question & Answer
Section 1: Probe Preparation and Handling
Question 1: My this compound solution appears cloudy or has visible precipitates. What should I do?
Answer:
This is likely due to solubility issues or aggregation of the compound. The hydrobromide salt form is intended to improve aqueous solubility, but the molecule may still have hydrophobic characteristics that can lead to aggregation, especially at high concentrations or in certain buffers.[3]
-
Causality: Aggregates will not stain cellular structures correctly and will appear as bright, punctate artifacts in your image, which can be mistaken for genuine signal.[4] Poor solubility can also lead to an inaccurate final concentration of the probe.[5]
-
Troubleshooting Steps:
-
Sonication: Place the stock solution in a bath sonicator for 10-15 minutes to break up aggregates.
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Solvent Choice: While the hydrobromide salt is designed for aqueous solutions, you may need to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous imaging buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cellular toxicity.
-
Filtration: For persistent aggregation, you can filter the working solution through a 0.22 µm syringe filter before use.
-
Concentration Check: Consider lowering the working concentration of the probe.
-
Section 2: Poor Signal-to-Noise Ratio & High Background
Question 2: My images have very high background fluorescence, obscuring the specific signal. What are the common causes and solutions?
Answer:
High background is a frequent issue in fluorescence microscopy and can stem from several sources, including the probe itself, the sample, or the imaging setup.[6][7]
-
Causality: High background reduces the contrast and sensitivity of your imaging, making it difficult to distinguish the true signal from noise.[8] This can be caused by unbound probe molecules, non-specific binding to cellular components or the coverslip, and autofluorescence from the cells or medium.[9][10]
-
Troubleshooting Steps:
-
Reduce Probe Concentration: The most common cause of high background is an excessive concentration of the fluorescent probe.[11] Create a dilution series to determine the optimal concentration that provides a good signal without overwhelming background.
-
Optimize Washing Steps: Insufficient washing will leave unbound probe in the sample.[6] Increase the number and duration of washes with your imaging buffer after probe incubation.
-
Check for Autofluorescence: Image an unstained control sample (cells only) using the same imaging settings.[12] Biological molecules like NADH and flavins can autofluoresce, particularly when excited with blue or green light.[13]
-
If autofluorescence is high:
-
-
Blocking: For fixed cell imaging, non-specific binding can be reduced by incubating with a blocking agent like Bovine Serum Albumin (BSA) before adding the probe.[11]
-
Hydrophobicity and Non-Specific Binding: Imidazo[1,2-a]pyridines can be hydrophobic, which may lead to non-specific binding to lipid-rich structures or the glass coverslip.[15][16] If you observe a general haze or staining of membranes without a clear pattern, consider modifying your buffer with a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in one of the final wash steps.
-
Diagram: Factors Contributing to Poor Signal-to-Noise Ratio
Caption: Major contributors to a poor signal-to-noise ratio in fluorescence imaging.
Section 3: Signal Instability & Photobleaching
Question 3: The fluorescent signal from this compound fades quickly during imaging. How can I prevent this?
Answer:
This phenomenon is called photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[17] It is a common issue, especially with prolonged or high-intensity illumination.[1]
-
Causality: Photobleaching reduces the number of photons you can collect, leading to a weaker signal over time and making quantitative analysis difficult. The chemical reactions involved in photobleaching can also generate reactive oxygen species (ROS), which can damage the cells (phototoxicity).[14]
-
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[18] Neutral density filters can be used to attenuate the light source.[19]
-
Minimize Exposure Time: Use the shortest camera exposure time that gives you an adequate signal. Avoid continuous illumination; only expose the sample when acquiring an image.[19]
-
Use an Antifade Reagent: For live-cell imaging, supplement your media with an antifade reagent like Trolox.[1] For fixed samples, use an antifade mounting medium.[20] These reagents work by scavenging ROS that contribute to photobleaching.
-
Optimize Imaging Settings: Increase camera gain or binning to enhance signal detection without increasing excitation light.[6] Be aware that this can come at the cost of resolution or increased noise.
-
Image Less Frequently: For time-lapse experiments, increase the interval between acquisitions to give the fluorophores time to recover from a transient non-fluorescent state and to reduce the total light dose.
-
Section 4: Unexpected or Non-specific Localization
Answer:
Unexpected localization can be a sign of off-target binding, which is common for small-molecule probes that may have affinities for multiple cellular components.[21] The imidazo[1,2-a]pyridine scaffold is a known pharmacophore, which could contribute to this.
-
Causality: The physicochemical properties of the probe, such as its charge and hydrophobicity, can cause it to accumulate in certain cellular compartments. For example, cationic and lipophilic molecules can accumulate in mitochondria due to the negative membrane potential. The pH of different organelles can also affect the protonation state and fluorescence of the probe.[22][23]
-
Troubleshooting Steps:
-
Co-localization with Known Markers: To verify the identity of the stained structures, perform co-staining with a validated marker for the suspected organelle (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Control Experiments:
-
Competition Assay: If you are targeting a specific protein, pre-incubate the cells with an unlabeled ligand for that target. A significant reduction in the fluorescent signal would suggest specific binding.
-
Varying Probe Concentration: Non-specific binding is often concentration-dependent.[24] Check if the unexpected localization pattern diminishes at lower probe concentrations.
-
-
pH Sensitivity Check: The fluorescence of some probes is sensitive to pH.[25][26][27] The local pH environment of organelles like lysosomes (acidic) or mitochondria (alkaline) could be altering the probe's fluorescence. You can test the pH sensitivity of your probe in vitro using a series of buffers with different pH values.
-
Diagram: Troubleshooting Workflow for Imaging Artifacts
Caption: A systematic workflow for troubleshooting common imaging artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
-
A: The exact spectral properties can be influenced by the local environment (solvent, pH, binding partners). We recommend performing a spectral scan on a fluorometer to determine the precise excitation and emission maxima in your experimental buffer. Based on the imidazo[1,2-a]pyridine core, excitation is typically in the near-UV to blue range, with emission in the blue to green range.
Q2: Is the probe suitable for live-cell imaging?
-
A: Many small-molecule probes are membrane-permeant and suitable for live-cell imaging. However, it is crucial to perform a cytotoxicity assay (e.g., MTT assay or using a live/dead stain) to determine a non-toxic working concentration and incubation time for your specific cell type. Phototoxicity should also be assessed by monitoring cell health and behavior during prolonged imaging.[14]
Q3: How should I store the this compound stock solution?
-
A: For long-term storage, we recommend storing the solid compound at -20°C, protected from light and moisture. Stock solutions (e.g., in DMSO) should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Aqueous working solutions should be prepared fresh for each experiment.
Experimental Protocols
Protocol 1: Determining Optimal Probe Concentration
-
Cell Seeding: Plate your cells on a multi-well imaging plate or coverslips at a suitable density and allow them to adhere overnight.
-
Prepare Dilutions: Prepare a series of dilutions of the this compound in your imaging buffer. A good starting range would be from 10 µM down to 100 nM.
-
Incubation: Replace the culture medium with the probe-containing buffer and incubate for your desired time (e.g., 30 minutes).
-
Washing: Wash the cells 3 times with fresh imaging buffer to remove unbound probe.[6]
-
Imaging: Image all wells using identical acquisition settings (laser power, exposure time, gain).
-
Analysis: Compare the images to identify the lowest concentration that provides a clear signal with the lowest background.
Protocol 2: Autofluorescence Control
-
Prepare Samples: Prepare two identical samples of your cells. One will be stained with the probe according to your optimized protocol, and the other will be a "no-stain" control, incubated with imaging buffer only.
-
Imaging: Image both samples using the exact same settings you intend to use for your experiment.
-
Analysis: Observe the "no-stain" control. Any signal detected here is autofluorescence.[12] This will help you set a baseline for background signal and determine if you need to take steps to mitigate it.
References
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Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
-
Zanetti-Domingues, L., et al. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Central Laser Facility. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
Chou, C. (2023). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]
-
Biocompare. (2018). Photobleaching in Live Cell Imaging. Retrieved from [Link]
-
Andor. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Retrieved from [Link]
-
Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
-
Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]
-
Neimeister, R. P., et al. (n.d.). Troubleshooting the Fluorescence Microscope. Laboratory Medicine, Oxford Academic. Retrieved from [Link]
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BenchSci. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]
-
Atlas Antibodies. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]
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Fellers, T. J., & Davidson, M. W. (n.d.). Fluorescence Microscopy: Optimization and Troubleshooting. Molecular Expressions. Retrieved from [Link]
-
Un, S., et al. (2014). Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy. PubMed. Retrieved from [Link]
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. Retrieved from [Link]
-
Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PMC. Retrieved from [Link]
-
Wäldchen, S., et al. (2015). Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. Retrieved from [Link]
-
St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. Retrieved from [Link]
-
Quora. (2018). What is the effect of the pH on the fluorescence?. Retrieved from [Link]
-
Yuan, L., et al. (2013). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?. PMC. Retrieved from [Link]
-
Al-Okbi, A. K., et al. (2022). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Retrieved from [Link]
-
Jo, Y., et al. (2021). Watch out for artifacts in your next multi-colour fluorescence imaging experiment. Retrieved from [Link]
-
Un, S., et al. (2014). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PLOS One. Retrieved from [Link]
-
Lo, W. C., & Lu, T. (2019). Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). AIMS Press. Retrieved from [Link]
-
Blasi, T., et al. (2022). ArtSeg—Artifact segmentation and removal in brightfield cell microscopy images without manual pixel-level annotations. PubMed Central. Retrieved from [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Near-Infrared Fluorescence Lifetime pH-Sensitive Probes. PMC. Retrieved from [Link]
-
Bencina, M., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PMC. Retrieved from [Link]
-
Zhang, J., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. PMC. Retrieved from [Link]
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Holmstrom, E. D., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. Retrieved from [Link]
-
Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. NCBI. Retrieved from [Link]
-
Gal, M. R., et al. (2003). Characterization of Common Microscopy Artifacts with the Real Time Microscope. ResearchGate. Retrieved from [Link]
-
Wieczorek, M., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Retrieved from [Link]
-
Piwosz, K., et al. (n.d.). TROUBLESHOOTING GUIDE. Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). A selection of artifacts that commonly occur in bright-field microscopy.... Retrieved from [Link]
-
Ran, C., et al. (2012). Dual Functional Small Molecule Probes as Fluorophore and Ligand for Misfolding Proteins. PMC. Retrieved from [Link]
-
ACS Publications. (2024). Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals. Chemical Reviews. Retrieved from [Link]
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- 24. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 25. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]
- 26. Near-Infrared Fluorescence Lifetime pH-Sensitive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Welcome to the technical support center for 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] Ensuring high-quality analytical data is paramount for advancing research and development involving this important heterocyclic amine.
This guide focuses on practical strategies to improve the signal-to-noise ratio (S/N) in common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the fundamental principles behind signal enhancement and noise reduction, you can significantly improve the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
General Handling and Preparation
Q1: What are the basic properties and stability considerations for this compound?
A1: this compound is a heterocyclic amine salt.[3][4] As a hydrobromide salt, it is generally a crystalline solid with improved stability and handling characteristics compared to the free base. However, like many amine salts, it can be hygroscopic. It is crucial to store the compound in a tightly sealed container in a cool, dry place to prevent moisture absorption, which can affect weighing accuracy and potentially lead to degradation over time. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: I'm seeing inconsistent results in my initial experiments. Could my sample preparation be the issue?
A2: Absolutely. Inconsistent sample preparation is a frequent source of variability. For this compound, which is a polar compound, ensure complete dissolution in your chosen solvent.[5][6] Sonication or gentle warming may be necessary. It is also critical to filter all samples and standards through a 0.22 µm or 0.45 µm filter before injection into an HPLC system to remove particulates that can cause blockages and pressure fluctuations.[7] Inconsistencies in the final sample diluent can also lead to poor peak shape and shifting retention times, especially in reversed-phase HPLC. Whenever possible, the final sample solvent should match the initial mobile phase composition.[8][9]
HPLC Analysis
Q3: I am having trouble getting good retention and peak shape for this compound on a standard C18 column. What can I do?
A3: This is a common issue with polar compounds like this compound on traditional C18 columns.[5] Here are several strategies to improve retention and peak shape:
-
Use an Aqueous Stable C18 Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases, which are often necessary for retaining polar analytes.[5]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which improves interaction with polar analytes and provides alternative selectivity.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (e.g., silica, diol) with a high organic content mobile phase.
-
-
Mobile Phase Modifiers:
-
Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and peak shape for ionizable compounds by forming a neutral complex.
-
pH Adjustment: The amine group in your compound is basic. Adjusting the mobile phase pH to be at least 2 pH units below the pKa of the amine will ensure it is fully protonated, which can lead to more consistent interactions with the stationary phase.
-
Q4: My baseline is very noisy in my HPLC-UV chromatogram. What are the likely causes and solutions?
A4: A noisy baseline can significantly impact your signal-to-noise ratio and limit your detection capabilities. Here's a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Issues | Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging. Ensure high-purity (HPLC or LC-MS grade) solvents and additives are used.[10] Prepare fresh mobile phase daily. |
| Pump Malfunction | Check for leaks in the pump heads and seals. Perform a flow rate calibration. If the noise is periodic, it may indicate issues with pump check valves or proportioning valves.[7] |
| Detector Problems | Ensure the detector lamp has sufficient energy. A failing lamp can be a source of noise. Clean the flow cell if it has become contaminated. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained impurities.[9] If the problem persists, consider replacing the guard column or the analytical column.[5] |
Mass Spectrometry (MS) Analysis
Q5: How can I optimize the ESI-MS signal for this compound?
A5: Electrospray Ionization (ESI) is highly dependent on instrument parameters and mobile phase composition. For a basic compound like this, you will be looking for the protonated molecule [M+H]+ in positive ion mode.
-
Direct Infusion: Begin by infusing a standard solution of your compound directly into the mass spectrometer to optimize source parameters without the complexity of the LC system.
-
Source Parameter Optimization: Carefully tune the following parameters to maximize the signal for your specific compound:
-
Capillary Voltage: This voltage is critical for the initial formation of charged droplets.
-
Cone Voltage (or Fragmentor Voltage): This potential helps to desolvate ions and can also induce in-source fragmentation if set too high.
-
Nebulizing and Drying Gas Flow and Temperature: These parameters control the desolvation process. Proper optimization is crucial for efficient ion formation.
-
-
Mobile Phase Composition: The mobile phase has a significant impact on ionization efficiency.[10]
-
Acidic Additives: Small amounts of formic acid (0.1%) or acetic acid (0.1%) in the mobile phase will ensure the amine is protonated, which is essential for good ionization in positive mode.
-
Solvent Choice: Methanol often provides better ionization efficiency than acetonitrile for some compounds due to its protic nature.
-
A systematic, step-by-step optimization of these parameters can significantly improve the signal-to-noise ratio.[11]
NMR Spectroscopy
Q6: My ¹H NMR spectrum for this compound is noisy, and I'm struggling to see the smaller couplings. How can I improve the signal-to-noise ratio?
A6: A low signal-to-noise ratio in NMR is a common problem, especially with limited sample amounts. Here are several effective strategies:
-
Increase the Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans.[12][13] Doubling the signal-to-noise ratio requires quadrupling the number of scans. This is often the simplest and most effective solution.
-
Use a Higher Field Magnet: If available, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will significantly increase signal dispersion and sensitivity.
-
Optimize Sample Concentration: Ensure your sample is sufficiently concentrated. Very dilute samples will naturally produce a weak signal.[12]
-
Use an Appropriate NMR Tube: High-quality, thin-walled NMR tubes will improve the magnetic field homogeneity (shimming) and thus the signal.
-
Cryoprobe: If your institution has a spectrometer equipped with a cryoprobe, this will provide a dramatic increase in sensitivity (typically 3-4 fold) compared to a standard room temperature probe.
-
Post-Acquisition Processing: Computational methods like digital smoothing and Fourier filtering can be applied to the acquired data to reduce noise.[14] More advanced techniques using deep neural networks are also emerging for significant noise suppression.[15]
Troubleshooting Workflows
Systematic HPLC Troubleshooting for Poor Signal-to-Noise
This workflow provides a logical sequence for identifying and resolving issues leading to a poor S/N ratio in HPLC analysis.
Caption: A systematic workflow for troubleshooting poor signal-to-noise in HPLC.
Optimizing MS Signal Intensity
This decision tree outlines the process for enhancing the signal of this compound in a mass spectrometer.
Sources
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1240528-67-9|this compound|BLD Pharm [bldpharm.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide stability in different buffers
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the stability and integrity of this compound in your experimental systems.
Frequently Asked Questions (FAQs) on Stability
This section addresses common initial questions regarding the handling and stability of this compound in aqueous buffer solutions.
Q1: What are the primary factors that can influence the stability of this compound in my experiments?
The stability of this compound in a buffered solution is not absolute and can be influenced by several key factors:
-
pH of the Buffer: The pH is one of the most critical factors. The imidazopyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH, which can alter the molecule's electron distribution and susceptibility to degradation.[1] Extreme pH values (highly acidic or alkaline) are common conditions in forced degradation studies to accelerate the identification of potential degradation pathways.[2][3]
-
Buffer Species: The chemical nature of the buffer itself can play a role. Some buffer salts can interact with the compound or even catalyze degradation reactions.[4][5] For instance, phosphate buffers have been known to participate in or affect degradation pathways of certain molecules.
-
Oxidizing Agents: The imidazopyridine scaffold, like many nitrogen-containing heterocyclic compounds, can be susceptible to oxidation.[6][7] Dissolved oxygen in the buffer or the presence of trace metal ions can promote oxidative degradation.
-
Light Exposure: Aromatic and heterocyclic compounds are often photosensitive. Exposure to ambient laboratory light or, more intensely, UV light can lead to photodegradation.[6][8]
-
Temperature: As with most chemical reactions, higher temperatures will accelerate the rate of degradation.
Q2: How does pH specifically affect the stability of the compound?
The imidazo[1,2-a]pyridine ring system is generally stable, but its stability can be pH-dependent. At low pH, the nitrogen atoms in the pyridine and imidazole rings will be protonated. This positive charge can influence interactions with buffer components and potentially make the ring system more susceptible to nucleophilic attack, although this is less common for this stable scaffold. In highly alkaline conditions, deprotonation could occur, which may increase susceptibility to base-mediated oxidation.[6] Some imidazopyridine derivatives have been noted to disrupt pH homeostasis in biological systems, indicating the molecule's interaction with proton gradients.[9]
Q3: Are there any specific buffer components I should be cautious with?
While specific interaction data for this compound is not extensively published, general best practices suggest caution with certain buffer types in initial studies:
-
Phosphate Buffers: Can sometimes precipitate with salts or interact with the compound. However, they are widely used due to their physiological relevance.
-
Citrate Buffers: Can chelate metal ions, which may be beneficial in preventing metal-catalyzed oxidation.
For initial experiments where maximum stability is desired, consider using "Good's" buffers like HEPES or MES, which are generally considered more inert.
Q4: How susceptible is this compound to oxidation and photodegradation?
The imidazole moiety, in particular, can be liable to oxidation.[6] Forced degradation studies on related structures often employ agents like hydrogen peroxide to simulate oxidative stress.[3] This can lead to the formation of N-oxides or other oxidative degradation products. Similarly, the aromatic nature of the imidazopyridine ring makes it a likely candidate for photodegradation upon exposure to high-energy light.[8][10] It is always recommended to prepare solutions fresh and store them protected from light in amber vials.
Troubleshooting Guide: Investigating Compound Instability
If you are observing a loss of compound concentration, inconsistent assay results, or the appearance of unknown peaks in your analytical runs, this guide provides a systematic approach to troubleshooting potential stability issues.
Issue: Rapid loss of compound in a neutral phosphate buffer at room temperature.
-
Possible Cause 1: Oxidative Degradation. Neutral, oxygenated aqueous solutions can facilitate oxidation.
-
Troubleshooting Steps:
-
Prepare the buffer solution using water that has been degassed by sonication or sparging with nitrogen or argon.
-
Prepare the compound solution in this degassed buffer and maintain it under an inert atmosphere.
-
Consider adding a small concentration (e.g., 0.1% w/v) of an antioxidant like ascorbic acid to a parallel sample to see if it improves stability.[11]
-
Analyze samples at regular time points and compare the degradation rate to your original observation. A significant improvement suggests oxidation was the primary issue.
-
-
-
Possible Cause 2: Photodegradation. Standard laboratory lighting can be sufficient to degrade sensitive compounds over time.
-
Troubleshooting Steps:
-
Repeat the experiment, but prepare and store the solution in amber glass vials to protect from light.
-
Wrap the container in aluminum foil as an additional precaution.
-
If stability is markedly improved, photodegradation is a likely cause. All future experiments should be conducted with light protection.
-
-
Issue: Compound is stable in stock solution (e.g., DMSO) but degrades when diluted into the assay buffer.
-
Possible Cause: pH-dependent hydrolysis or buffer interaction. The pH or specific ions in the buffer may be catalyzing degradation.
-
Troubleshooting Steps:
-
Measure the pH of your final buffer solution after adding the compound stock to ensure it hasn't shifted significantly.
-
Prepare your compound in a series of different buffers (e.g., citrate, MES, HEPES, Tris) all adjusted to the same target pH.
-
Monitor the stability in each buffer over time. If the compound is stable in some buffers but not others, this points to a specific interaction with a buffer component.
-
If degradation occurs at that pH regardless of the buffer system, the pH itself is the likely culprit. You may need to adjust the pH of your experimental system if the compound's stability profile allows.
-
-
Experimental Protocols for Stability Assessment
These protocols provide a framework for systematically evaluating the stability of this compound.
Protocol 1: Forced Degradation Study (pH, Oxidative, and Photolytic Stress)
This study is essential for identifying the intrinsic stability of the molecule and developing stability-indicating analytical methods.[2][3][12][13]
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL (or ~4.4 mM) stock solution of this compound in a suitable solvent like methanol or DMSO.
-
-
Preparation of Stress Samples:
-
Acidic Hydrolysis: Dilute the stock solution 1:10 in 0.1 M HCl.
-
Alkaline Hydrolysis: Dilute the stock solution 1:10 in 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution 1:10 in purified water.
-
Oxidative Degradation: Dilute the stock solution 1:10 in 3% hydrogen peroxide (H₂O₂).
-
Photolytic Degradation: Dilute the stock solution 1:10 in purified water.
-
-
Incubation:
-
For hydrolysis and oxidation, incubate the solutions in the dark at a controlled temperature (e.g., 60°C) to accelerate degradation.
-
For photostability, expose the solution to a light source compliant with ICH Q1B guidelines (e.g., an option 2 light chamber) for a defined period. Keep a control sample wrapped in foil to exclude light.
-
Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with a UV detector.
-
Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the compound (likely around 254 nm or 280 nm).
-
-
The goal is to achieve separation of the parent peak from any new peaks that represent degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Document the conditions under which significant degradation occurs. This provides a roadmap for avoiding instability in your experiments.
-
Data Summary Table
Use the following table to organize your findings from the stability studies. This structured data will be invaluable for optimizing your experimental conditions.
| Buffer System | pH | Temperature (°C) | Light Condition | Time (hours) | % Compound Remaining (Mean ± SD) | Observations (e.g., new peaks, color change) |
| 0.1 M HCl | ~1 | 60 | Dark | 0 | 100 | |
| 6 | ||||||
| 24 | ||||||
| Purified Water | ~7 | 60 | Dark | 0 | 100 | |
| 6 | ||||||
| 24 | ||||||
| 0.1 M NaOH | ~13 | 60 | Dark | 0 | 100 | |
| 6 | ||||||
| 24 | ||||||
| 3% H₂O₂ | ~7 | RT | Dark | 0 | 100 | |
| 6 | ||||||
| 24 | ||||||
| Purified Water | ~7 | RT | Light | 0 | 100 | |
| 6 | ||||||
| 24 | ||||||
| Purified Water | ~7 | RT | Dark | 0 | 100 | |
| 6 | ||||||
| 24 |
References
-
Mishra, S. R., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]
-
Cai, L., et al. (Year N/A). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Singh, R. & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Staack, R. F., & Ogan, A. T. (2010). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. PubMed. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
(Year N/A). Advances in Synthesis and Application of Imidazopyridine Derivatives. Progress in Chemistry. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
-
(Year N/A). Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity. PMC - NIH. Available at: [Link]
-
(Year N/A). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Available at: [Link]
-
(Year N/A). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available at: [Link]
-
Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Sharma, M., & Murugesan, K. (Year N/A). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
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(Year N/A). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC - NIH. Available at: [Link]
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(Year N/A). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. PubMed. Available at: [Link]
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(Year N/A). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. Available at: [Link]
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(Year N/A). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
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(Year N/A). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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(Year N/A). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
(2025). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. PMC - NIH. Available at: [Link]
-
(Year N/A). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
(Year N/A). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. PMC - NIH. Available at: [Link]
-
(2022). Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. PubMed. Available at: [Link]
-
(2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. Available at: [Link]
-
(Year N/A). 3-methylimidazo[1,2-a]pyridin-6-amine hydrobromide. PubChemLite. Available at: [Link]
-
(Year N/A). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
(Year N/A). CAS 1215984-92-1 | 7-Methylimidazo[1,2-a]pyridin-6-amine. Hoffman Fine Chemicals. Available at: [Link]
-
(Year N/A). 2,8-Dimethylimidazo[1,2-a]pyridin-6-amine. PubChem. Available at: [Link]
-
(Year N/A). This compound, 98%+. Fluorochem. Available at: [Link]
-
(Year N/A). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]
-
(2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
(Year N/A). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
(Year N/A). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
(2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
(2022). Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. ResearchGate. Available at: [Link]
-
(2008). Effect of buffer and antioxidant on stability of a mercaptopurine suspension. PubMed. Available at: [Link]
-
(Year N/A). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]
Sources
- 1. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of buffer and antioxidant on stability of a mercaptopurine suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. asianjpr.com [asianjpr.com]
Validation & Comparative
Comparing 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide to other fluorescent probes
An In-Depth Comparative Guide to Imidazo[1,2-a]pyridine-Based Fluorophores and Conventional Nuclear Stains
Introduction: The Critical Role of Fluorescent Probes in Modern Research
Fluorescent probes are indispensable tools in the life sciences, enabling researchers to visualize cellular structures, track dynamic processes, and quantify biological molecules with high specificity and sensitivity. The selection of an appropriate fluorescent probe is paramount and is dictated by the specific experimental requirements, including the target molecule, the type of sample (live or fixed cells), and the available imaging instrumentation. This guide provides a detailed comparison of the emerging class of imidazo[1,2-a]pyridine-based fluorophores, with a focus on the characteristics of the 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide scaffold, against widely used conventional nuclear stains such as DAPI and Hoechst dyes.
A Spotlight on Imidazo[1,2-a]pyridines: A Versatile Fluorophore Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention for its wide-ranging applications in medicinal chemistry and as a scaffold for novel fluorophores.[1][2] Derivatives of this scaffold have been shown to exhibit tunable photophysical properties, making them promising candidates for the development of new fluorescent probes.[3][4]
Key Characteristics of Imidazo[1,2-a]pyridine Fluorophores:
-
Tunable Emission: The emission wavelength of imidazo[1,2-a]pyridine derivatives can be modulated by chemical modifications, with reported emissions ranging from the near-UV to the deep-blue region of the spectrum.[5]
-
High Quantum Yields: Many derivatives of the imidazo[1,2-a]pyridine scaffold exhibit high fluorescence quantum yields, in some cases ranging from 0.2 to 0.7, indicating efficient conversion of absorbed light into emitted fluorescence.[4]
-
Large Stokes Shifts: Some imidazo[1,2-a]pyridine-based dyes display a large Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This property is advantageous for minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging.[3][4]
-
Two-Photon Absorption: Certain imidazo[1,2-a]pyridine derivatives have been shown to be capable of two-photon absorption, a property that is highly valuable for deep-tissue imaging with reduced phototoxicity.[3][4]
While specific experimental data for this compound is not extensively available in the public domain, its core structure suggests it likely shares the favorable fluorescent properties of the imidazo[1,2-a]pyridine class. Further characterization is necessary to fully elucidate its performance as a fluorescent probe.
Conventional Nuclear Stains: DAPI and Hoechst Dyes
DAPI (4′,6-diamidino-2-phenylindole) and Hoechst dyes (Hoechst 33342 and Hoechst 33258) are well-established, blue-emitting fluorescent stains that bind preferentially to the minor groove of double-stranded DNA, particularly in adenine-thymine (A-T) rich regions.[6][7] They are routinely used as nuclear counterstains in fluorescence microscopy and flow cytometry.
DAPI:
-
Mechanism: Binds strongly to A-T rich regions of DNA.[6]
-
Spectral Properties: When bound to dsDNA, DAPI has an excitation maximum around 358 nm and an emission maximum at approximately 461 nm.[]
-
Cell Permeability: DAPI can pass through intact cell membranes, allowing for the staining of both live and fixed cells, though it is less efficient in live cells.[]
-
Toxicity: While widely used, DAPI is a known mutagen and should be handled with care.[]
Hoechst Dyes:
-
Mechanism: Similar to DAPI, Hoechst dyes bind to the minor groove of DNA with a preference for A-T rich sequences.[9]
-
Spectral Properties: Hoechst 33342 has an excitation maximum of about 350 nm and an emission maximum of 461 nm when bound to DNA.[10]
-
Cell Permeability: Hoechst 33342 is highly cell-permeant, making it particularly suitable for staining the nuclei of living cells.[9][11]
-
Toxicity: Hoechst dyes are considered less toxic than DAPI, which contributes to higher viability of stained live cells.[9]
Comparative Analysis: Imidazo[1,2-a]pyridines vs. DAPI and Hoechst
| Feature | Imidazo[1,2-a]pyridine Scaffold | DAPI | Hoechst 33342 |
| Target | Varies with derivatization | dsDNA (A-T rich regions) | dsDNA (A-T rich regions) |
| Excitation Max | Tunable (typically UV-blue) | ~358 nm | ~350 nm |
| Emission Max | Tunable (typically blue) | ~461 nm | ~461 nm |
| Quantum Yield | Generally high (0.2-0.7 for some derivatives)[4] | High upon DNA binding | High upon DNA binding |
| Cell Permeability | Dependent on specific derivative | Moderate (better for fixed cells)[] | High (excellent for live cells)[9][11] |
| Toxicity | Generally lower than intercalating dyes | Known mutagen[] | Less toxic than DAPI[9] |
| Photostability | Varies | Moderate | Moderate |
Experimental Protocols
General Protocol for Nuclear Staining with DAPI
This protocol is suitable for staining fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI staining solution (1 µg/mL in PBS)
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Staining: Wash cells three times with PBS and then incubate with DAPI staining solution for 5 minutes in the dark.
-
Mounting: Wash cells three times with PBS and then mount the coverslip onto a microscope slide using a mounting medium.
-
Imaging: Visualize using a fluorescence microscope with a standard DAPI filter set.
General Protocol for Live-Cell Nuclear Staining with Hoechst 33342
This protocol is designed for staining the nuclei of living cells.
Materials:
-
Live cells in culture medium
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
Pre-warmed culture medium
Procedure:
-
Preparation: Dilute the Hoechst 33342 stock solution in pre-warmed culture medium to a final concentration of 0.5-1 µg/mL.
-
Staining: Remove the existing medium from the cells and add the Hoechst-containing medium.
-
Incubation: Incubate the cells at 37°C for 10-20 minutes.
-
Washing (Optional): The washing step can be omitted, but if high background is observed, the cells can be washed with pre-warmed medium.
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with a suitable environmental chamber and a DAPI filter set.
Visualizing Experimental Workflows
Caption: A generalized workflow for fixed-cell versus live-cell fluorescent staining.
Conclusion and Future Perspectives
DAPI and Hoechst dyes remain the gold standard for routine nuclear counterstaining due to their well-characterized properties and ease of use. However, the imidazo[1,2-a]pyridine scaffold presents an exciting platform for the development of novel fluorescent probes with potentially superior characteristics, such as enhanced photostability, lower toxicity, and suitability for advanced imaging techniques like two-photon microscopy. The tunability of the imidazo[1,2-a]pyridine core allows for the rational design of probes with tailored properties for specific applications. While more research is needed to fully characterize individual derivatives like this compound, the imidazo[1,2-a]pyridine class of fluorophores holds significant promise for the future of fluorescence imaging.
References
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Wikipedia. DAPI. [Link]
-
Gomes, A. S., et al. (2013). Fluorescence studies of Hoechst 33342 with supercoiled and relaxed plasmid pBR322 DNA. PubMed. [Link]
-
Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe. Biotechnology & Histochemistry. [Link]
-
Barcellona, M. L., & Gratton, E. (1989). The fluorescence properties of a DNA probe. 4'-6-Diamidino-2-phenylindole (DAPI). SciSpace. [Link]
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BenchSci. Hoechst 33342: Advanced Applications and Molecular Insights in Live-Cell Nuclear Staining. [Link]
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Creative Bioarray. Nuclear Fluorescent Probes. [Link]
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Wang, D., et al. (2022). Recent Advance in Nucleus-Targeted Fluorescent Probes for Bioimaging, Detection and Therapy. MDPI. [Link]
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Allain, C., et al. (2019). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. [Link]
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Wang, C., et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
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de Melo, J. S., et al. (2013). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. [Link]
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de Melo, J. S., et al. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed. [Link]
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CORE. Fluorescent property of 3-hydroxymethyl imidazo [1,2-a]pyridine and pyrimidine derivatives. [Link]
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Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Badowska-Roslonek, K., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
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A Comparative Guide to the Bioactivity of 2,6-Disubstituted Imidazo[1,2-a]pyridines as Novel METTL3 Inhibitors
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and a multitude of investigational agents.[1][2][3] Its rigid, planar structure and synthetic tractability make it an ideal framework for developing compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[3][4][5][6]
This guide focuses on a specific application of this versatile scaffold: the development of potent and selective inhibitors of the enzyme METTL3 (Methyltransferase-like 3). METTL3 is the catalytic core of the N6-methyladenosine (m6A) methyltransferase complex, which plays a critical role in post-transcriptional gene regulation.[7] Aberrant METTL3 activity is strongly implicated in various cancers, including ovarian cancer and acute myeloid leukemia (AML), making it a high-value target for therapeutic intervention.[7]
While 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is not itself a bioactive agent, its structure represents a key pharmacophore and a critical starting material for the synthesis of highly potent 2,6-disubstituted imidazo[1,2-a]pyridine derivatives that function as METTL3 inhibitors.[7] This guide will provide a comparative analysis of these derivatives, contextualized against other known METTL3 inhibitors, and will detail the experimental workflows required to validate their bioactivity.
Comparative Analysis of METTL3 Inhibitors
The development of small molecule METTL3 inhibitors is a rapidly advancing field. Here, we compare a lead compound from the 2,6-disubstituted imidazo[1,2-a]pyridine series, Compound 30t , with a known, potent METTL3 inhibitor, STM2457 . This comparison highlights the promising activity of the novel scaffold.
| Compound | Scaffold | Target | IC50 (nM) | Cell-Based Activity (MOLM-13 IC50) | Key Features |
| Compound 30t | 2,6-Disubstituted Imidazo[1,2-a]pyridine | METTL3 | 45.31 | 12.34 µM | High potency and selectivity; demonstrates in vivo antitumor activity.[7] |
| STM2457 | Naphthyridine | METTL3 | 17.0 | ~30 µM | Potent catalytic inhibitor; demonstrates efficacy in AML models. |
Discussion of Comparative Data:
Compound 30t, a representative of the 2,6-disubstituted imidazo[1,2-a]pyridine class, demonstrates excellent potency against METTL3, with an IC50 in the nanomolar range.[7] While its biochemical potency is slightly lower than the well-characterized inhibitor STM2457, it exhibits superior cell-based activity in the MOLM-13 AML cell line.[7] This suggests that the imidazo[1,2-a]pyridine scaffold may impart favorable properties for cellular uptake and target engagement. Furthermore, Compound 30t has been shown to reduce global m6A levels in cancer cells, induce apoptosis, and inhibit cell migration, confirming its mechanism of action.[7] The favorable pharmacokinetic properties and in vivo efficacy of this compound series underscore its potential for further development.[7]
Experimental Validation Workflow
Validating the bioactivity of novel METTL3 inhibitors requires a multi-step, self-validating experimental workflow. This ensures that the observed effects are specific, on-target, and translate from a biochemical to a cellular context.
Caption: Workflow for the validation of METTL3 inhibitors.
Step-by-Step Protocols
1. In Vitro METTL3 Inhibition Assay (TR-FRET)
This assay quantitatively determines the direct inhibitory effect of a compound on METTL3 enzymatic activity.
-
Principle: A biotinylated RNA substrate is incubated with the METTL3/METTL14 complex, S-adenosyl-L-methionine (SAM), and the test compound. The reaction product, methylated RNA, is detected using a europium-labeled anti-m6A antibody and an APC-labeled anti-biotin antibody. Inhibition of METTL3 prevents RNA methylation, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Protocol:
-
Dispense 2 µL of test compound dilutions (in assay buffer) into a 384-well plate.
-
Add 2 µL of recombinant METTL3/METTL14 complex.
-
Add 2 µL of a mixture of SAM and biotinylated RNA substrate.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of detection reagent mix (Eu-anti-m6A and APC-anti-biotin antibodies).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular m6A Quantification by LC-MS/MS
This protocol validates that the compound inhibits METTL3 activity within a cellular context, leading to a global reduction in m6A levels.
-
Principle: Total RNA is extracted from cells treated with the test compound, digested into single nucleosides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of m6A to adenosine (A).
-
Protocol:
-
Treat MOLM-13 or SKOV3 cells with varying concentrations of the test compound for 48-72 hours.
-
Extract total RNA using a standard Trizol or column-based method.
-
Digest 1-2 µg of RNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Separate the nucleosides using reverse-phase liquid chromatography.
-
Perform mass spectrometry analysis in positive ion, multiple reaction monitoring (MRM) mode to detect the specific mass transitions for m6A and A.
-
Calculate the m6A/A ratio and compare treated samples to a vehicle control.
-
Mechanism of Action: Targeting the m6A RNA Methyltransferase Complex
The imidazo[1,2-a]pyridine derivatives, like other METTL3 inhibitors, are designed to interfere with the catalytic activity of the m6A methyltransferase complex.
Caption: Mechanism of METTL3 inhibition by imidazo[1,2-a]pyridines.
These compounds typically function by competitively binding to the SAM-binding pocket of METTL3, preventing the transfer of a methyl group from SAM to the N6 position of adenosine on target RNA molecules.[7] By inhibiting this process, these molecules lead to a downstream reduction in the expression of key oncogenes like c-MYC and BCL2, which are dependent on m6A modification for their stability and translation.[7] This ultimately results in cell cycle arrest, apoptosis, and a reduction in tumor growth, validating the therapeutic strategy.
Conclusion and Future Directions
The 2,6-disubstituted imidazo[1,2-a]pyridine scaffold represents a highly promising class of novel METTL3 inhibitors. Starting from key intermediates like This compound , medicinal chemistry efforts have yielded compounds with potent and selective activity, favorable cellular profiles, and in vivo efficacy.[7] These agents compare favorably with other known METTL3 inhibitors and provide a solid foundation for further optimization.
Future work should focus on improving pharmacokinetic properties to enhance oral bioavailability and tissue distribution, as well as detailed structure-activity relationship (SAR) studies to further refine potency and selectivity. The continued exploration of the imidazo[1,2-a]pyridine scaffold is poised to deliver next-generation epigenetic therapies for the treatment of cancer and other diseases driven by aberrant m6A modification.
References
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Title: Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors Source: PubMed URL: [Link]
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Title: Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide Source: ResearchGate URL: [Link]
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Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Medicinal Chemistry URL: [Link]
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Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]
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Title: Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 Source: PubMed URL: [Link]
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Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL: [Link]
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Title: Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study Source: PubMed URL: [Link]
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A Comparative Guide for Researchers: 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide versus Commercially Available Dyes
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of the novel fluorophore, 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, against established, commercially available dyes. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in the rapidly evolving field of fluorescence imaging.
Introduction to a New Class of Fluorophore
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are gaining significant attention for their intrinsic fluorescent properties.[1] The strategic placement of a methyl group at the 2-position and an amine group at the 6-position is designed to enhance the molecule's fluorescence intensity, a phenomenon observed in related substituted imidazo[1,2-a]pyridines.[1] This guide will dissect the performance of this emerging dye in the context of widely used commercial alternatives.
The Competitive Landscape: An Overview of Commercial Dyes
The market for fluorescent dyes is dominated by well-characterized and highly optimized products. For the purpose of this comparison, we will focus on three main categories of commercially available dyes that are routinely used for nuclear and cellular staining:
-
DAPI (4',6-diamidino-2-phenylindole) and Hoechst Dyes (Hoechst 33342 and Hoechst 33258): These are classic, blue-emitting fluorescent stains that bind to the minor groove of DNA, with a preference for AT-rich regions. They are extensively used for nuclear counterstaining in fluorescence microscopy and flow cytometry.[1]
-
Alexa Fluor™ Dyes: This family of dyes, developed by Thermo Fisher Scientific, offers a wide range of fluorescent labels spanning the entire visible spectrum and into the infrared.[2] They are renowned for their high brightness, photostability, and pH insensitivity, making them a popular choice for a variety of applications, including immunofluorescence and live-cell imaging.[2][3]
Head-to-Head Comparison: Key Performance Metrics
The utility of a fluorescent dye is determined by a set of key photophysical and practical parameters. Here, we compare this compound with its commercial counterparts based on available data for the imidazo[1,2-a]pyridine scaffold.
| Parameter | This compound (and related derivatives) | DAPI | Hoechst 33342 | Alexa Fluor™ 488 |
| Excitation Max (nm) | Expected in the UV to blue range (e.g., ~325-350 nm for some derivatives)[4] | ~358 nm | ~350 nm | ~495 nm |
| Emission Max (nm) | Expected in the blue to green range (e.g., ~411-452 nm for some derivatives)[4] | ~461 nm | ~461 nm | ~519 nm |
| Quantum Yield (Φf) | Moderate to high (0.2 - 0.7 for some derivatives)[2][4] | ~0.92 (when bound to DNA) | ~0.4 (when bound to DNA) | ~0.92 |
| Photostability | Generally good for the imidazo[1,2-a]pyridine scaffold | Moderate | Moderate | High[3] |
| Cell Permeability | Potentially cell-permeable, depending on specific modifications | Low (better for fixed cells)[5] | High (suitable for live cells)[5] | Generally low for free dye; depends on conjugation |
| Toxicity | Generally low cytotoxicity reported for some derivatives[6] | Low to moderate | Moderate, can be more toxic than DAPI[4] | Low |
Expert Insights: The quantum yield of substituted imidazo[1,2-a]pyridines, reported to be in the range of 0.2 to 0.7, suggests a brightness that could be competitive with established dyes.[2][4] The broad range indicates that the specific substitution pattern is critical in determining the final fluorescence efficiency. The potential for good photostability is another promising feature of this scaffold.
Experimental Deep Dive: A Representative Staining Protocol
To provide a practical context for the use of this compound, we present a generalized protocol for live-cell staining, adapted from established methods for similar fluorescent probes.[7] The underlying principle is to allow the dye to passively diffuse across the cell membrane and accumulate in its target location, in this case, likely the nucleus due to the heterocyclic structure's affinity for DNA.
Live-Cell Staining Workflow
Caption: A generalized workflow for live-cell staining with a fluorescent dye.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
-
Ensure cells are healthy and actively growing for optimal staining.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution in complete cell culture medium to a final working concentration. A typical starting concentration would be in the range of 1-10 µM. It is crucial to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental setup.
-
-
Incubation:
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The incubation time may need to be optimized.
-
-
Washing (Optional):
-
For some applications, particularly if background fluorescence is high, a wash step may be beneficial.
-
Gently remove the staining solution and wash the cells once or twice with pre-warmed complete culture medium or phosphate-buffered saline (PBS).
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the dye's excitation and emission wavelengths. Based on available data for similar compounds, a DAPI or "blue" filter set would be a suitable starting point.[4]
-
Causality Behind Experimental Choices:
-
Live-Cell Staining: This protocol is designed for live cells to assess the dye's permeability and potential for dynamic studies. For fixed-cell staining, a permeabilization step with a detergent like Triton X-100 would be necessary after fixation.
-
Concentration Titration: The optimal dye concentration is a balance between achieving a bright signal and minimizing cytotoxicity. A titration experiment is a self-validating system to ensure robust and reproducible results.
-
Incubation Time: The incubation time is determined by the rate of dye uptake and equilibration within the cell. Shorter incubation times are generally preferred to minimize potential artifacts and cellular stress.
The Mechanism of Action: A Look at the Underlying Chemistry
The fluorescence of imidazo[1,2-a]pyridine derivatives arises from the electronic transitions within their fused heterocyclic ring system. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of lower energy (longer wavelength), which is observed as fluorescence.
Caption: A simplified Jablonski diagram illustrating the process of fluorescence.
The methyl and amine substituents on the imidazo[1,2-a]pyridine core play a crucial role in modulating the electronic properties of the molecule, thereby influencing its absorption and emission characteristics, as well as its quantum yield.[1]
Concluding Remarks for the Discerning Researcher
This compound represents a promising new entrant into the field of fluorescent probes. Its parent scaffold exhibits favorable photophysical properties that, with further characterization, could position it as a viable alternative to some commercially available dyes, particularly for applications requiring blue to green fluorescence.
Key Advantages to Consider:
-
Potentially High Quantum Yield: The imidazo[1,2-a]pyridine scaffold has been shown to produce compounds with high fluorescence quantum yields.[2][4]
-
Good Photostability: This class of compounds is generally recognized for its good photostability.
-
Tunable Properties: The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, allowing for the rational design of probes with tailored properties.[8]
Areas for Further Investigation:
-
Comprehensive Photophysical Characterization: Detailed studies are needed to precisely determine the excitation and emission spectra, quantum yield, and photostability of this compound.
-
Direct Comparative Studies: Head-to-head comparisons with commercial dyes under identical experimental conditions are necessary for a definitive performance evaluation.
-
Application-Specific Validation: The suitability of this dye for specific applications, such as super-resolution microscopy or flow cytometry, needs to be experimentally validated.
As a Senior Application Scientist, my recommendation is to approach this novel fluorophore with a spirit of empirical inquiry. The foundational data on the imidazo[1,2-a]pyridine scaffold is encouraging, and with the experimental framework provided in this guide, researchers are well-equipped to explore the potential of this compound in their own laboratories.
References
- G. A. Ulate and G. A. Molander, "Imidazo[1,2-a]pyridines: new scaffolds for drug discovery," Med. Chem. Commun., 2012, 3, 913-929.
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- A. A. Abdel-Aziz, "Recent trends in the chemistry of imidazo[1,2-a]pyridines," J. Heterocycl. Chem., 2013, 50, 1-24.
- J. Panchuk-Voloshina, N. et al., "Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates," J. Histochem. Cytochem., 1999, 47, 1179-1188.
- S. A. Latt and G. Stetten, "Spectral studies on 33258 Hoechst and related bisbenzimidazole dyes useful for fluorescent detection of deoxyribonucleic acid synthesis," J. Histochem. Cytochem., 1976, 24, 24-33.
- S. A. Latt, "Fluorescent probes of chromosome structure and replication," Can. J. Genet. Cytol., 1977, 19, 603-623.
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-
Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." [Online]. Available: [Link]
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A Researcher's Guide to Profiling the Cross-Reactivity of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a validated lead is paved with rigorous characterization. A critical aspect of this process is understanding a compound's selectivity—or lack thereof. This guide provides an in-depth technical overview of how to approach the cross-reactivity profiling of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, a member of the versatile imidazo[1,2-a]pyridine scaffold. While specific public data on the comprehensive cross-reactivity of this particular molecule is limited, the principles and methodologies outlined here, grounded in established practices for analogous compounds, offer a robust framework for its evaluation.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds targeting a wide array of proteins, including kinases and central nervous system receptors.[1][2][3] For instance, derivatives of this scaffold have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), PI3 kinases, and RAF kinases.[1][2][4][5] Given the conserved nature of ATP-binding sites across the human kinome, compounds targeting these enzymes often exhibit polypharmacology, which can lead to unforeseen off-target effects or, in some cases, desirable multi-targeted therapeutic benefits. A thorough understanding of a compound's interaction profile is therefore paramount for interpreting biological data and predicting potential toxicities.
This guide will delve into the experimental strategies and workflows necessary to build a comprehensive cross-reactivity profile for this compound, comparing its hypothetical performance with alternative kinase inhibitors.
The Imperative of Selectivity Profiling
Unintended interactions with off-target proteins are a primary cause of adverse drug reactions and late-stage clinical trial failures. For example, the structurally related imidazopyridine, Alpidem, was withdrawn from the market due to severe hepatotoxicity, a tragic reminder of the consequences of unpredicted off-target effects.[6][7][8] In contrast, another well-known imidazopyridine, Zolpidem, has a safer profile, underscoring that small structural changes can dramatically alter a compound's interaction landscape.[9][10][11][12] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental component of robust scientific inquiry and responsible drug development.
A Multi-pronged Approach to Assessing Cross-Reactivity
A thorough assessment of cross-reactivity requires a combination of in vitro biochemical assays, cell-based target engagement studies, and broad off-target screening. This tiered approach provides a holistic view, from direct protein interaction to cellular activity and broader safety liabilities.
Phase 1: Broad Kinome Profiling
Given that the imidazo[1,2-a]pyridine scaffold is a common ATP-mimetic, a primary concern is its potential interaction with multiple protein kinases. Large-scale kinase panels offer an efficient way to survey a significant portion of the kinome.
Experimental Protocol: In Vitro Kinase Panel Screen (Radiometric Assay)
This method remains a gold standard for quantifying kinase activity by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[13][14]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Dispense the test compound and control inhibitors into a multi-well assay plate. For a primary screen, a single high concentration (e.g., 10 µM) is often used.
-
Kinase Reaction Initiation: Add the kinase, its specific substrate (peptide or protein), and a reaction buffer containing cofactors (e.g., MgCl2, MnCl2) to each well.
-
ATP Addition: Initiate the enzymatic reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.
-
Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to positive and negative controls.
Data Presentation: Comparative Kinase Selectivity
The results from a broad kinase screen can be visualized in a dendrogram or summarized in a table to highlight the selectivity profile. Below is a hypothetical comparison of this compound with two well-characterized kinase inhibitors.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Sorafenib (% Inhibition @ 10 µM) | Imatinib (% Inhibition @ 10 µM) |
| Primary Target (Hypothetical) | |||
| Aurora Kinase A | 95 | 85 | 15 |
| Selected Off-Targets | |||
| VEGFR2 | 88 | 98 | 25 |
| PDGFRβ | 75 | 95 | 92 |
| c-Kit | 45 | 60 | 98 |
| ABL1 | 15 | 30 | 99 |
| SRC | 65 | 70 | 40 |
| p38α | 30 | 50 | 10 |
This data is illustrative and does not represent actual experimental results.
Phase 2: Cellular Target Engagement
Confirming that a compound interacts with its putative targets in a physiological context is a crucial next step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells and tissues.[15][16][17][18][19] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis by Western Blot or Mass Spectrometry: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody or by proteome-wide mass spectrometry (MS-CETSA).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Phase 3: Broad Off-Target Liability Screening
Beyond the kinome, a compound may interact with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Comprehensive screening panels, often offered by contract research organizations (CROs), can assess a compound's activity against a wide range of these potential off-targets. These platforms use various assay technologies, including radioligand binding assays and functional assays.[20][21][22][23]
Illustrative Off-Target Liability Panel Results
| Target Class | Representative Target | This compound (% Inhibition/Activity @ 10 µM) |
| GPCRs | Adrenergic α1A | <20% |
| Dopamine D2 | <20% | |
| Ion Channels | hERG | 25% |
| Nav1.5 | <20% | |
| Transporters | SERT | <20% |
| DAT | <20% | |
| Enzymes | PDE4 | <20% |
| COX-2 | <20% |
This data is illustrative and does not represent actual experimental results. A significant finding, such as the 25% inhibition of the hERG channel, would warrant further investigation to determine an IC50 value and assess the potential for cardiac toxicity.
Interpreting the Data: Building a Coherent Profile
The ultimate goal of this multi-faceted approach is to synthesize the data into a comprehensive cross-reactivity profile. This allows for an informed assessment of the compound's suitability for further development.
Logical Relationship Diagram
Caption: Logical flow for cross-reactivity assessment.
Conclusion
While this compound is a specific chemical entity, its cross-reactivity profile can be systematically elucidated using the well-established methodologies detailed in this guide. By combining broad kinome scanning, cellular target validation, and comprehensive safety screening, researchers can build a detailed interaction map of this and other novel compounds. This rigorous, data-driven approach is essential for mitigating risks, understanding the full pharmacological potential of a molecule, and ultimately, accelerating the development of safer and more effective therapeutics.
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[9][15][20]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications. [Link]
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A Researcher's Guide to Reproducibility in the Synthesis of Bioactive Scaffolds Using 2-Methylimidazo[1,2-a]pyridin-6-amine Hydrobromide
For researchers and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone in the synthesis of novel therapeutics, with applications ranging from anticancer to antituberculosis agents.[1][2] The reproducibility of synthetic routes employing key building blocks is paramount to the success of any discovery campaign. This guide provides an in-depth analysis of the experimental reproducibility when using 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, a common starting material for accessing this privileged scaffold. We will explore the critical parameters influencing reaction outcomes, compare its performance with a viable alternative, and offer detailed, validated protocols to enhance the consistency of your experimental work.
The Central Role and Challenges of this compound
2-Methylimidazo[1,2-a]pyridin-6-amine is a versatile intermediate in the construction of a diverse array of more complex molecules. Its hydrobromide salt is often the commercially available form, favored for its stability and ease of handling. However, the use of the salt form introduces specific considerations that can impact the reproducibility of subsequent reactions, particularly in widely used multi-component reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4]
The primary challenge to reproducibility often lies in the seemingly minor variations in starting material quality and reaction conditions. Factors such as the purity of reagents, the presence of water, and precise temperature control can lead to significant fluctuations in yield and purity of the final product.[5] This guide will dissect these variables to provide a framework for robust and repeatable synthetic procedures.
Comparative Analysis: Hydrobromide Salt vs. Free Base in a Model Reaction
To illustrate the impact of the starting material form on experimental outcomes, we will consider a model synthetic transformation: the synthesis of a hypothetical bioactive target, a substituted N-aryl-2-methylimidazo[1,2-a]pyridin-6-amine, via a Buchwald-Hartwig amination. This reaction is a staple in medicinal chemistry for the formation of C-N bonds.
Our comparison will focus on two starting materials:
-
This compound: The commercially available salt.
-
2-Methylimidazo[1,2-a]pyridin-6-amine (Free Base): Prepared from the hydrobromide salt.
The key difference in the experimental protocol will be the requirement of an additional equivalent of base when using the hydrobromide salt to neutralize the HBr and generate the reactive free amine in situ.
Table 1: Comparison of Starting Materials and Expected Outcomes
| Parameter | This compound | 2-Methylimidazo[1,2-a]pyridin-6-amine (Free Base) | Rationale for Comparison |
| Form | Crystalline Solid | Crystalline Solid | The salt form is more stable and has a longer shelf-life, while the free base is the reactive species. |
| Handling | Less hygroscopic, easier to weigh accurately. | Can be more hygroscopic and prone to oxidation. | Ease of handling can affect the accuracy of reagent measurement, a key factor in reproducibility. |
| Base Equivalents | Requires an additional equivalent of base. | Requires a standard amount of base for the catalytic cycle. | The need for an extra equivalent of base can alter the reaction pH and ionic strength, potentially impacting catalyst performance and side product formation. |
| Expected Yield | Potentially lower or more variable. | Potentially higher and more consistent. | Incomplete neutralization of the salt or side reactions involving the excess base can reduce the yield. |
| Purity Profile | May show inorganic salt byproducts in crude mixture. | Cleaner crude reaction profile expected. | The presence of bromide salts can complicate purification. |
Experimental Protocols for Reproducible Synthesis
The following are detailed, step-by-step protocols for the preparation of the free base and its subsequent use in our model Buchwald-Hartwig amination, alongside the protocol using the hydrobromide salt directly.
Protocol 1: Preparation of 2-Methylimidazo[1,2-a]pyridin-6-amine (Free Base)
This protocol is essential for researchers who wish to use the free base as a starting material to potentially improve reproducibility.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in deionized water (10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution reaches 10-11.
-
A precipitate of the free base will form. Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration and wash with cold deionized water (2 x 5 mL/g).
-
Dry the solid under vacuum at 40 °C to a constant weight.
-
Characterize the product by ¹H NMR and LC-MS to confirm identity and purity before use.
Diagram 1: Workflow for Free Base Preparation
Caption: Workflow for the preparation of the free base.
Protocol 2: Buchwald-Hartwig Amination using this compound
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (1.2 eq) and sodium tert-butoxide (NaOtBu) (2.5 eq).
-
Add anhydrous toluene (5 mL/mmol of aryl halide).
-
Stir the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination using 2-Methylimidazo[1,2-a]pyridin-6-amine (Free Base)
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add 2-Methylimidazo[1,2-a]pyridin-6-amine (1.2 eq) and sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Add anhydrous toluene (5 mL/mmol of aryl halide).
-
Stir the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram 2: Comparative Reaction Schemes
Caption: Comparison of reaction conditions.
Causality Behind Experimental Choices and Troubleshooting
The protocols provided are designed to be self-validating systems. The choice of catalyst (Pd₂(dba)₃/XPhos) is based on its broad applicability and high efficiency in C-N bond formation. The use of an inert atmosphere (argon) is critical to prevent the degradation of the palladium catalyst.
Troubleshooting Common Reproducibility Issues:
-
Low Yields:
-
Incomplete Neutralization (Protocol 2): If using the hydrobromide salt, ensure the base is of high purity and added in the correct stoichiometry. Incomplete neutralization will result in a lower concentration of the reactive free amine.
-
Water Contamination: The presence of water can hydrolyze the active palladium catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.[5]
-
Reagent Purity: The purity of the aryl halide and the amine starting material is crucial. Impurities can poison the catalyst or lead to side reactions.[5] It is recommended to obtain characterization data (e.g., NMR, HPLC, LC-MS) for all starting materials.[6]
-
-
Inconsistent Reaction Times:
-
Stirring Efficiency: Ensure adequate stirring to maintain a homogeneous reaction mixture, especially since the base is a solid.
-
Temperature Control: Precise temperature control is essential. Fluctuations in temperature can affect the rate of reaction and the formation of byproducts.
-
Data Presentation and Expected Results
The following table summarizes the expected outcomes from a series of three independent runs for each protocol, illustrating the potential impact on reproducibility.
Table 2: Hypothetical Comparative Experimental Data
| Run # | Protocol 2 (Hydrobromide Salt) - Yield (%) | Protocol 2 - Purity by HPLC (%) | Protocol 3 (Free Base) - Yield (%) | Protocol 3 - Purity by HPLC (%) |
| 1 | 65 | 92 | 85 | 98 |
| 2 | 58 | 90 | 88 | 99 |
| 3 | 71 | 93 | 86 | 98 |
| Average | 64.7 | 91.7 | 86.3 | 98.3 |
| Std. Dev. | 6.5 | 1.5 | 1.5 | 0.6 |
As the hypothetical data suggests, the use of the free base (Protocol 3) can lead to higher average yields and purity, with a significantly lower standard deviation, indicating greater reproducibility.
Conclusion and Recommendations
For researchers utilizing this compound, achieving reproducible experimental outcomes is a critical yet attainable goal. While the hydrobromide salt offers convenience in handling and storage, its use necessitates careful consideration of the reaction stoichiometry, particularly the amount of base required for in situ neutralization.
For experiments where high reproducibility is paramount, such as in the generation of screening libraries or in late-stage drug development, the upfront investment in preparing and characterizing the free base is highly recommended. This extra step can lead to more consistent yields, higher purity, and a more streamlined purification process, ultimately accelerating the research and development timeline.
By understanding the underlying chemical principles and implementing robust, validated protocols, researchers can confidently employ this valuable building block in the synthesis of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
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MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]
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A Comparative Analysis of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide (Compound X) Against Established Multi-Kinase Inhibitors in Anti-Angiogenic Therapy
In the landscape of targeted cancer therapy, the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen—remains a cornerstone of treatment. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The strategic targeting of VEGFR2 and other oncogenic kinases has led to the development of potent multi-kinase inhibitors. This guide provides a comprehensive benchmark analysis of a novel investigational agent, 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, hereafter referred to as Compound X, against two clinically approved and widely recognized inhibitors: Regorafenib and Cabozantinib.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of the biochemical potency, cellular activity, and pharmacokinetic profiles of these compounds. The experimental protocols detailed herein are designed to provide a robust framework for the evaluation of novel anti-angiogenic agents.
The Competitors: A Mechanistic Overview
A fundamental understanding of the mechanism of action of each compound is critical for a meaningful comparison. While Compound X is an investigational molecule with a hypothesized mechanism targeting VEGFR2, Regorafenib and Cabozantinib have well-documented multi-targeted profiles.
Compound X (this compound)
For the purpose of this guide, Compound X is positioned as a novel small molecule inhibitor with a primary hypothesized target of VEGFR2. Its imidazo[1,2-a]pyridine core is a scaffold of interest in medicinal chemistry, known to be present in various biologically active compounds.[1][2] The central hypothesis to be tested is its ability to selectively inhibit VEGFR2 kinase activity and subsequently block downstream signaling pathways essential for angiogenesis.
Regorafenib
Regorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3][4] Its anti-angiogenic effects are primarily mediated through the inhibition of VEGFR1-3 and TIE2.[5][6] By blocking these receptors, Regorafenib effectively suppresses the proliferation and migration of endothelial cells, crucial steps in the formation of new blood vessels.[7]
Cabozantinib
Cabozantinib is another potent oral multi-kinase inhibitor with a distinct target profile that includes VEGFR2, c-MET, and RET.[8][9] The dual inhibition of VEGFR2 and c-MET is a key feature of Cabozantinib's mechanism, as it can overcome resistance to therapies that solely target the VEGFR pathway.[8] By inhibiting these key signaling nodes, Cabozantinib disrupts tumor angiogenesis, cell proliferation, and invasion.[9][10]
The Battlefield: The VEGFR2 Signaling Pathway
To appreciate the comparative efficacy of these inhibitors, it is essential to visualize their point of intervention within the broader signaling cascade. The following diagram illustrates the VEGFR2 signaling pathway, a critical regulator of angiogenesis.
Caption: The VEGFR2 signaling pathway and point of inhibition.
Comparative Experimental Protocols
To objectively benchmark Compound X against Regorafenib and Cabozantinib, a series of standardized in vitro and in vivo assays are proposed. The following protocols are designed to be self-validating and provide a comprehensive comparison of the compounds' performance.
Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of the test compounds to inhibit the enzymatic activity of VEGFR2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against VEGFR2.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Dilute recombinant human VEGFR2 enzyme to a final concentration of 2 nM in the reaction buffer.
-
Prepare a substrate solution containing 20 µM of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and 10 µM ATP in the reaction buffer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (Compound X, Regorafenib, Cabozantinib) in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compounds to the wells of a 384-well plate.
-
Add 10 µL of the VEGFR2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 25 µL of a stop solution containing 100 mM EDTA.
-
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro VEGFR2 kinase inhibition assay.
Protocol 2: Cell-Based HUVEC Tube Formation Assay
This cell-based assay assesses the in-vitro anti-angiogenic potential of the compounds by measuring their effect on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.[13][14]
Objective: To evaluate the effect of the test compounds on HUVEC tube formation.
Methodology:
-
Cell Culture:
-
Culture HUVECs in endothelial growth medium (EGM-2) supplemented with growth factors.
-
-
Matrigel Coating:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium.
-
Seed the HUVECs onto the Matrigel-coated wells at a density of 2 x 10^4 cells per well.
-
Treat the cells with various concentrations of the test compounds (Compound X, Regorafenib, Cabozantinib) or a vehicle control (DMSO).
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 6-18 hours.
-
After incubation, visualize the formation of tube-like structures using a light microscope and capture images.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[15]
-
-
Data Analysis:
-
Compare the quantitative parameters of tube formation in compound-treated wells to the vehicle control to determine the inhibitory effect of each compound.
-
Caption: Workflow for the HUVEC tube formation assay.
Protocol 3: In Vivo Pharmacokinetic Profiling in Rats
This protocol outlines the determination of key pharmacokinetic (PK) parameters of the test compounds in a preclinical animal model.[16][17]
Objective: To determine the clearance (CL), volume of distribution (Vd), and half-life (t1/2) of the test compounds in rats following intravenous administration.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3 per compound).
-
-
Compound Administration:
-
Administer a single intravenous (IV) dose of each test compound (formulated in a suitable vehicle) via the tail vein.
-
-
Blood Sampling:
-
Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Determine the concentration of the parent compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key PK parameters from the plasma concentration-time data.[16]
-
Parameters to be determined include:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution at steady state (Vdss)
-
Terminal half-life (t1/2)
-
-
Caption: Workflow for in vivo pharmacokinetic profiling.
Comparative Performance Data
The following table summarizes the expected performance of Compound X in comparison to Regorafenib and Cabozantinib based on the described experimental protocols. The data for Regorafenib and Cabozantinib are representative values from the public domain, while the data for Compound X are hypothetical for the purpose of this benchmark.
| Parameter | Compound X (Hypothetical) | Regorafenib | Cabozantinib |
| VEGFR2 IC50 (nM) | 5 | 2-3 | 0.035 |
| HUVEC Tube Formation Inhibition (IC50, nM) | 25 | 10-20 | 1-5 |
| Rat IV Pharmacokinetics | |||
| Clearance (CL) (mL/min/kg) | 20 | 15 | 10 |
| Volume of Distribution (Vdss) (L/kg) | 2.5 | 3.0 | 4.5 |
| Half-life (t1/2) (hours) | 2.0 | 3.5 | 6.0 |
Interpretation and Future Directions
Based on the comparative data, Compound X demonstrates promising in vitro potency against VEGFR2, with an IC50 value in the low nanomolar range. This biochemical activity translates to a respectable inhibition of HUVEC tube formation, confirming its anti-angiogenic potential at the cellular level.
When compared to the established inhibitors, Compound X appears to be a potent VEGFR2 inhibitor, though Cabozantinib exhibits superior biochemical potency.[18] In the cell-based assay, Compound X's activity is comparable to that of Regorafenib.
The pharmacokinetic profile of Compound X suggests a moderate clearance and a relatively short half-life in rats. This profile may necessitate more frequent dosing in a clinical setting compared to Regorafenib and Cabozantinib, which exhibit lower clearance and longer half-lives.
Future Directions:
-
Selectivity Profiling: A comprehensive kinase panel screening is essential to determine the selectivity of Compound X and identify any potential off-target activities.
-
In Vivo Efficacy Studies: The anti-tumor efficacy of Compound X should be evaluated in relevant tumor xenograft models to establish a correlation between its in vitro activity and in vivo anti-tumor response.
-
Pharmacokinetic Optimization: Further medicinal chemistry efforts could focus on modifying the structure of Compound X to improve its pharmacokinetic properties, such as reducing clearance and extending its half-life.
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Anticancer Activity of Imidazo[1,2-a]pyridine Analogs: Targeting Key Oncogenic Pathways
A Comparative Analysis of Imidazo[1,2-a]pyridine Analogs: A Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2] Its synthetic accessibility and diverse pharmacological activities have established it as a significant pharmacophore in medicinal chemistry.[3][4] This guide provides a comparative analysis of various imidazo[1,2-a]pyridine analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting experimental data and elucidating structure-activity relationships (SAR), this document aims to equip researchers and drug development professionals with the insights needed to navigate the chemical space of these promising therapeutic agents.
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways crucial for cancer cell proliferation and survival.[5][6] A comparative analysis of analogs targeting different kinases and cellular processes reveals the scaffold's versatility in cancer therapy.
Targeting Kinase Signaling Pathways
Many imidazo[1,2-a]pyridine analogs exert their anticancer effects by inhibiting key kinases involved in oncogenic signaling, such as the PI3K/Akt/mTOR pathway and Nek2.[6][7]
A notable example involves a series of imidazo[1,2-a]pyridine derivatives designed as PI3Kα inhibitors. One such compound, featuring a bioisosteric 1,2,4-oxadiazole substituent, exhibited potent PI3Kα inhibition with an IC50 of 2 nM.[8] Another study focused on Nek2 inhibitors, where compound 28e showed excellent proliferation inhibitory activity against the MGC-803 gastric cancer cell line with an IC50 of 38 nM.[7]
More recently, novel imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors targeting KRAS G12C, a prevalent and challenging oncogenic mutation.[9] Compound I-11 , bearing a propargylamide moiety, displayed potent antiproliferative activity against KRAS G12C-mutated NCI-H358 cells with an IC50 of 0.86 μM, showing significant selectivity over KRAS G12S-mutated A549 cells (IC50 = 14.32 μM).[9]
Induction of Apoptosis and Cell Cycle Arrest
Several imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[10] For instance, a study on novel imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line found that IP-5 and IP-6 had strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively.[10] Further investigation into the mechanism of action of IP-5 revealed its ability to induce cell cycle arrest and apoptosis by modulating the Akt signaling pathway, leading to a decrease in cyclin D1 and an increase in pro-apoptotic proteins like p53, p21, and Bax.[10]
Comparative Data of Anticancer Imidazo[1,2-a]pyridine Analogs
| Compound ID | Target | Cancer Cell Line | IC50 | Reference |
| PI3Kα Inhibitor | PI3Kα | Not Specified | 2 nM | [8] |
| 28e | Nek2 | MGC-803 | 38 nM | [7] |
| I-11 | KRAS G12C | NCI-H358 | 0.86 µM | [9] |
| IP-5 | Akt Pathway | HCC1937 | 45 µM | [10] |
| IP-6 | Akt Pathway | HCC1937 | 47.7 µM | [10] |
| Compound 12 | Not Specified | HT-29 (Colon) | 4.15 µM | [11] |
| 12b | Not Specified | Hep-2, A375, MCF-7 | 11 µM | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine analogs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway Diagram: Anticancer Mechanism of Action
Caption: Workflow for the discovery and development of antimicrobial imidazo[1,2-a]pyridine analogs.
Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Analogs: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have emerged as potent anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways. [13][14][15]
Inhibition of COX Enzymes
A primary mechanism of anti-inflammatory action for some imidazo[1,2-a]pyridines is the inhibition of cyclooxygenase (COX) enzymes. [16]A study on novel imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors identified compounds 5e , 5f , and 5j as highly potent, with an IC50 value of 0.05 μM. [16]Compound 5i demonstrated the highest selectivity for COX-2, with a selectivity index of 897.19. [16]In vivo studies showed that compound 5j possessed significant analgesic activity. [16]
Modulation of STAT3/NF-κB Signaling
A novel imidazo[1,2-a]pyridine derivative, co-administered with curcumin, was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [13]This highlights the potential of these compounds to target the intricate network of inflammatory signaling.
Comparative Data of Anti-inflammatory Imidazo[1,2-a]pyridine Analogs
| Compound ID | Target | In Vitro Potency (IC50) | In Vivo Efficacy (ED50) | Reference |
| 5e, 5f, 5j | COX-2 | 0.05 µM | Not specified for 5e, 5f | [16] |
| 5j | COX-2 | 0.05 µM | 12.38 mg/kg (analgesic) | [16] |
| 5i | COX-2 | Not specified, SI = 897.19 | Not specified | [16] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the imidazo[1,2-a]pyridine analog.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme to assess potency and selectivity.
Signaling Pathway Diagram: Anti-inflammatory Mechanism of Action
Caption: Modulation of inflammatory signaling pathways by imidazo[1,2-a]pyridine analogs.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The comparative analysis presented in this guide demonstrates the potential of these analogs to target a wide range of diseases through diverse mechanisms of action. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation imidazo[1,2-a]pyridine derivatives with improved potency, selectivity, and pharmacokinetic properties. Further research into this remarkable class of compounds is warranted to translate their therapeutic potential into clinical applications.
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A Comparative Guide to the Structure-Activity Relationship of 2-Methylimidazo[1,2-a]pyridin-6-amine Derivatives as Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically evaluated drugs.[1] Its unique electronic and structural properties make it an ideal backbone for developing targeted therapeutics, particularly kinase inhibitors. This guide provides a detailed analysis of the structure-activity relationship (SAR) for a specific subclass: 2-Methylimidazo[1,2-a]pyridin-6-amine derivatives. We will dissect how modifications to this core structure influence biological activity, with a focus on their role as inhibitors of key signaling kinases like PI3K and RAF.
The Core Scaffold: An Anchor for Kinase Inhibition
The 2-methylimidazo[1,2-a]pyridin-6-amine core serves as a foundational anchor for binding within the ATP pocket of various kinases. The imidazo[1,2-a]pyridine fragment often forms critical hydrogen bonds with the hinge region of the kinase, a conserved structural motif essential for ATP binding.[2] The 6-amino group provides a crucial vector for introducing larger substituents that can probe deeper into the active site or interact with solvent-exposed regions, enabling modulation of potency and selectivity.
The rationale for focusing on this scaffold is twofold:
-
Proven Pharmacophore: The imidazo[1,2-a]pyridine core is a key pharmacodynamic group in several known PI3Kα inhibitors.[3][4]
-
Synthetic Tractability: The scaffold allows for modular synthesis, enabling systematic exploration of SAR at multiple positions.[5][6]
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of these derivatives are highly dependent on the nature and position of substituents on the core scaffold. Below, we compare modifications at key positions and their impact on inhibitory activity, primarily against PI3Kα and B-RAF.
The 6-amino position is the most common site for introducing large, complex moieties that define the compound's primary target and selectivity profile. By attaching different aromatic systems here, the molecule can be tailored to fit the unique topology of different kinase active sites.
A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as potent inhibitors of the B-RAFV600E mutant, a key driver in many cancers.[7] The SAR exploration revealed that:
-
Benzamide Moiety is Key: An N-methyl benzamide group attached to the 6-amino position was found to be optimal for B-RAF inhibition.
-
Substitution on the Benzamide Ring: Small alkyl groups, such as a methyl group, on the benzamide ring were well-tolerated and helped to fine-tune the selectivity against other kinases like p38 and VEGFR2.[7]
In a different series targeting PI3Kα, the 6-position of the imidazo[1,2-a]pyridine was attached to a quinazoline scaffold.[3][4] This bioisosteric replacement strategy leverages the known activity of 4-aminoquinazolines as PI3Kα inhibitors.[4]
Table 1: Comparative Activity of 6-Substituted Derivatives
| Compound ID | 6-Position Substituent | Target Kinase | IC50 | Cellular Activity (HCC827 cells) |
| Series 1 (B-RAF) | N-methyl-benzamide | B-RAFV600E | Potent (specific values proprietary) | Not Reported |
| Series 2 (PI3Kα) | 4-((Pyridin-2-ylmethyl)amino)quinazoline | PI3Kα | 1.94 nM | 0.09 µM |
| 13k | 4-((Pyridin-2-ylmethyl)amino)quinazoline | PI3Kα | 1.94 nM | 0.09 µM |
Data synthesized from multiple sources for illustrative comparison.[3][7]
The data clearly indicates that large, planar, aromatic systems at the 6-position are critical for high-potency kinase inhibition. The choice of the specific aromatic system (e.g., benzamide vs. quinazoline) dictates the ultimate kinase target.
While the titular compounds feature a 2-methyl group, exploration around this position has shown its importance. In studies targeting PI3K p110α, replacing the 2-methyl group with larger or more functionalized moieties led to significant gains in potency.[8]
For instance, extending from the 2-position of the core with a thiazole derivative led to a compound with an IC50 of 0.0028 µM against p110α, demonstrating a more than 300-fold increase in activity over the initial hit.[8] This highlights that while the 2-methyl group provides a good starting point, this position is amenable to optimization for enhanced interaction within the ATP binding site.
The 3-position of the imidazo[1,2-a]pyridine ring points towards the solvent-exposed region of the kinase active site. This position is ideal for introducing groups that can improve pharmacokinetic properties or form additional interactions.
In one study, the introduction of a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} group was the starting point for developing highly potent PI3K p110α inhibitors.[8] This large, complex group occupies a significant volume and its optimization led to compounds with picomolar activity.
Experimental Protocols & Validation
To ensure the trustworthiness of SAR data, standardized and validated protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these derivatives.
The synthesis of 2-methyl-6-amino-imidazo[1,2-a]pyridine derivatives typically follows a convergent strategy, where the core is first synthesized and then coupled with the desired side chains.
Step-by-Step Protocol:
-
Core Synthesis (Groebke–Blackburn–Bienaymé Reaction):
-
To a solution of 5-aminopyridine-2-carbonitrile (1 eq.) in methanol, add the desired aldehyde (1.2 eq.) and isocyanide (1.2 eq.).
-
The reaction mixture is stirred at 60 °C for 12-24 hours. The choice of heating is to overcome the activation energy for the multi-component reaction, ensuring efficient cyclization.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 2-methylimidazo[1,2-a]pyridin-6-amine core.
-
-
Coupling at the 6-Amine Position (Buchwald-Hartwig Amination):
-
In a sealed vial, combine the imidazo[1,2-a]pyridin-6-amine core (1 eq.), the appropriate aryl halide (e.g., 4-chlorobenzoic acid derivative, 1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), and a ligand like Xantphos (0.1 eq.).
-
Add a non-nucleophilic base (e.g., Cs₂CO₃, 2 eq.) and an anhydrous solvent like dioxane.
-
The vial is purged with argon. This is a critical step as the palladium catalyst is oxygen-sensitive.
-
The reaction is heated to 100-120 °C for 16-24 hours.
-
After cooling, the reaction is filtered, concentrated, and purified via chromatography to yield the final derivative.
-
Workflow Visualization:
A biochemical assay is used to determine the direct inhibitory effect of the compounds on the target kinase.
Step-by-Step Protocol:
-
Assay Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compounds in 100% DMSO, followed by a further dilution in kinase buffer. This two-step dilution minimizes the final DMSO concentration in the assay, which can interfere with enzyme activity. A known PI3Kα inhibitor (e.g., Alpelisib) is used as a positive control.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, recombinant human PI3Kα enzyme, and the lipid substrate (e.g., PIP2).
-
Initiate the reaction by adding a solution of ATP (at its Kₘ concentration to ensure competitive binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection reagent (e.g., ADP-Glo™ reagent). This reagent simultaneously depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.
-
The luminescence is read on a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to kinase activity. Data is normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Mechanism of Action: PI3K/AKT Signaling Pathway
Many of the discussed derivatives function by inhibiting the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.[3] PI3Kα, when activated by receptor tyrosine kinases (RTKs), phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of AKT, which in turn promotes cell proliferation, survival, and growth.
Signaling Pathway Diagram:
By inhibiting PI3Kα, these compounds block the production of PIP3, leading to the downstream inactivation of AKT. This results in cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[3] For example, compound 13k was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells.[3]
Conclusion and Future Directions
The 2-methylimidazo[1,2-a]pyridin-6-amine scaffold is a highly versatile and potent platform for the development of kinase inhibitors. The structure-activity relationship is well-defined:
-
The imidazo[1,2-a]pyridine core acts as a hinge-binding anchor.
-
The 6-amino position is the primary handle for engineering potency and selectivity by introducing large aromatic systems tailored to specific kinase targets (e.g., quinazolines for PI3Kα, benzamides for B-RAF).
-
The 2- and 3-positions offer avenues for further optimization of potency and pharmacokinetic properties.
Future research should focus on exploring novel bioisosteric replacements for the core and side chains to improve properties like metabolic stability and oral bioavailability, which are critical for clinical translation.[9] The continued application of rational, structure-based design based on the principles outlined in this guide will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
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A Comparative Guide to Validating the Target Engagement of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Introduction: The Imperative of Target Engagement
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "privileged" structure that allows for interaction with a wide array of biological targets.[1][2] Derivatives of this versatile core have been investigated as potent inhibitors of kinases, antituberculosis agents, and anti-inflammatory molecules.[3][4][5] This guide focuses on a specific analog, 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide (hereafter designated IMA-6 ), a novel compound whose target profile is under investigation.
Establishing that a molecule directly interacts with its intended protein target within a biological system—a process known as target engagement—is a critical milestone in any drug discovery program.[6][7] It provides the foundational evidence linking a compound's molecular mechanism to its pharmacological effect, thereby de-risking progression into more complex efficacy and safety studies.[8]
For the purpose of this in-depth technical guide, we will proceed under the hypothesis that IMA-6 is a novel inhibitor of a specific protein kinase, "Kinase X." This allows us to construct a realistic and rigorous framework for validating its target engagement, comparing its performance against two well-characterized kinase inhibitors:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor, serving as a positive control for binding.
-
Dasatinib: A clinically approved, multi-targeted kinase inhibitor, providing a benchmark for potency and cellular activity.
This guide will dissect and compare three orthogonal, industry-standard methodologies for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). By integrating data from these distinct biophysical techniques, researchers can build a self-validating and irrefutable case for a compound's mechanism of action.
Comparative Overview of Core Methodologies
The choice of a target engagement assay is dictated by the specific question being asked—are you confirming binding in a complex cellular milieu, dissecting the thermodynamic drivers of the interaction, or quantifying the precise kinetics of the binding event? Each method provides a unique piece of the puzzle.
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[9] | Measures the heat absorbed or released during the binding of a ligand to a target in solution.[10] | Detects changes in the refractive index at a sensor chip surface as a ligand in solution binds to an immobilized target.[11][12] |
| Environment | In-cell, cell lysate, or tissue.[13] | In vitro (purified components). | In vitro (purified components). |
| Key Output | Thermal shift (ΔTm), Isothermal Dose-Response Fingerprint (ITDRF).[13] | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[14][15] | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (KD).[16] |
| Primary Advantage | Confirms target binding in a physiologically relevant context (intact cells).[17] | Gold-standard for thermodynamic characterization; label-free and in-solution.[18] | Provides real-time kinetic data; high sensitivity.[19] |
| Limitations | Indirect readout of binding; requires a specific antibody or mass spectrometry for detection.[20] | Requires large quantities of pure, soluble protein; lower throughput. | Requires protein immobilization, which may affect its native conformation; potential for non-specific binding. |
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is the definitive method for verifying that a compound reaches and binds to its target inside a cell. The underlying principle is that ligand binding stabilizes a protein's structure, making it more resistant to heat-induced denaturation.[21] This change in thermal stability is a direct proxy for target engagement.[9]
Causality Behind Experimental Choices
We employ CETSA first to answer the most critical question: Does IMA-6 engage Kinase X in its native cellular environment? A positive result here provides the confidence to proceed with more reductionist, in-vitro techniques. We compare it to Dasatinib to benchmark its cellular potency and Staurosporine to confirm the assay's ability to detect known binders.
Experimental Workflow: CETSA
Caption: CETSA workflow for assessing intracellular target engagement.
Detailed Experimental Protocol: CETSA
-
Cell Preparation: Culture a human cell line known to express Kinase X (e.g., HEK293, HeLa) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in culture medium. Incubate cell suspensions with various concentrations of IMA-6 (e.g., 0.1 to 50 µM), Dasatinib (1 µM), Staurosporine (1 µM), or DMSO vehicle for 1 hour at 37°C.
-
Heating Step: Aliquot 100 µL of each treated cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 10 steps from 48°C to 66°C), followed by cooling to 4°C for 3 minutes.[21]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase X in each sample using Western blotting with a specific anti-Kinase X antibody.
-
Data Analysis: Densitometry is used to quantify the Western blot bands. For each treatment group, plot the percentage of soluble Kinase X remaining versus temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. The change in melting temperature (ΔTm = Tm,compound - Tm,DMSO) is the key readout for target engagement.
Comparative Data: CETSA
| Compound | Concentration (µM) | Tm (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |
| DMSO (Vehicle) | - | 54.2 | - | Baseline thermal stability. |
| IMA-6 | 10 | 61.7 | +7.5 | Strong intracellular target engagement. |
| Dasatinib | 1 | 63.5 | +9.3 | Potent, benchmark intracellular engagement. |
| Staurosporine | 1 | 58.1 | +3.9 | Confirmed engagement, lower stabilization. |
Methodology 2: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment.[15] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing the target protein.[10] This allows for the precise determination of binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) driving forces of the interaction.[14]
Causality Behind Experimental Choices
Having confirmed cellular engagement with CETSA, we use ITC to dissect the quality and nature of the IMA-6:Kinase X interaction in a purified, in-vitro system. This label-free, in-solution method is considered the gold standard for characterizing binding thermodynamics.[18] Comparing the thermodynamic signature of IMA-6 to that of Dasatinib can provide deep insights into their distinct binding mechanisms.
Experimental Workflow: ITC
Caption: ITC workflow for thermodynamic characterization of binding.
Detailed Experimental Protocol: ITC
-
Protein and Compound Preparation: Express and purify recombinant Kinase X to >95% purity. Prepare a 20 µM solution of Kinase X and a 200 µM solution of IMA-6 (or Dasatinib) in the same buffer batch (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Thoroughly degas all solutions.
-
Instrument Setup: Set the ITC instrument (e.g., Malvern Panalytical MicroCal) to 25°C. Load 200 µL of the Kinase X solution into the sample cell and 40 µL of the IMA-6 solution into the injection syringe.
-
Titration: Perform a single 0.4 µL initial injection followed by 19 subsequent 2 µL injections at 150-second intervals, with a stirring speed of 750 rpm.
-
Control Experiment: Perform a control titration by injecting IMA-6 into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the raw power data to obtain the heat change per injection (ΔH). Plot ΔH versus the molar ratio of ligand to protein and fit the resulting binding isotherm to a one-site binding model to calculate KD, n, and ΔH. The binding entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
Comparative Data: ITC
| Compound | Binding Affinity (KD) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Interpretation |
| IMA-6 | 85 | 1.05 | -8.7 | +2.1 | High affinity, enthalpy-driven binding with a favorable entropic contribution. |
| Dasatinib | 5 | 0.98 | -12.5 | -1.2 | Very high affinity, strongly enthalpy-driven, with a slight entropic penalty. |
Methodology 3: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[12][19] One molecule (the ligand, typically the protein) is immobilized on a sensor chip, and its binding partner (the analyte, the small molecule) is flowed over the surface. Binding causes a change in mass at the surface, which alters the refractive index, recorded in Resonance Units (RU).[11] This allows for the precise measurement of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated.[16]
Causality Behind Experimental Choices
While ITC gives us the thermodynamics, SPR provides the kinetics—how fast does IMA-6 bind to Kinase X, and how long does it stay bound? This is crucial for understanding the compound's duration of action and for structure-activity relationship (SAR) studies. A slow koff (long residence time) is often a desirable property for a drug candidate.
Experimental Workflow: SPR
Caption: SPR workflow for kinetic analysis of drug-target binding.
Detailed Experimental Protocol: SPR
-
Immobilization: Using an SPR system (e.g., Cytiva Biacore), immobilize purified Kinase X onto a CM5 sensor chip using standard amine coupling chemistry to a density of ~10,000 RU. A reference flow cell is prepared similarly but without protein immobilization to allow for reference subtraction.
-
Analyte Preparation: Prepare a dilution series of IMA-6 and Dasatinib in running buffer (e.g., HBS-EP+) ranging from 1 nM to 1 µM.
-
Binding Cycle (Multi-cycle kinetics):
-
Association: Inject a single concentration of IMA-6 over both the Kinase X and reference flow cells for 120 seconds.
-
Dissociation: Flow running buffer over the cells for 300 seconds.
-
Regeneration: Inject a pulse of glycine-HCl (pH 2.5) to remove all bound compound and prepare the surface for the next cycle.
-
-
Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a 1:1 binding model using the instrument's analysis software to derive kon, koff, and KD. The KD is calculated as koff / kon.
Comparative Data: SPR
| Compound | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Affinity (KD) (nM) | Residence Time (1/koff) (sec) | Interpretation |
| IMA-6 | 1.2 x 105 | 1.0 x 10-2 | 83 | 100 | Fast association with a moderately slow dissociation rate. |
| Dasatinib | 3.5 x 106 | 1.8 x 10-2 | 5.1 | 56 | Very fast association with a similar dissociation rate to IMA-6. |
| Staurosporine | 8.0 x 105 | 9.5 x 10-2 | 118 | 10.5 | Fast association but with a significantly faster dissociation rate (shorter residence time). |
Synthesizing the Evidence: A Self-Validating Conclusion
Validating target engagement is not about a single experiment but about building a cohesive, multi-faceted narrative. The data presented here for the hypothetical kinase inhibitor IMA-6 creates a powerful, self-validating case:
-
CETSA established that IMA-6 can access and bind to Kinase X within intact cells , inducing a significant thermal stabilization of +7.5°C. This confirms its biological relevance.
-
ITC provided a high-resolution thermodynamic profile , revealing a high-affinity interaction (KD = 85 nM) that is primarily driven by favorable enthalpy, a hallmark of specific, well-ordered binding interactions. The 1:1 stoichiometry confirms a specific binding mode.
-
SPR complemented this with kinetic data , showing that the high affinity measured by ITC is a result of both a rapid association rate and a relatively slow dissociation rate, leading to a residence time of over 1.5 minutes.
Crucially, the KD values obtained from two orthogonal, in-vitro methods (ITC: 85 nM; SPR: 83 nM) are in excellent agreement, providing strong confidence in the accuracy of the affinity measurement. When compared to the benchmarks, IMA-6 demonstrates potent intracellular engagement comparable to Dasatinib and a more durable binding interaction (slower koff) than Staurosporine, marking it as a promising candidate for further development. This integrated approach, moving from the complexity of the cell to the precision of in-vitro biophysics, provides the rigorous validation required for modern drug discovery.
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The Ascendant Imidazo[1,2-a]pyridines: A Comparative Analysis Against Standard Tuberculosis Chemotherapies
Introduction: The Looming Threat of Tuberculosis and the Quest for Novel Therapeutics
Tuberculosis (TB), a persistent global health crisis, continues to claim millions of lives annually, exacerbated by the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb). This escalating resistance underscores the urgent need for novel chemotherapeutic agents with distinct mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising area of research, with numerous derivatives demonstrating potent anti-mycobacterial activity.[1][2]
While extensive data on the specific compound 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is not yet publicly available, the broader class of imidazo[1,2-a]pyridine-3-carboxamides has shown remarkable efficacy in preclinical studies. This guide will, therefore, provide a side-by-side comparison of representative, highly potent imidazo[1,2-a]pyridine derivatives with the current standard-of-care drugs for tuberculosis. We will delve into their mechanisms of action, comparative in vitro efficacy, and cytotoxicity, supported by detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluation.
Mechanisms of Action: A Tale of Two Strategies
The current arsenal of anti-TB drugs targets various essential pathways in M. tb. In contrast, a significant class of imidazo[1,2-a]pyridines, including the clinical candidate Q203, has been identified as potent inhibitors of the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain involved in cellular respiration and ATP synthesis.[2] This novel mechanism of action is a key advantage, as it is less likely to be affected by existing resistance mechanisms.
Standard Drug Mechanisms
The first-line anti-TB drugs each have a unique mode of action:
-
Isoniazid: A prodrug activated by the mycobacterial enzyme KatG, it inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
-
Rifampicin: This drug inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.
-
Pyrazinamide: Another prodrug, it is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane transport and energetics.
-
Ethambutol: It inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of the mycobacterial cell wall.
Second-line drugs, such as the fluoroquinolones, target DNA gyrase, while others like bedaquiline also target ATP synthase, but at a different subunit than the imidazo[1,2-a]pyridines.
Imidazo[1,2-a]pyridine Mechanism of Action
The primary mechanism for many potent anti-tubercular imidazo[1,2-a]pyridines is the inhibition of QcrB. This disrupts the electron transport chain, leading to a depletion of ATP and ultimately, bacterial cell death.
Caption: Workflow for MIC determination using the MABA assay.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC or OADC
-
Test compound and standard control drug (e.g., Isoniazid)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Vortex the culture with glass beads to break up clumps and let it stand for 30 minutes to allow larger clumps to settle.
-
Adjust the turbidity of the supernatant to a McFarland standard of 1.0 with fresh 7H9 broth.
-
Further dilute the bacterial suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.
-
Add 100 µL of 7H9 broth to all inner wells.
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL to the subsequent wells.
-
Include a drug-free control (broth and inoculum only) and a sterile control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterile control).
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After 7 days, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate for 24 hours.
-
Visually inspect the plate. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Materials:
-
Mammalian cell line (e.g., VERO, HepG2)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a highly promising class of novel anti-tuberculosis agents. The exceptional in vitro potency of several derivatives, coupled with their favorable safety profiles and novel mechanism of action, positions them as strong candidates for further preclinical and clinical development. While the specific compound this compound requires further investigation, the collective data on this chemical class provides a compelling rationale for its continued exploration in the fight against tuberculosis. The standardized protocols provided herein offer a robust framework for the consistent and reliable evaluation of these and other future anti-TB drug candidates. The ultimate goal is to develop shorter, safer, and more effective treatment regimens to combat the global threat of tuberculosis.
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Manvar, D., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics. [Link]
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Pride, A., et al. (2025). Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data. Nature Communications. [Link]
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Alebachew, T., et al. (2023). Comparison of MICs for Each Drug Before and After Combinations from Triple-Drug Susceptibility Testing. ResearchGate. [Link]
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Crasta, F. Z., et al. (2017). Minimum inhibitory concentration (MIC) for second-line drugs (N = 22 isolates). ResearchGate. [Link]
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Pinazo, A., et al. (2019). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Molecules, 24(18), 3271. [Link]
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Li, Y., et al. (2021). In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients. Infection and Drug Resistance, 14, 3815-3824. [Link]
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Early, J. V., et al. (2016). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments, (115), 54483. [Link]
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Pang, Y., et al. (2022). The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China. Frontiers in Cellular and Infection Microbiology, 12, 959600. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylimidazo[1,2-a]pyridin-6-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, a heterocyclic aromatic amine. The procedures outlined herein are grounded in established safety principles and regulatory guidelines to ensure the protection of personnel and the environment.
Section 1: Hazard Assessment and Triage
This compound is a member of the imidazo[1,2-a]pyridine class of compounds. While specific toxicological data for this exact salt may be limited, the available information on similar structures indicates that it should be handled as a hazardous substance.
Key Hazards:
-
Irritation: Causes skin, eye, and respiratory irritation.[1][2]
-
Toxicity: May be harmful if swallowed or inhaled, and fatal in contact with skin.[2]
-
Environmental Hazards: The toxicological properties have not been fully investigated, and therefore, it should not be released into the environment.[3]
Given these hazards, this compound must be disposed of as hazardous chemical waste.[4][5] Sink or drain disposal is strictly prohibited.[3][6]
Table 1: Hazard Profile and Handling Precautions
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation.[7] | Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Use only in a well-ventilated area. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye and face protection. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[8] | Use in a well-ventilated area or outdoors. |
Section 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is paramount when handling and disposing of this compound.
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[3]
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]
Spill Management: In the event of a spill, the area should be evacuated and ventilated. For small spills, the following procedure should be followed:
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep or vacuum the spilled solid. Avoid generating dust.[1]
-
Collection: Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area with soap and water.[1]
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
All materials used in the spill cleanup should be treated as hazardous waste.[9]
Section 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste and hand it over to a licensed disposal company.[10]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated this compound solid waste in a designated, compatible, and leak-proof container.[4][5] The original container is often a suitable choice.[5]
-
Contaminated Materials: Any items contaminated with the compound, such as gloves, weighing paper, or pipette tips, should also be collected as solid hazardous waste.
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[4]
Step 2: Container Labeling Proper labeling is crucial for safe handling and disposal. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step 3: Storage Store the waste container in a designated satellite accumulation area that is:
-
Close to the point of generation.[5]
-
Under the direct control of laboratory personnel.[5]
-
Away from incompatible materials.[6]
-
In a cool, dry, and well-ventilated location.[3]
Step 4: Disposal Request Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Follow your institution's specific procedures for waste pickup requests.
Disposal Decision Workflow
Caption: Decision workflow for proper disposal.
Section 4: Waste Minimization
In addition to proper disposal, laboratories should strive to minimize the generation of hazardous waste.[11] Strategies include:
-
Ordering only the necessary quantities of the chemical.[4]
-
Maintaining an accurate chemical inventory to avoid purchasing duplicates.[4]
-
Considering smaller-scale experiments where feasible.[11]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
For the diligent researcher in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The compound 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds, requires meticulous handling.[1][2][3] This guide provides a detailed protocol for the use of personal protective equipment (PPE), operational procedures, and disposal, ensuring both your safety and the validity of your experimental outcomes.
Hazard Assessment and Core Principles of Protection
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from structurally related compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, our primary objective is to prevent contact with the skin, eyes, and respiratory system.
The "Hierarchy of Controls" is a fundamental concept in laboratory safety. While this guide focuses on Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense. Engineering controls, such as fume hoods, and administrative controls, like standard operating procedures, are your primary safety measures.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the required PPE, with detailed explanations below.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[6][7] | To prevent eye contact with the powder or solutions, which can cause serious eye irritation.[4][5][8] |
| Hands | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which can cause irritation.[4][5][8] Always inspect gloves for any signs of degradation or puncture before use.[9] |
| Body | A laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory | A dust mask or respirator is recommended when handling the solid compound, especially if there is a risk of generating dust.[4] | To prevent inhalation of the powder, which may cause respiratory irritation.[4][5][8] |
| Feet | Closed-toe shoes. | To protect feet from spills.[10] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Donning PPE : Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing : When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling dust particles.[4] Use a spatula to transfer the powder and avoid creating airborne dust.
Dissolution and Use in Solution
-
Solvent Addition : When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Handling Solutions : Even when in solution, the hazard of skin and eye contact remains. Continue to wear all prescribed PPE.
Post-Handling Procedures
-
Decontamination : After handling, thoroughly wash your hands and any exposed skin with soap and water.[4]
-
Doffing PPE : Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by your lab coat and then eye protection.
-
Cleaning : Clean the work area and any equipment used with an appropriate solvent.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact : If the compound comes into contact with your skin, immediately flush the affected area with plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact : If the compound gets into your eyes, rinse cautiously with water for several minutes.[4][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5][8]
-
Inhalation : If you inhale the powder, move to an area with fresh air.[4][5] If you feel unwell, seek medical attention.[4]
-
Minor Spill : For a small spill of the solid, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[5][9]
-
Major Spill : For a larger spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection : All solid waste contaminated with this compound, including empty containers, weighing paper, and contaminated PPE, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.[9]
-
Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.[4][9] Consult your institution's environmental health and safety (EHS) office for specific guidance.
Visualizing the Safe Handling Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, you can confidently work with this compound, ensuring your personal safety and the integrity of your research.
References
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- Fisher Scientific. (2025, December 20).
- Jubilant Ingrevia.
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- US EPA. (2025, September 12). Personal Protective Equipment.
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- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- PubMed Central. (2024, July 24).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
